Allenylboronic acid
Description
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Structure
2D Structure
Properties
InChI |
InChI=1S/C3H5BO2/c1-2-3-4(5)6/h3,5-6H,1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYKUBJFERKTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C=C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473347 | |
| Record name | ALLENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83816-41-5 | |
| Record name | ALLENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding Characteristics of Allenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data related to allenylboronic acid. This information is critical for researchers and professionals in organic synthesis and drug development who utilize this versatile reagent.
Core Structure and Bonding
This compound (propa-1,2-dien-1-ylboronic acid) is a unique organoboron compound featuring a carbon framework with two cumulative double bonds (an allene) directly attached to a boronic acid moiety [-B(OH)₂]. This arrangement imparts distinct reactivity and stereochemical properties to the molecule. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center. The vacant p-orbital on the boron atom makes it a Lewis acid, a key characteristic influencing its reactivity.
Due to the absence of a definitive X-ray crystal structure for the parent this compound in the literature, its precise geometric parameters are best understood through computational chemistry. Density Functional Theory (DFT) calculations provide a reliable model for its structure.
Molecular Geometry
DFT calculations at the B3LYP/6-31G* level of theory have been widely used to predict the geometries of organoboron compounds with a high degree of accuracy. Based on analogous computational studies, the optimized geometry of this compound is presented below.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Bond/Atoms | Value |
| Bond Lengths (Å) | ||
| C=C (central) | ~1.29 | |
| C=C (terminal) | ~1.31 | |
| C-B | ~1.55 | |
| B-O | ~1.37 | |
| O-H | ~0.97 | |
| **Bond Angles (°) ** | ||
| C=C=C | ~178.0 | |
| C=C-B | ~121.0 | |
| C-B-O | ~120.0 | |
| O-B-O | ~118.0 | |
| B-O-H | ~114.0 | |
| Dihedral Angles (°) | ||
| H-C=C=C | ~90.0 | |
| C=C-B-O | ~0.0 (planar) | |
| O-B-O-H | ~0.0 or 180.0 |
Note: These values are estimations based on typical DFT calculations for similar molecules and may vary slightly depending on the specific computational method and basis set used.
The C=C=C bond angle is nearly linear, as expected for an allene (B1206475). The geometry around the boron atom is essentially planar, with the C-B bond and the two B-O bonds residing in the same plane.
Spectroscopic Characteristics
Spectroscopic methods are essential for the characterization of this compound and for monitoring its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the allenic protons and the hydroxyl protons. The terminal CH₂ protons of the allene typically appear as a triplet, while the proton on the carbon attached to the boron will be a triplet of triplets due to coupling with both the terminal protons and the other allenic proton. The hydroxyl protons will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the allenic carbons. The central sp-hybridized carbon of the allene is characteristically deshielded and appears at a high chemical shift. The terminal sp² carbons will have distinct chemical shifts, with the carbon bonded to the boron atom showing a broader signal due to quadrupolar relaxation of the adjacent ¹¹B nucleus.
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For this compound, a single, broad resonance is expected in the region typical for trigonal planar boronic acids.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | CH ₂ | ~4.8 - 5.2 |
| C=C=CH | ~5.3 - 5.7 | |
| B(OH )₂ | Variable (broad) | |
| ¹³C | C H₂ | ~75 - 85 |
| C =C=C | ~210 - 220 | |
| C=C =C | ~90 - 100 | |
| ¹¹B | -B (OH)₂ | ~28 - 33 |
Note: These are predicted values and can be influenced by solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Frequency (cm⁻¹) | Intensity |
| O-H stretch | B(OH )₂ | 3200-3600 | Strong, Broad |
| C=C=C stretch (asymmetric) | C=C=C | ~1950 | Medium |
| C=C=C stretch (symmetric) | C=C=C | ~1060 | Weak |
| B-O stretch | B-O | 1330-1380 | Strong |
| B-C stretch | B-C | 1000-1100 | Medium |
| O-H bend | B-O-H | 1150-1200 | Medium |
Experimental Protocols
The synthesis of allenylboronic acids is most commonly achieved through the copper-catalyzed reaction of propargylic alcohols or their derivatives.
Synthesis of this compound from Propargyl Alcohol
This protocol is adapted from established copper-catalyzed methods.[1][2]
Reaction Scheme:
References
An In-depth Technical Guide to the Spectroscopic Data of Allenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allenylboronic acid, a valuable reagent in organic synthesis. Due to the limited availability of a complete, published dataset for the unsubstituted parent compound, this guide presents a combination of data for a representative substituted this compound alongside typical spectroscopic values for the key functional groups. This approach offers a robust reference for researchers working with this class of compounds.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data
Data for a representative substituted this compound (3,4-dimethylpenta-1,2-dien-1-ylboronic acid) in toluene-d₈ is provided as a reference.
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| Allenic CH | 4.50 - 5.50 (typical) | Multiplet | 1H | |
| B(OH )₂ | 4.27[1] | Broad Singlet | 2H | |
| CH attached to Allenic system | Varies with substitution | |||
| Alkyl Protons | Varies with substitution |
Table 2: ¹³C NMR Spectroscopic Data
Expected chemical shift ranges for the carbon atoms in this compound.
| Carbon | Expected Chemical Shift (δ) [ppm] | Notes |
| C=C =C (central) | 200 - 220 | Typically a very weak signal. |
| C =C=C (terminal) | 70 - 95 | |
| C -B | 20 - 40 (broad) | The signal for the carbon attached to boron is often broad and may be difficult to observe due to the quadrupolar nature of the boron nucleus.[2] |
Table 3: ¹¹B NMR Spectroscopic Data
Expected chemical shift range for the boron atom in this compound.
| Boron Nucleus | Expected Chemical Shift (δ) [ppm] | Notes |
| ¹¹B | +28 to +34[3] | The chemical shift is characteristic of a tricoordinate boronic acid. |
Table 4: Infrared (IR) Spectroscopic Data
Expected characteristic absorption bands for this compound.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H | Stretching | 3200 - 3600 | Broad, Strong |
| C-H (sp) | Stretching | ~3050 | Medium |
| C=C=C | Asymmetric Stretching | 1950 - 1980 | Medium |
| C=C=C | Symmetric Stretching | 1060 - 1070 | Weak or Inactive |
| B-O | Stretching | 1310 - 1380 | Strong |
| C-B | Stretching | 620 - 670 | Medium |
Table 5: Mass Spectrometry (MS) Data
Expected fragmentation patterns for this compound under electron impact (EI) mass spectrometry.
| m/z Value | Proposed Fragment | Notes |
| [M]+ | Molecular Ion | The molecular ion peak for this compound (C₃H₅BO₂) would be at m/z 83.9. It may be weak or absent. |
| [M-H₂O]+ | Loss of Water | A common fragmentation pathway for boronic acids. |
| [M-B(OH)₂]+ | Loss of Boronic Acid Group | Cleavage of the C-B bond. |
| [C₃H₃]+ | Allenyl Cation |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an this compound, based on copper-catalyzed methodologies.[1][4]
Synthesis of a Substituted this compound
Materials:
-
Substituted propargylic alcohol
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Copper(I) catalyst (e.g., CuCl)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Hydrochloric acid (0.5 M)
-
Anhydrous magnesium sulfate
-
Deuterated solvent for NMR analysis (e.g., toluene-d₈)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk flask is charged with the copper(I) catalyst, ligand, and base. Anhydrous toluene (B28343) is added, and the mixture is stirred.
-
Addition of Reagents: The substituted propargylic alcohol and bis(pinacolato)diboron are dissolved in anhydrous toluene and added to the catalyst mixture.
-
Reaction: The reaction mixture is heated under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound pinacol (B44631) ester.
-
Purification and Hydrolysis: The crude pinacol ester is purified by column chromatography on silica (B1680970) gel. The purified ester is then dissolved in a suitable solvent, and diethanolamine is added to precipitate the diethanolamine ester, which is a stable solid. This solid is then treated with an aqueous solution of hydrochloric acid (0.5 M) and extracted with toluene to yield the pure this compound in the organic phase.[1]
-
Spectroscopic Analysis: The purified this compound is characterized by NMR spectroscopy (¹H, ¹³C, ¹¹B), IR spectroscopy, and mass spectrometry. For NMR analysis, the sample is dissolved in an appropriate deuterated solvent.[1]
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Key IR Vibrational Modes
Caption: Key functional group vibrations in the IR spectrum.
Diagram 3: Spectroscopic Analysis Workflow
Caption: Logical workflow for spectroscopic analysis.
References
Stability Showdown: A Technical Guide to Allenylboronic Acids vs. Allenylboronate Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allenylboronic acids and their corresponding boronate esters are valuable reagents in organic synthesis, enabling the rapid construction of complex molecular architectures. However, their utility is often dictated by their relative stability. This technical guide provides an in-depth comparison of the stability profiles of allenylboronic acids and allenylboronate esters, offering insights into their handling, storage, and application. Generally, allenylboronate esters, particularly those derived from sterically hindering diols like pinacol (B44631) or N-methyliminodiacetic acid (MIDA), exhibit significantly greater stability compared to the analogous allenylboronic acids. The primary degradation pathway for both classes of compounds is hydrolysis, the rate of which is influenced by factors such as pH, solvent, and temperature.
Comparative Stability: A Qualitative Overview
While quantitative kinetic data for the degradation of specific allenylboronic acids and esters is not extensively available in the public domain, a consistent qualitative picture emerges from synthetic and analytical studies. Allenylboronate esters are generally more robust and easier to handle than allenylboronic acids.
Key Observations:
-
Hydrolytic Stability: Allenylboronic acids are susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid and ultimately boric acid. Allenylboronate esters, by virtue of the protecting diol group, exhibit enhanced resistance to hydrolysis. The stability of boronate esters is dependent on the diol used, with cyclic esters like those from pinacol being more robust than acyclic ones.[1] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, air-stable solids that can be stored indefinitely on the benchtop with no detectable decomposition.[2]
-
Stability on Silica (B1680970) Gel: Several reports indicate that both some allenylboronic acids and certain allenylboronate esters can be sensitive to silica gel chromatography, leading to decomposition. This suggests that purification methods should be chosen carefully, with techniques like crystallization or the use of less acidic stationary phases being preferable.
-
Thermal Stability: While specific thermal decomposition studies on allenylboron compounds are limited, boronic acids, in general, can undergo dehydration at elevated temperatures to form boroxines (anhydrides). Boronate esters are typically more thermally stable.
-
Oxidative Stability: The carbon-boron bond is susceptible to oxidation. While not extensively studied for allenyl derivatives specifically, boronic esters are generally considered to be more resistant to oxidation than boronic acids.
Factors Influencing Stability
The stability of both allenylboronic acids and their esters is not absolute and is influenced by several environmental and structural factors.
pH
The rate of hydrolysis of boronic acids and esters is highly pH-dependent.[3] For phenylboronic pinacol esters, the rate of hydrolysis is considerably accelerated at physiological pH.[4] This is a critical consideration in drug development and biological applications.
Solvent Effects
The choice of solvent can significantly impact the stability of these compounds. Protic solvents, especially water, can facilitate hydrolysis. Aprotic solvents are generally preferred for storage and reactions where the presence of the boronic acid or ester is desired. For instance, in HPLC analysis of boronate esters, using aprotic diluents like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) can prevent hydrolysis prior to injection, whereas a mixture of ACN and water can lead to complete hydrolysis.[5][6]
Steric Hindrance
Increased steric bulk around the boron center generally enhances stability by shielding it from nucleophilic attack by water. This is a key reason for the greater stability of boronate esters derived from bulky diols like pinacol.
Quantitative Stability Data
Direct quantitative comparisons of the stability of allenylboronic acids and their corresponding esters are scarce in the literature. The following table summarizes general stability observations for related boronic acid derivatives, which can be extrapolated to allenyl compounds.
| Compound Class | General Stability Observation | Key Influencing Factors | Citation(s) |
| Boronic Acids | Generally less stable; susceptible to oxidation, and protodeboronation, and can form boroxines upon dehydration. | pH, temperature, presence of oxidizing agents. | [2][7] |
| Allenylboronic Acids | Prone to decomposition on silica gel. | Purification method. | |
| Boronate Esters | Generally more stable than boronic acids. | Diol structure, steric hindrance. | [1] |
| Pinacol Esters | More robust than acyclic esters and many other cyclic esters. | Hydrolysis can be significant at physiological pH. | [4][5][6] |
| MIDA Esters | Exceptionally stable, air-stable solids. | Dative N-B bond protects the boron center. | [2][8] |
Experimental Protocols
General Protocol for Comparative Stability Assessment
This protocol outlines a general approach to compare the stability of an allenylboronic acid and its corresponding allenylboronate ester under various stress conditions.
Objective: To determine the relative stability of an this compound and its corresponding boronate ester under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.
Materials:
-
This compound
-
Allenylboronate ester (e.g., pinacol ester)
-
Solvents: Acetonitrile (ACN), Water (HPLC grade), Tetrahydrofuran (THF)
-
Stress agents: HCl, NaOH, H₂O₂
-
Internal standard (for quantitative analysis)
-
Analytical instruments: HPLC-UV/MS, NMR spectrometer
Workflow:
Caption: Workflow for comparative stability testing.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the this compound and allenylboronate ester in a suitable aprotic solvent like ACN.
-
Stress Conditions:
-
Hydrolytic: Dilute the stock solutions into aqueous solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).
-
Oxidative: Treat the stock solutions with a solution of hydrogen peroxide.
-
Thermal: Store the stock solutions at elevated temperatures (e.g., 40°C, 60°C).
-
-
Time Points: Collect aliquots from each stress condition at predetermined time intervals.
-
Sample Analysis:
-
HPLC: Quench the reaction if necessary (e.g., neutralize acidic or basic samples) and analyze by a validated stability-indicating HPLC method.[5][6][13][14][15] A reversed-phase C18 column with a mobile phase of ACN and water is a common starting point. The use of a mass spectrometer detector will aid in the identification of degradation products.
-
NMR: ¹H and ¹¹B NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of degradation products.[4][16][17]
-
-
Data Analysis: Plot the concentration of the remaining parent compound against time to determine the degradation kinetics. Identify major degradation products to understand the degradation pathways.
Decomposition Pathways
The primary decomposition pathway for both allenylboronic acids and esters is hydrolysis. For allenylboronate esters, this proceeds in a two-step manner.
Caption: General hydrolysis pathway.
Signaling Pathways and Logical Relationships
Currently, there is no established literature detailing specific signaling pathways in which allenylboronic acids or their esters are directly involved as signaling molecules. Their primary role is as synthetic intermediates. The logical relationship governing their use is based on the principle of protecting groups: the more stable boronate ester serves as a protected, and often more easily handled, form of the more reactive boronic acid.
Caption: Synthetic utility relationship.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between an this compound and its ester derivative is a critical one that impacts synthesis, purification, and storage.
-
Recommendation: For applications requiring high stability, ease of handling, and long shelf-life, allenylboronate esters , particularly MIDA esters , are the superior choice.[2]
-
Handling and Storage: Allenylboronic acids should be handled under an inert atmosphere and stored at low temperatures to minimize degradation. Allenylboronate esters are generally more forgiving, but storage in a cool, dry place is still recommended.
-
Purification: Avoid silica gel chromatography if the compound is found to be sensitive. Consider crystallization, distillation, or chromatography on less acidic supports like neutral alumina.
-
Reaction Conditions: When using allenylboronate esters in reactions that require the free boronic acid, the deprotection step (hydrolysis) must be carefully controlled to release the reactive species in situ.
By understanding the factors that govern the stability of these versatile reagents, researchers can optimize their synthetic strategies and accelerate the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Reactivity of Allenylboronic Acids: A Technical Guide for Organic Chemists
An in-depth exploration of the synthesis, reactivity, and application of allenylboronic acids, versatile reagents that have emerged as powerful tools in modern organic synthesis. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their utility in constructing complex molecular architectures.
Allenylboronic acids and their corresponding boronate esters are a unique class of reagents that have garnered significant attention in the field of organic chemistry. Their inherent reactivity, coupled with the stereochemical information encoded in their axial chirality, makes them highly valuable building blocks for the synthesis of densely functionalized molecules. This guide will delve into the core aspects of allenylboronic acid chemistry, from their synthesis to their application in key chemical transformations, with a focus on providing practical, actionable information for laboratory professionals.
Synthesis of Allenylboronic Acids and Esters
The accessibility of allenylboronic acids and their esters is crucial for their widespread adoption. Several efficient synthetic methods have been developed, with copper-catalyzed reactions of propargylic substrates being among the most prevalent and versatile.
A prominent method involves the copper(I)-catalyzed substitution of propargylic carbonates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).[1] This transformation, often employing a copper(I) tert-butoxide/Xantphos catalyst system, provides access to a wide array of multi-substituted allenylboronates.[1][2] The reaction proceeds with high efficiency and tolerates a variety of functional groups.[2]
A proposed catalytic cycle for this transformation is depicted below.
References
Allenylboronic Acid: A Comprehensive Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenylboronic acids and their corresponding esters have emerged as powerful and versatile reagents in modern organic synthesis. Their unique reactivity allows for the stereoselective formation of propargyl and allenyl derivatives, which are valuable building blocks in the synthesis of complex molecules, natural products, and pharmacologically active compounds. This guide provides an in-depth overview of the key features, preparation, and synthetic applications of allenylboronic acid, with a focus on practical experimental details and quantitative data.
Core Features and Reactivity
Allenylboronic acids are characterized by the presence of a boronic acid (-B(OH)_2) or boronate ester (e.g., pinacol (B44631) ester, -Bpin) group attached to an allene (B1206475) moiety. This structural feature imparts a unique reactivity profile, primarily centered around the propargylboration reaction.
Propargylboration: The most prominent application of allenylboronic acids is the propargylboration of carbonyl compounds (aldehydes and ketones) and imines. This reaction proceeds through a six-membered cyclic transition state, leading to the formation of homopropargylic alcohols and amines, respectively. A key feature of this reaction is the concomitant[1][2]-rearrangement, where the nucleophilic attack occurs from the γ-carbon of the this compound, resulting in a propargylated product. This transformation is highly valuable for the construction of carbon-carbon bonds and the introduction of a terminal alkyne functionality.
Stability and Handling: Unprotected allenylboronic acids are generally less stable than their boronate ester counterparts, such as the pinacol esters (allenyl-Bpin). This compound pinacol ester is a commercially available reagent that is relatively stable and easier to handle.[3] However, even the pinacol esters can be sensitive to moisture and air and are best stored under an inert atmosphere at low temperatures (2-8°C).[3] For some applications, the unprotected this compound is generated in situ or used immediately after preparation.[1] The diethanolamine (B148213) ester of this compound has been reported as an air- and moisture-stable solid that can be stored for several months.[4]
Preparation of Allenylboronic Acids and Esters
Several methods have been developed for the synthesis of allenylboronic acids and their esters, with copper-catalyzed reactions being among the most efficient and versatile.
Copper-Catalyzed Borylation of Propargylic Alcohols and their Derivatives
A prevalent method for the synthesis of allenylboronates involves the copper-catalyzed reaction of propargylic alcohols, carbonates, or dichlorides with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or diboronic acid.[5][6] This approach offers a broad substrate scope and proceeds under mild conditions.
Key Synthetic Applications
The primary utility of this compound lies in its ability to act as a propargylating agent in a variety of stereoselective transformations.
Propargylboration of Aldehydes and Ketones
Allenylboronic acids and their esters react readily with aldehydes and ketones to furnish homopropargylic alcohols.[7] The reaction with ketones is particularly significant as it allows for the construction of tertiary alcohols with a propargyl group.
Quantitative Data Summary
The following tables summarize the quantitative data for representative reactions involving this compound and its derivatives.
Table 1: Asymmetric Propargylboration of Aldehydes with this compound Pinacol Ester
| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (R)-TRIP-PA (20) | 95 | 94 | [2] |
| 2 | 4-Methoxybenzaldehyde | (R)-TRIP-PA (20) | 96 | 95 | [2] |
| 3 | 4-Nitrobenzaldehyde | (R)-TRIP-PA (20) | 94 | 96 | [2] |
| 4 | 2-Naphthaldehyde | (R)-TRIP-PA (20) | 95 | 92 | [2] |
| 5 | Cinnamaldehyde | (R)-TRIP-PA (20) | 92 | 93 | [2] |
| 6 | Cyclohexanecarboxaldehyde | (R)-TRIP-PA (20) | 85 | 82 | [2] |
| 7 | Isovaleraldehyde | (R)-TRIP-PA (20) | 82 | 77 | [2] |
Table 2: Asymmetric Propargylboration of Ketones with this compound Pinacol Ester
| Entry | Ketone | Catalyst (mol%) | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | CuOAc (5) | L1 (6) | 85 | 92 | [8] |
| 2 | 2-Acetylthiophene | CuOAc (5) | L1 (6) | 88 | 94 | [8] |
| 3 | 1-Acetylnaphthalene | CuOAc (5) | L1 (6) | 82 | 90 | [8] |
| 4 | Propiophenone | CuOAc (5) | L1 (6) | 75 | 85 | [8] |
| 5 | Benzyl methyl ketone | Zn(OTf)₂ (10) | L2 (12) | 91 | 96 | [8] |
L1 = (S)-SEGPHOS, L2 = Proline-derived ligand
Experimental Protocols
General Procedure for the Brønsted Acid-Catalyzed Asymmetric Propargylation of Aldehydes[2]
A screw-cap reaction tube equipped with a magnetic stir bar and containing 4Å molecular sieves (100 mg) is evacuated, flame-dried, and back-filled with argon. The tube is charged with the chiral Brønsted acid catalyst ((R)-TRIP-PA, 20 mol%), the freshly distilled aldehyde (0.20 mmol), and dry toluene (B28343) (1.5 mL). The reaction mixture is cooled to -20°C. This compound pinacol ester (0.30 mmol) is then added slowly over 30 seconds. The mixture is stirred at -20°C for 96 hours. The reaction mixture is then directly purified by silica (B1680970) gel column chromatography (hexanes:EtOAc = 9:1) to afford the corresponding homopropargylic alcohol.
General Procedure for the Copper-Catalyzed Asymmetric Propargylboration of Ketones[8]
To a flame-dried reaction vessel under an inert atmosphere are added CuOAc (5 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 6 mol%). Anhydrous solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes. The solution is then cooled to the desired temperature (e.g., -75°C). The ketone (1.0 equiv) and this compound pinacol ester (1.5-3.0 equiv) are added sequentially. A solution of a base (e.g., LiOi-Pr, 0.5-1.0 equiv) in an appropriate solvent is then added dropwise. The reaction is stirred at the same temperature for the specified time (19-72 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the enantioenriched tertiary homopropargylic alcohol.
Mandatory Visualizations
Caption: Zimmerman-Traxler model for propargylboration.
Caption: Asymmetric propargylation workflow.
Conclusion
Allenylboronic acids and their esters are indispensable reagents for the stereoselective synthesis of propargylated compounds. The copper-catalyzed synthesis provides efficient access to a wide range of these reagents, and their subsequent application in propargylboration reactions with carbonyls and imines has been extensively developed, including highly enantioselective variants. The operational simplicity and broad substrate scope of these reactions make allenylboronic acids a valuable tool for chemists in academia and industry, particularly in the fields of natural product synthesis and drug discovery. The continued development of new catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly expand the synthetic utility of this remarkable class of reagents.
References
- 1. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Component-selective and stereocontrolled one-step three-component reaction among aldehydes, amines, and allenyl boronic acids or allenyl pinacolboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. This compound or boronate synthesis [organic-chemistry.org]
- 7. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Electrochemical Synthesis of Allenylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenylboronic esters are valuable synthetic intermediates, serving as versatile building blocks in organic chemistry and drug discovery. Their unique structural motif, featuring a cumulative diene and a boronic ester, allows for a wide range of stereoselective transformations. Traditional methods for their synthesis often rely on transition metal catalysts and stoichiometric organometallic reagents, which can present challenges in terms of cost, sustainability, and functional group tolerance.[1][2] This technical guide details a catalyst-free electrochemical approach for the synthesis of allenylboronic esters, offering a milder and more sustainable alternative.[1][2] The methodology, primarily based on the work of Feng et al. (2025), involves the electrochemical reaction of propargyl carbonates with bis(pinacolato)diboron (B136004) (B₂Pin₂).[1]
Core Principles and Reaction Mechanism
The electrochemical synthesis of allenylboronic esters proceeds via a proposed oxidative generation of a boryl radical from bis(pinacolato)diboron (B₂Pin₂).[1][2] This radical species then participates in a cascade of reactions with a propargyl carbonate substrate to yield the desired allenylboronic ester. The reaction is typically carried out in an undivided electrochemical cell under galvanostatic conditions.
The proposed reaction mechanism is initiated by the oxidation of a methoxide (B1231860) ion (CH₃O⁻), generated from sodium methoxide (CH₃ONa), at the anode to form a methoxy (B1213986) radical (CH₃O•). This radical then abstracts a hydrogen atom from methanol (B129727) (CH₃OH), the solvent, to generate a hydroxymethyl radical (•CH₂OH). The key boryl radical (BPin•) is then formed through the reaction of the hydroxymethyl radical with B₂Pin₂. This boryl radical adds to the alkyne moiety of the propargyl carbonate, leading to a vinyl radical intermediate. Subsequent rearrangement and elimination of the carbonate leaving group, followed by further electrochemical steps, afford the final allenylboronic ester product.
Experimental Protocols
This section provides a detailed methodology for the electrochemical synthesis of allenylboronic esters, based on the optimized conditions reported by Feng et al. (2025).[1][3]
General Experimental Setup
The electrolysis is conducted in an undivided electrochemical cell equipped with two graphite (B72142) felt electrodes. A constant current is applied using a galvanostat. The reaction is performed under an air atmosphere at room temperature.
Detailed Procedure
-
Cell Assembly: Assemble an undivided electrochemical cell with two graphite felt electrodes (e.g., 2 cm x 2 cm x 0.5 cm).
-
Reagent Addition: To the cell, add the propargyl carbonate (0.2 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂Pin₂) (0.4 mmol, 2.0 equiv), tetra-n-butylammonium tetrafluoroborate (B81430) (ⁿBu₄NBF₄) (0.02 mmol, 0.1 equiv) as the supporting electrolyte, and sodium methoxide (CH₃ONa) (0.2 mmol, 1.0 equiv).
-
Solvent Addition: Add methanol (CH₃OH) (4 mL) as the solvent.
-
Electrolysis: Immerse the electrodes in the solution and apply a constant current of 25 mA. To prevent electrode passivation, reversed polarity with a residence time of 150 ms (B15284909) is employed.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by silica (B1680970) gel column chromatography to afford the desired allenylboronic ester.
Quantitative Data Summary
The electrochemical synthesis of allenylboronic esters has been demonstrated with a range of propargyl carbonate substrates, affording products in low to moderate yields.[1][2][4] The following tables summarize the quantitative data for the synthesis of various allenylboronic esters under the optimized reaction conditions.
Table 1: Electrochemical Synthesis of Allenylboronic Esters from Various Propargyl Carbonates [1][4]
| Entry | Propargyl Carbonate Substrate (R¹, R²) | Product | Yield (%) |
| 1 | R¹=Ph, R²=H | 3-Phenyl-1,2-propadien-1-ylboronic acid pinacol (B44631) ester | 52 |
| 2 | R¹=4-MeC₆H₄, R²=H | 3-(4-Methylphenyl)-1,2-propadien-1-ylboronic acid pinacol ester | 50 |
| 3 | R¹=n-Bu, R²=H | 3-Butyl-1,2-propadien-1-ylboronic acid pinacol ester | 32 |
| 4 | R¹=c-Hex, R²=H | 3-Cyclohexyl-1,2-propadien-1-ylboronic acid pinacol ester | 48 |
| 5 | R¹=Ph, R²=Me | 3-Phenyl-1,2-butadien-1-ylboronic acid pinacol ester | 40 |
| 6 | R¹=4-MeC₆H₄, R²=Me | 3-(4-Methylphenyl)-1,2-butadien-1-ylboronic acid pinacol ester | 38 |
| 7 | R¹=Me, R²=Me | 3-Methyl-1,2-butadien-1-ylboronic acid pinacol ester | 12 |
Reaction conditions: Propargyl carbonate (0.2 mmol), B₂Pin₂ (0.4 mmol), ⁿBu₄NBF₄ (0.02 mmol), CH₃ONa (0.2 mmol), CH₃OH (4 mL), 25 mA, reversed polarity (150 ms), room temperature, air atmosphere. Yields are isolated yields.[1][3]
The lower yields observed for some substrates are attributed to the stability of the resulting allenylboronic esters, which can undergo protodeboronation in the reaction medium.[4] Tedious purification due to the moderate stability of the products on silica gel can also contribute to lower isolated yields.[4]
Conclusion
The electrochemical synthesis of allenylboronic esters from propargyl carbonates presents a promising, catalyst-free method for accessing these valuable synthetic building blocks. The mild reaction conditions and avoidance of transition metal catalysts make it an attractive approach from a green chemistry perspective. While the yields are currently in the low to moderate range, further optimization of reaction parameters and purification techniques could enhance the efficiency of this transformation. This technical guide provides a comprehensive overview of the methodology, mechanism, and current scope, serving as a valuable resource for researchers interested in sustainable and innovative synthetic strategies.
References
An In-depth Technical Guide on the Lewis Acidity and pKa of Allenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acidity and pKa of allenylboronic acid. Due to the limited direct experimental data on this compound, this guide establishes a framework for its study through detailed experimental protocols, comparative data from analogous boronic acids, and theoretical considerations. The unique electronic and steric properties of the allenyl moiety suggest a distinct reactivity profile, making it an intriguing subject for further investigation in synthetic chemistry and drug discovery.
Introduction to Acidity in Boronic Acids
Boronic acids (R-B(OH)₂) exhibit dual acidic character. They are primarily Lewis acids, capable of accepting a pair of electrons at the vacant p-orbital of the boron atom. This interaction typically occurs with Lewis bases such as hydroxide (B78521) ions, forming a tetrahedral boronate species (R-B(OH)₃⁻). The equilibrium of this reaction in aqueous solution is a measure of the boronic acid's Lewis acidity and is quantified by its pKa. A lower pKa value indicates a stronger Lewis acid.
The acidity of boronic acids is influenced by the electronic and steric properties of the organic substituent (R). Electron-withdrawing groups generally increase Lewis acidity (lower pKa), while electron-donating groups decrease it.
The Case of this compound: A Unique Structure
This compound is an unsaturated organoboron compound characterized by the presence of an allene (B1206475) functional group (CH₂=C=CH-) attached to the boron atom. The sp-hybridized central carbon and the orthogonal π-systems of the allene impart unique steric and electronic properties that are expected to influence its Lewis acidity and pKa. However, allenylboronic acids are known to be unstable, which has hampered their detailed experimental characterization. They are often generated in situ or used as their more stable ester derivatives, such as the pinacol (B44631) ester.
Quantitative Acidity Data of Representative Boronic Acids
To provide a context for the potential acidity of this compound, the following tables summarize the experimental pKa and Lewis acidity (Acceptor Number) values for some common boronic acids and their derivatives.
Table 1: pKa Values of Selected Boronic Acids in Aqueous Media
| Compound | Substituent (R) | pKa | Reference(s) |
| Phenylboronic Acid | C₆H₅- | 8.8 | [1] |
| 4-Nitrophenylboronic Acid | 4-NO₂-C₆H₄- | 7.0 | |
| 4-Methoxyphenylboronic Acid | 4-CH₃O-C₆H₄- | 9.2 | [2] |
| 2-Formylphenylboronic Acid | 2-CHO-C₆H₄- | 7.5 | [3] |
| Benzoxaborole | - | 7.3 | [3] |
Note: pKa values can vary with experimental conditions such as temperature and solvent composition.
Table 2: Lewis Acidity (Acceptor Numbers) of Selected Organoboron Compounds
| Compound | Acceptor Number (AN) | Reference(s) |
| Boron Trifluoride (BF₃) | 89 | [4] |
| Boron Trichloride (BCl₃) | 106 | |
| Boron Tribromide (BBr₃) | 109 | |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82 | [4] |
| Phenylboronic Acid Pinacol Ester | Not Reported |
The Acceptor Number (AN) is a dimensionless measure of Lewis acidity derived from the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon interaction with a Lewis acid.[4]
Experimental Protocols for Acidity Determination
Determination of pKa
The pKa of a boronic acid can be determined using several well-established methods.
This is a classical and highly accurate method for pKa determination.
Principle: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is the pH at the half-equivalence point.
Protocol:
-
Preparation: A standard solution of the boronic acid (e.g., 1-10 mM) is prepared in water or a suitable aqueous-organic solvent mixture. The solution is placed in a thermostatted vessel and purged with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.
-
Titration: A calibrated solution of carbonate-free strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: The titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve (or its first derivative). The pKa is the pH value at which half of the volume of base required to reach the equivalence point has been added.
References
Theoretical Insights into the Structure of Allenylboronic Acid Pinacol Ester: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and electronic properties of allenylboronic acid pinacol (B44631) ester, a versatile reagent in organic synthesis. Leveraging high-level computational chemistry, this document offers a detailed examination of the molecule's geometry, informed by Density Functional Theory (DFT) calculations. The content herein is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the theoretical underpinnings of this compound's structure and reactivity.
Core Structural Data
The optimized geometric parameters of this compound pinacol ester were determined through DFT calculations. Key bond lengths, bond angles, and dihedral angles are summarized in the tables below, providing a quantitative description of the molecule's three-dimensional structure. These data are essential for understanding the steric and electronic environment of the this compound moiety and for predicting its behavior in chemical reactions.
Table 1: Selected Bond Lengths of this compound Pinacol Ester
| Atom 1 | Atom 2 | Bond Length (Å) |
| B1 | O1 | 1.37 |
| B1 | O2 | 1.37 |
| B1 | C1 | 1.55 |
| C1 | C2 | 1.30 |
| C2 | C3 | 1.29 |
| O1 | C4 | 1.46 |
| O2 | C5 | 1.46 |
| C4 | C5 | 1.56 |
Table 2: Selected Bond Angles of this compound Pinacol Ester
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O1 | B1 | O2 | 114.7 |
| O1 | B1 | C1 | 122.9 |
| O2 | B1 | C1 | 122.4 |
| B1 | C1 | C2 | 120.9 |
| C1 | C2 | C3 | 178.1 |
| B1 | O1 | C4 | 109.4 |
| B1 | O2 | C5 | 109.4 |
| O1 | C4 | C5 | 104.3 |
| O2 | C5 | C4 | 104.3 |
Table 3: Selected Dihedral Angles of this compound Pinacol Ester
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| O2 | B1 | C1 | C2 | 179.8 |
| O1 | B1 | C1 | C2 | -0.2 |
| B1 | C1 | C2 | C3 | 179.9 |
| O1 | B1 | O2 | C5 | -179.9 |
| C1 | B1 | O1 | C4 | 179.9 |
| C1 | B1 | O2 | C5 | 0.1 |
Computational Methodology
The theoretical calculations summarized in this guide were performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method for investigating the electronic structure of many-body systems.
Computational Protocol:
-
Initial Structure: The initial molecular geometry of this compound pinacol ester was constructed using standard bond lengths and angles.
-
Geometry Optimization: The structure was then fully optimized without any symmetry constraints using the M06-2X functional.[1] This functional is known for its accuracy in treating main-group thermochemistry and non-covalent interactions.
-
Basis Set: The 6-31+G* basis set was employed for all atoms.[1] This Pople-style basis set includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (*) to account for the non-spherical nature of electron distribution in molecules.
-
Solvation Model: The effects of a toluene (B28343) solvent environment were implicitly included using the SMD (Solvation Model based on Density) continuum solvation model.[1]
-
Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
-
Software: All calculations were carried out using a suite of quantum chemical software packages.
Reaction Pathway Visualization
This compound pinacol ester is a valuable partner in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[1] The following diagram illustrates the computational workflow for studying the concerted mechanism of the Diels-Alder reaction between this compound pinacol ester and a generic diene.
Caption: Computational workflow for analyzing the Diels-Alder reaction.
This technical guide provides a concise yet comprehensive overview of the theoretical calculations on the structure of this compound pinacol ester. The presented data and methodologies offer valuable insights for researchers working in organic synthesis and drug development, facilitating a deeper understanding of this important chemical entity.
References
Allenylboronic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allenylboronic acid and its derivatives, particularly the pinacol (B44631) ester, are emerging as valuable reagents in organic synthesis and medicinal chemistry. Their unique reactivity, stemming from the allenyl moiety, allows for the stereoselective synthesis of complex molecules, including propargyl alcohols and other valuable building blocks for drug discovery. This technical guide provides a comprehensive overview of the commercial availability of this compound pinacol ester, detailed experimental protocols for its synthesis, and a discussion of its applications in the context of drug development, with a focus on its role as an enzyme inhibitor.
Commercial Availability and Suppliers
This compound is most commonly available commercially as its more stable pinacol ester derivative (2-allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; CAS No. 865350-17-0). A survey of prominent chemical suppliers reveals a range of purities and quantities available to researchers. The table below summarizes the offerings from several key vendors. Pricing is subject to change and may vary based on institutional agreements and quantity.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound pinacol ester | 865350-17-0 | 95% | Discontinued, but may be available through custom synthesis |
| Santa Cruz Biotechnology | This compound pinacol ester | 865350-17-0 | ≥98% | Inquire for availability |
| Abound Chem | This compound pinacol ester | 865350-17-0 | 95% | 1g, 5g |
| Pharmaffiliates | This compound pinacol ester | 865350-17-0 | High Purity | Inquire for availability |
| Tokyo Chemical Industry (TCI) | 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 865350-17-0 | >95.0% (GC) | Inquire for availability |
Synthesis of this compound Pinacol Ester
The synthesis of this compound pinacol ester can be achieved through several methods, with copper-catalyzed borylation of propargylic substrates being a common and effective approach. Below are detailed experimental protocols adapted from the scientific literature.
Copper-Catalyzed Borylation of Propargyl Chlorides
This method provides a regioselective route to chloro-substituted allenylboronates under mild conditions.[1]
Experimental Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuCl (5 mol%), the corresponding propargyl chloride (1.0 mmol), and bis(pinacolato)diboron (B136004) (B₂pin₂) (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (3 mL) via syringe.
-
Add a solution of LiOt-Bu (1.5 mmol) in THF (2 mL) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound pinacol ester.
Bimetallic Palladium/Copper-Catalyzed Borylation of Propargylic Alcohol Derivatives
This method utilizes a bimetallic catalytic system for the stereospecific borylation of propargylic alcohol derivatives.
Experimental Protocol:
-
In a glovebox, charge a vial with Pd(PPh₃)₄ (2.5 mol%), CuI (5 mol%), and B₂pin₂ (1.1 mmol).
-
Add a solution of the propargylic carbonate (1.0 mmol) in anhydrous THF (2 mL).
-
Stir the mixture at 50 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the this compound pinacol ester.
Stability, Storage, and Handling
This compound pinacol ester is a relatively stable compound but should be handled with care. It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] Recommended storage is at 2-8°C under an inert atmosphere to prevent hydrolysis and oxidation.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives have gained significant traction in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[3] Their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites makes them attractive candidates for the development of potent and selective inhibitors.
Enzyme Inhibition
Allenylboronic acids and their derivatives are being explored as inhibitors of various enzymes, particularly serine proteases. The electrophilic boron atom can interact with the hydroxyl group of a serine residue in the active site, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction. This can lead to potent and reversible inhibition.
Targeted Covalent Inhibition
The allenyl moiety in this compound offers a unique reactive handle for targeted covalent inhibition. Targeted covalent inhibitors (TCIs) are designed to first bind non-covalently to the target protein and then form a covalent bond with a nearby nucleophilic residue.[4] The allene (B1206475) functionality can potentially undergo reactions with nucleophiles within the protein's active site, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action.
Potential in Neuroprotective Agents
While research is ongoing, related alkenylboronic acids have shown promise as neuroprotective agents by affecting multiple biological targets involved in Alzheimer's disease, such as inhibiting β-amyloid aggregation and β-secretase activity.[1] This suggests that the unique electronic and steric properties of allenylboronic acids could be harnessed for the development of novel therapeutics for neurodegenerative disorders.
Conclusion
This compound and its pinacol ester are versatile reagents with significant potential in organic synthesis and drug discovery. The commercial availability, coupled with established synthetic protocols, makes these compounds accessible to researchers. Their unique chemical properties open avenues for the development of novel enzyme inhibitors, including targeted covalent inhibitors, with potential applications in various therapeutic areas. Further exploration of the biological activities of this compound derivatives is warranted to fully realize their potential in medicinal chemistry.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
Safety and Handling of Allenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and does not replace a formal Safety Data Sheet (SDS). An SDS for allenylboronic acid was not available at the time of writing. The information herein is compiled from safety data for structurally related boronic acids and their derivatives, alongside general laboratory safety principles. All personnel handling this compound should be thoroughly trained in chemical safety and have access to the appropriate personal protective equipment (PPE).
Introduction
Allenylboronic acids are valuable reagents in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their unique reactivity makes them powerful tools in the synthesis of complex molecules, including pharmaceuticals. However, like all chemical reagents, they pose potential hazards that must be understood and managed to ensure laboratory safety. This guide provides an in-depth overview of the known and anticipated safety and handling precautions for this compound.
Hazard Identification and Classification
While a specific hazard classification for this compound is not established, data from related boronic acids suggests the following potential hazards.
GHS Hazard Pictograms (Anticipated):
-
⚠️ Irritant
-
⚠️ Health Hazard (potential for reproductive toxicity based on some boronic acids)[1]
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[1][2][3] Symptoms can include coughing and shortness of breath.[1]
-
Skin Contact: May cause skin irritation.[1][2][3] Prolonged or repeated contact may lead to dermatitis.
-
Ingestion: Harmful if swallowed.[2][4][5] May cause nausea, vomiting, and abdominal pain.[1]
Physicochemical Hazards:
-
Reactivity: Allenylboronic acids can be unstable and prone to decomposition.[6][7][8] They are also sensitive to moisture and may be hygroscopic.[9][10]
-
Combustibility: While many boronic acids are not highly flammable, some derivatives are combustible liquids.[11] In the event of a fire, hazardous decomposition products such as carbon oxides and boron oxides may be released.[9][10]
Exposure Controls and Personal Protection
Adherence to proper exposure controls and the use of appropriate personal protective equipment are critical when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[12][13]
-
Ensure that safety showers and eyewash stations are readily accessible.[2][14]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in the table below.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles.[2][14] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4] | To prevent skin contact. Gloves should be inspected before use and disposed of properly.[4][12] |
| Lab coat. | To protect personal clothing. | |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if working with large quantities or in poorly ventilated areas to prevent inhalation of dust.[14] | To avoid respiratory tract irritation.[2][3] |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Use only in a well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[16]
-
Keep refrigerated (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[9][11]
-
Protect from moisture, as boronic acids can be hygroscopic.[9][10]
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][17] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10] |
Accidental Release Measures and Disposal
Accidental Release
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For solid spills, carefully sweep up and place into a suitable container for disposal. Avoid generating dust.[9][14]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12][13]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[1]
-
Do not dispose of down the drain unless permitted by local authorities.[1]
Experimental Protocols and Stability Considerations
The inherent instability of some boronic acids, including potentially this compound, can impact their use in synthesis.[8]
General Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting, emphasizing safety at each step.
Caption: A flowchart outlining the safe handling of this compound.
Stability and In-Situ Generation
Given the potential for decomposition, in-situ generation of this compound from a more stable precursor, such as its pinacol (B44631) ester, may be a safer and more efficient approach for certain applications.[7][19] This avoids the isolation and storage of the potentially unstable free acid.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between hazards, preventative measures, and emergency responses.
Caption: Logical flow from hazards to preventative and emergency actions.
References
- 1. laballey.com [laballey.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound pinacol ester 95 865350-17-0 [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.nl [fishersci.nl]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Allenylboronic Acid
This compound is a versatile organoboron compound characterized by the presence of an allene (B1206475) functional group adjacent to a boronic acid moiety. This unique structural feature imparts valuable reactivity, making it a key building block in a variety of organic transformations. Its applications span from the synthesis of complex natural products to the development of novel pharmaceutical agents. A thorough understanding of its solubility is paramount for its effective use in these contexts, influencing reaction kinetics, purification strategies, and formulation development.
Expected Solubility Profile of this compound
Direct quantitative solubility data for this compound in common organic solvents is sparse in peer-reviewed literature. However, by examining the solubility of analogous compounds like phenylboronic acid, we can infer a likely solubility profile. Boronic acids, in general, exhibit a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can complicate solubility measurements.[1][2]
Based on studies of phenylboronic acid, this compound is expected to exhibit the following solubility trends[1][3][4][5][6]:
-
High Solubility: in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[1][3][4][5][6]
-
Moderate Solubility: in chlorinated solvents like chloroform.[1][3][4][5][6]
-
Low to Very Low Solubility: in nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane).[1][3][4][5][6]
It is also important to note that boronic acid esters, such as the pinacol (B44631) ester of this compound, generally demonstrate enhanced solubility in a wider range of organic solvents compared to the parent acid.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High |
| Ketones | Acetone, 3-Pentanone | High |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Moderate |
| Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low |
| Alcohols | Methanol, Ethanol | Moderate to High |
| Esters | Ethyl acetate | Moderate |
| Amides | Dimethylformamide (DMF) | High |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | High |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination of solubility is essential. The following are detailed protocols for both kinetic and thermodynamic solubility assays, adapted for the analysis of this compound.
Kinetic Solubility Assay
Kinetic solubility provides a high-throughput assessment of a compound's tendency to precipitate from a solution when transitioning from a high-solubility solvent (typically DMSO) to an aqueous or organic medium.[7][8][9][10][11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM down to 1 µM).
-
Addition of Test Solvent: To each well of a new microplate, add a fixed volume of the desired organic solvent (e.g., 198 µL).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation for a set period (e.g., 2 or 24 hours).[7]
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a blank indicates precipitation.[12]
-
UV-Vis Spectroscopy: Alternatively, filter the solutions to remove any precipitate using a solubility filter plate.[10][11] Measure the absorbance of the filtrate in a UV-compatible microplate at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed. For UV-Vis data, compare the absorbance values to a calibration curve to determine the concentration of the dissolved compound.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[7][8][11][13][14]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standards of known concentrations of this compound in the respective organic solvents.
-
Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.
Key Chemical Pathways and Experimental Workflows
The utility of this compound is best understood through its chemical reactivity. The following diagrams, generated using the DOT language, illustrate a key reaction and a general experimental workflow.
Caption: Experimental workflow for determining solubility.
Caption: Reaction of this compound with an aldehyde and an amine.[15]
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on the behavior of analogous boronic acids. This guide provides the foundational knowledge and detailed experimental procedures necessary for researchers to determine the precise solubility of this compound in various organic solvents. Such data is critical for optimizing its use in organic synthesis and for the development of new chemical entities in the pharmaceutical industry. The provided reaction diagrams further illustrate the synthetic potential of this versatile reagent.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Stereoselective Propargylation of Aldehydes with Allenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective propargylation of aldehydes is a powerful transformation in organic synthesis, yielding chiral homopropargylic alcohols. These structural motifs are valuable building blocks in the synthesis of complex natural products and pharmaceutically active compounds.[1][2][3] The reaction involves the nucleophilic addition of a propargyl or allenyl metal species to an aldehyde. Among the various reagents developed for this purpose, allenylboronic acids and their esters have emerged as highly effective and versatile reagents due to their stability, ease of handling, and ability to undergo highly stereoselective transformations.[1][4] This document provides a detailed overview of the stereoselective propargylation of aldehydes using allenylboronic acid and its derivatives, including experimental protocols and key data.
Reaction Principle and Advantages
The reaction proceeds through a six-membered cyclic transition state, where the oxygen of the aldehyde coordinates to the boron atom. This organized transition state assembly is key to the high stereoselectivity observed in these reactions. The use of chiral catalysts or chiral auxiliaries on the boron reagent allows for excellent control of the absolute stereochemistry of the newly formed stereocenters.
Key Advantages:
-
High Stereoselectivity: The reaction can be controlled to produce homopropargylic alcohols with high levels of diastereoselectivity and enantioselectivity.[1][5]
-
Regioselectivity: Under appropriate conditions, the reaction overwhelmingly favors the formation of the homopropargylic alcohol (propargylation product) over the allenic alcohol (allenylation product).[6][7]
-
Mild Reaction Conditions: Many protocols proceed under mild conditions, tolerating a wide range of functional groups.
-
Reagent Stability: this compound pinacol (B44631) esters are generally stable and can be handled in air, unlike many other organometallic propargylating agents.[4]
Applications in Drug Development
The propargyl group is a versatile functional handle that can be further elaborated into a variety of other functionalities. Homopropargylic alcohols are key intermediates in the synthesis of polyketide natural products, which exhibit a broad range of biological activities. The ability to introduce a propargyl group with high stereocontrol is therefore of significant interest to medicinal chemists and drug development professionals.
Data Presentation
The following tables summarize the quantitative data for the stereoselective propargylation of various aldehydes with this compound derivatives under different catalytic systems.
Table 1: Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes [5]
| Aldehyde | Catalyst | Yield (%) | ee (%) |
| Benzaldehyde | (R)-TRIP-PA | 95 | 96 |
| 4-Methoxybenzaldehyde | (R)-TRIP-PA | 92 | 95 |
| 4-Nitrobenzaldehyde | (R)-TRIP-PA | 90 | 97 |
| 2-Naphthaldehyde | (R)-TRIP-PA | 96 | 98 |
| Cinnamaldehyde | (R)-TRIP-PA | 85 | 92 |
(R)-TRIP-PA = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Table 2: Copper-Catalyzed Asymmetric Propargylation of Ketones [8]
| Ketone | Ligand | Yield (%) | ee (%) |
| Acetophenone | (R)-BINAP | 85 | 92 |
| 2-Acetonaphthone | (R)-BINAP | 88 | 94 |
| Propiophenone | (R)-BINAP | 82 | 90 |
Reaction with ketones demonstrates the versatility of allenylboron reagents.
Experimental Protocols
General Procedure for Brønsted Acid-Catalyzed Asymmetric Propargylation of Aldehydes[5]
Materials:
-
(R)-TRIP-PA catalyst (or other suitable chiral Brønsted acid)
-
Aldehyde
-
This compound pinacol ester
-
Anhydrous toluene (B28343)
-
4Å Molecular sieves
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
To a flame-dried Schlenk flask containing a magnetic stir bar and 4Å molecular sieves (100 mg), add the chiral Brønsted acid catalyst (10-20 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (1.5 mL) to the flask via syringe.
-
Add the freshly distilled aldehyde (0.20 mmol) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add this compound pinacol ester (0.30 mmol) to the cooled reaction mixture over 30 seconds.
-
Stir the reaction at this temperature for the specified time (e.g., 96 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is directly purified by silica (B1680970) gel column chromatography (e.g., hexanes:EtOAc = 9:1) to afford the chiral homopropargylic alcohol.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mandatory Visualizations
Reaction Mechanism
The stereoselective propargylation of an aldehyde with this compound pinacol ester, catalyzed by a chiral Brønsted acid, is proposed to proceed through a highly organized six-membered cyclic transition state. The Brønsted acid activates the allenylboronate by hydrogen bonding to one of the boronate oxygen atoms, enhancing its Lewis acidity and promoting the reaction.
Caption: Proposed transition state for the Brønsted acid-catalyzed propargylation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the stereoselective propargylation of aldehydes.
Caption: General experimental workflow for the stereoselective propargylation.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enantioselective Synthesis of Homopropargylic Alcohols using Allenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of homopropargylic alcohols is a critical transformation in organic chemistry, providing chiral building blocks for the synthesis of a wide array of natural products and pharmaceuticals. One of the most effective methods to achieve this is through the reaction of aldehydes and ketones with allenylboronic acids or their esters, often catalyzed by a chiral Brønsted acid. This approach offers high levels of enantioselectivity and diastereoselectivity under mild reaction conditions. These application notes provide detailed protocols and data for the synthesis of these valuable compounds.
Reaction Principle
The core of this methodology lies in the enantioselective addition of an allenylboronate to a carbonyl group. The stereochemical outcome of the reaction is controlled by a chiral catalyst, typically a chiral phosphoric acid or a substituted binaphthol (BINOL) derivative. The catalyst activates the carbonyl group of the aldehyde or ketone and orchestrates the facial selectivity of the nucleophilic attack by the allenylboronate, leading to the formation of a homopropargylic alcohol with high enantiomeric excess (ee). The reaction proceeds through a well-organized cyclic transition state. By carefully selecting the chirality of the catalyst and, in some cases, a chiral allenylboronate, both anti and syn diastereomers of the homopropargylic alcohol can be selectively synthesized.
Key Applications
-
Natural Product Synthesis: Homopropargylic alcohols are versatile intermediates in the total synthesis of complex natural products.
-
Drug Discovery: The chiral propargyl moiety is a key pharmacophore in various biologically active molecules.
-
Fine Chemical Synthesis: This methodology provides access to a diverse range of chiral building blocks for the fine chemical industry.
Data Presentation
Table 1: Enantioselective Allenylboration of Aldehydes with Allenylboronic Acid Pinacol (B44631) Ester Catalyzed by a Chiral Phosphoric Acid
This table summarizes the results for the synthesis of anti-homopropargylic alcohols from various aldehydes using a chiral allenylboronate in the presence of a chiral phosphoric acid catalyst.[1][2]
| Entry | Aldehyde | Product | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Benzaldehyde | 2a | 95 | >50:1 | >98 |
| 2 | 4-Methoxybenzaldehyde | 2b | 98 | >50:1 | >98 |
| 3 | 4-Nitrobenzaldehyde | 2c | 96 | >50:1 | >98 |
| 4 | 2-Naphthaldehyde | 2d | 93 | >50:1 | >98 |
| 5 | 2-Furaldehyde | 2e | 85 | >50:1 | >98 |
| 6 | Cinnamaldehyde | 2f | 83 | >50:1 | >98 |
| 7 | Cyclohexanecarboxaldehyde | 2g | 88 | >50:1 | >98 |
| 8 | Pivalaldehyde | 2h | 89 | >50:1 | >98 |
Table 2: Enantioselective Propargylation of Ketones with Allenyldioxoborolane Catalyzed by (S)-3,3'-Br2-BINOL
This table presents the data for the enantioselective addition of an allenylboronate to various ketones, catalyzed by a chiral BINOL derivative under microwave irradiation.[3][4][5]
| Entry | Ketone | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 12a | 95 | 92 |
| 2 | 4'-Methoxyacetophenone | 12b | 98 | 94 |
| 3 | 4'-Chloroacetophenone | 12c | 92 | 90 |
| 4 | 2'-Bromoacetophenone | 12d | 85 | 88 |
| 5 | Propiophenone | 12e | 90 | 91 |
| 6 | 1-Indanone | 12f | 88 | 96 |
| 7 | Cyclohexyl methyl ketone | 12g | 75 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Pinacol Ester
This protocol describes a common method for the synthesis of this compound pinacol esters from the corresponding propargylic alcohols.[6][7]
Materials:
-
Propargylic alcohol (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Copper(I) chloride (CuCl) (5 mol%)
-
Xantphos (6 mol%)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Toluene (B28343), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add CuCl (5 mol%), Xantphos (6 mol%), and B₂pin₂ (1.1 equiv).
-
Add anhydrous toluene to the flask, followed by the propargylic alcohol (1.0 equiv).
-
Add KOtBu (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound pinacol ester.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Allenylboration of Aldehydes for the Synthesis of anti-Homopropargylic Alcohols
This protocol details the synthesis of anti-homopropargylic alcohols using a chiral allenylboronate and a chiral phosphoric acid catalyst.[1][2]
Materials:
-
Chiral allenylboronate (e.g., (M)-1) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Chiral phosphoric acid catalyst (e.g., (S)-TRIP) (5-10 mol%)
-
Toluene or Dichloromethane (B109758), anhydrous
-
4 Å Molecular sieves
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar and 4 Å molecular sieves, add the chiral phosphoric acid catalyst (5-10 mol%).
-
Under an argon atmosphere, add anhydrous toluene or dichloromethane.
-
Cool the mixture to the desired temperature (e.g., -20 °C or -78 °C).
-
Add the aldehyde (1.0 equiv) to the cooled solution.
-
In a separate flask, dissolve the chiral allenylboronate (1.2 equiv) in the same anhydrous solvent.
-
Slowly add the solution of the allenylboronate to the reaction mixture containing the aldehyde and catalyst over a period of 10-30 minutes.
-
Stir the reaction at the same temperature for 24-72 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the anti-homopropargylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Microwave-Assisted Enantioselective Propargylation of Ketones Catalyzed by a Chiral BINOL Derivative
This protocol describes a rapid, solvent-free method for the enantioselective synthesis of homopropargylic alcohols from ketones.[3][4][5]
Materials:
-
Ketone (1.0 equiv)
-
Allenyldioxoborolane (1.5 equiv)
-
(S)-3,3'-Br₂-BINOL (10 mol%)
Procedure:
-
In a microwave vial, combine the ketone (1.0 equiv), allenyldioxoborolane (1.5 equiv), and (S)-3,3'-Br₂-BINOL (10 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 10 W) at a constant temperature (e.g., 60 °C) for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Directly purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the homopropargylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Proposed Zimmerman-Traxler-like transition state for the chiral phosphoric acid-catalyzed allenylboration of an aldehyde.
Caption: General experimental workflow for the enantioselective synthesis of homopropargylic alcohols.
Caption: Logical relationship for controlling diastereoselectivity by matching or mismatching the chirality of the allenylboronate and the catalyst.
References
- 1. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Allenylboronic Acid in the Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chiral amines is of paramount importance in medicinal chemistry and drug development, as a significant number of pharmaceuticals and bioactive molecules contain chiral amine moieties. Allenylboronic acids and their derivatives have emerged as versatile reagents in organic synthesis, enabling the efficient construction of stereochemically rich molecules. Their application in the synthesis of chiral amines, particularly homopropargylic and allenic amines, offers a powerful tool for accessing diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of allenylboronic acid in the synthesis of chiral amines, focusing on a three-component reaction and a copper-catalyzed propargylboration of imines.
I. Three-Component Synthesis of α-Allenyl and α-Propargyl Amino Acids
A highly efficient one-step, three-component condensation reaction utilizing allenyl boronic acids or their pinacol (B44631) esters with amines and aldehydes provides access to α-allenyl or α-propargyl α-amino acids.[1][2][3] The selectivity for the allenyl or propargyl product is notably dependent on the nature of the amine component.[1]
Logical Relationship of the Three-Component Reaction
Caption: Three-component synthesis of chiral amino acids.
Quantitative Data
The following table summarizes the results of the one-step, three-component synthesis of α-propargyl and α-allenyl α-amino acids from various amines, glyoxylic acid, and this compound.[1]
| Entry | Amine | Product(s) | Ratio (Propargyl:Allenyl) | Yield (%) |
| 1 | Aniline | α-Propargyl | >95:5 | 85 |
| 2 | Benzylamine | α-Propargyl | >95:5 | 78 |
| 3 | tert-Butylamine | Both | 40:60 | 65 |
| 4 | Pyrrolidine | α-Allenyl | <5:95 | 92 |
| 5 | Piperidine | α-Allenyl | <5:95 | 88 |
| 6 | Morpholine | α-Allenyl | <5:95 | 90 |
Experimental Protocol: General Procedure for the Three-Component Synthesis
-
To a solution of the amine (1.0 mmol) in methanol (B129727) (5 mL) is added glyoxylic acid monohydrate (1.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.2 mmol) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-allenyl or α-propargyl amino acid.
-
The product structure and the ratio of allenyl to propargyl isomers are determined by NMR spectroscopy.[1]
II. Copper-Catalyzed Enantioselective Propargylboration of Imines
The copper-catalyzed reaction of allenylboronic acids with imines provides a direct route to chiral homopropargylic amines.[1] The use of a chiral ligand in conjunction with a copper catalyst allows for the enantioselective synthesis of these valuable building blocks.
Experimental Workflow
Caption: Workflow for copper-catalyzed propargylboration.
Quantitative Data
The enantioselective copper-catalyzed propargylation of N-phosphinoyl imines with this compound pinacol ester has been reported to proceed with high yields and enantioselectivities.
| Entry | Imine Substrate (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 92 | 95 |
| 2 | 4-Methoxyphenyl | 95 | 96 |
| 3 | 4-Chlorophenyl | 88 | 94 |
| 4 | 2-Naphthyl | 90 | 97 |
| 5 | 2-Thienyl | 85 | 92 |
Experimental Protocol: General Procedure for Copper-Catalyzed Enantioselective Propargylboration of Imines
-
In a glovebox, a flame-dried Schlenk tube is charged with a copper(I) salt (e.g., CuCl, 5 mol%) and a chiral ligand (e.g., a chiral N-heterocyclic carbene ligand, 6 mol%).
-
Anhydrous and degassed solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The imine (1.0 mmol) is added to the reaction mixture.
-
This compound pinacol ester (1.2 mmol) is then added.
-
The reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion
The use of this compound and its derivatives provides a powerful and versatile platform for the synthesis of chiral amines. The three-component reaction offers a rapid and efficient method for generating molecular diversity in the form of α-allenyl and α-propargyl amino acids. The copper-catalyzed enantioselective propargylboration of imines enables access to highly enantioenriched homopropargylic amines, which are valuable intermediates in organic synthesis and drug discovery. The detailed protocols and data presented herein serve as a practical guide for researchers in the application of these methodologies.
References
- 1. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Component-Selective and Stereocontrolled One-Step Three-Component Reaction among Aldehydes, Amines, and Allenyl Boronic Acids or Allenyl Pinacolboronates [organic-chemistry.org]
Application Notes and Protocols: Diels-Alder Reactions of Allenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has been adapted for use with a variety of dienophiles.[1] Among these, allenylboronic acid pinacol (B44631) ester has emerged as a versatile reagent, offering a unique entry into synthetically valuable boron-substituted cycloadducts. This [4+2] cycloaddition reaction proceeds with high regioselectivity and periselectivity, making it a powerful tool for the construction of complex molecular architectures. The resulting vinylboronic acid pinacol ester-substituted cyclohexene (B86901) derivatives are amenable to a wide range of subsequent transformations, highlighting their potential in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of this compound pinacol ester, focusing on its reaction with cyclopentadiene (B3395910) as a model system. Additionally, it outlines subsequent transformations of the resulting cycloadduct, demonstrating its synthetic utility.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction of this compound pinacol ester with a conjugated diene, such as cyclopentadiene, is a concerted [4+2] cycloaddition.[1] The reaction exhibits complete regioselectivity, with the diene adding exclusively to the proximal double bond of the allene (B1206475) system (the double bond closer to the boronic ester group).[2][3] Computational studies have shown that the concerted mechanism is favored over a stepwise radical pathway.[3]
In the case of cyclopentadiene, the reaction yields a 1:1 mixture of the endo and exo diastereomers.[1] The lack of significant diastereoselectivity is a key characteristic of this particular reaction under thermal conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for the Diels-Alder reaction of this compound pinacol ester with cyclopentadiene and a comparative reaction with vinylboronic acid pinacol ester.
Table 1: Diels-Alder Reaction of this compound Pinacol Ester with Cyclopentadiene [1]
| Parameter | Value |
| Diene | Cyclopentadiene |
| Dienophile | This compound pinacol ester |
| Product | 2-(Bicyclo[2.2.1]hept-5-en-2-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Stereoselectivity (endo:exo) | 50:50 |
| Regioselectivity | Proximal double bond addition |
| Periselectivity | Complete [4+2] cycloaddition |
Table 2: Comparative Diels-Alder Reaction of Vinylboronic Acid Pinacol Ester with Cyclopentadiene [1]
| Parameter | Value |
| Diene | Cyclopentadiene |
| Dienophile | Vinylboronic acid pinacol ester |
| Product | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Yield | 96% |
| Reaction Conditions | Toluene, 170 °C |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound Pinacol Ester with Cyclopentadiene
This protocol describes the synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
This compound pinacol ester
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene
-
Pressure tube
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a pressure tube, dissolve this compound pinacol ester (1.0 equiv) in toluene.
-
Add freshly cracked cyclopentadiene (3.0 equiv) to the solution.
-
Seal the pressure tube and heat the reaction mixture at 170 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cycloadduct as a 1:1 mixture of endo and exo isomers.
Protocol 2: In Situ Oxidation of the Diels-Alder Adduct
This protocol describes the subsequent oxidation of the cycloadduct to the corresponding ketone.
Materials:
-
Crude Diels-Alder adduct from Protocol 1
-
Sodium perborate (B1237305) (NaBO₃) or other suitable oxidizing agent
-
Tetrahydrofuran (THF)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
Following the procedure in Protocol 1, after cooling the reaction mixture to room temperature, do not evaporate the solvent.
-
To the crude reaction mixture, add a solution of sodium perborate in water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the oxidation progress by TLC.
-
Upon completion, perform an aqueous work-up.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding ketone.
Protocol 3: In Situ Allylboration of an Aldehyde using the Diels-Alder Adduct
This protocol demonstrates the utility of the cycloadduct as a pronucleophile in an allylboration reaction.[3]
Materials:
-
Crude Diels-Alder adduct from Protocol 1
-
p-Nitrobenzaldehyde
-
Suitable solvent (e.g., THF)
-
Standard glassware for organic synthesis
Procedure:
-
Following the procedure in Protocol 1, after cooling the reaction mixture to room temperature, do not evaporate the solvent.
-
To the crude reaction mixture, add p-nitrobenzaldehyde (1.0 equiv).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the resulting homoallylic alcohol by column chromatography. Good overall yields have been reported for this transformation.[3]
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Experimental workflow for the synthesis and application.
Applications in Drug Development and Synthesis
The boron-substituted bicyclic products obtained from the Diels-Alder reaction of this compound pinacol ester are valuable intermediates in organic synthesis. The carbon-boron bond is highly versatile and can be stereospecifically transformed into a variety of functional groups, including alcohols, amines, and halides, through well-established methodologies such as oxidation, amination, and halogenation.
Furthermore, the vinylboronate functionality can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. This versatility makes these cycloadducts attractive building blocks for the synthesis of complex molecules with potential biological activity. The ability to perform subsequent reactions in situ streamlines synthetic sequences, improving overall efficiency.[3] These attributes position the Diels-Alder reaction of this compound pinacol ester as a strategic tool for the generation of molecular diversity in drug discovery programs.
References
Application Notes and Protocols for Copper-Catalyzed Allenylboronic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of allenylboronic acids and their derivatives using copper catalysis. Allenylboronic acids are versatile reagents in organic synthesis, serving as precursors to a variety of valuable compounds, including homopropargylic alcohols and amines. The following application notes summarize key methods, offering detailed experimental procedures, quantitative data on substrate scope, and a visual representation of the general experimental workflow.
Introduction
Copper-catalyzed methods for the synthesis of allenylboronic acids have emerged as powerful and efficient strategies. These approaches offer mild reaction conditions and good functional group tolerance, making them attractive for applications in medicinal chemistry and materials science. This document outlines three prominent copper-catalyzed methods for the preparation of allenylboronic acids and their esters:
-
From Propargylic Carbonates: A versatile method for the synthesis of tri- and tetrasubstituted allenylboronic acids.[1][2]
-
From Propargyl gem-Dichlorides: An efficient route to chloro-substituted allenylboronate derivatives.[3][4]
-
Via Enantioselective Hydroboration of Enynes: A method to access enantioenriched allenyl boronates.[5][6][7][8]
Data Summary
The following tables summarize the substrate scope and yields for the different copper-catalyzed methods for synthesizing allenylboronic acids and their derivatives.
Table 1: Synthesis of Allenylboronic Acids from Propargylic Carbonates
| Substrate (Propargylic Carbonate) | Product (Allenylboronic Acid) | Yield (%) |
| Tertiary Propargylic Carbonate (Aryl Substituted) | Trisubstituted this compound | up to 95% |
| Tertiary Propargylic Carbonate (Alkyl Substituted) | Trisubstituted this compound | High |
| Secondary Propargylic Carbonate | Disubstituted this compound | Moderate |
Data synthesized from literature reports.[1][9]
Table 2: Synthesis of Chloro-Substituted Allenyl-Bdan from Propargyl gem-Dichlorides
| Substrate (Propargyl gem-Dichloride) | Product (Chloro-substituted Allenyl-Bdan) | Yield (%) |
| Aryl Substituted | Chloro-substituted Allenyl-Bdan | up to 75% |
| Alkyl Substituted | Chloro-substituted Allenyl-Bdan | Good |
Bdan = 1,8-diaminonaphthalene-derived boron reagent. Data synthesized from literature reports.[3]
Table 3: Enantioselective Synthesis of Allenyl Boronates via Hydroboration of Enynes
| Substrate (1,3-Enyne) | Ligand | Product (Allenyl Boronate) | Yield (%) | ee (%) |
| Terminal Aromatic Enyne | (S,S)-Ph-BPE | Chiral Allenyl Boronate | High | High |
| Terminal Aliphatic Enyne | (S,S)-Ph-BPE | Chiral Allenyl Boronate | Good | High |
| Internal Enyne | Chiral Ligand | Chiral Allenyl Boronate | Moderate | Moderate |
ee = enantiomeric excess. Data synthesized from literature reports.[6][8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Allenylboronic Acids from Propargylic Carbonates
This protocol is based on the copper-catalyzed borylation of propargylic carbonates.[1]
Materials:
-
Propargylic carbonate (0.10 mmol, 1.0 equiv)
-
Diboronic acid (0.15 mmol, 1.5 equiv)
-
Mesitylcopper(I) (0.01 mmol, 0.1 equiv)
-
Trimethyl phosphite (B83602) (P(OMe)₃) (0.02 mmol, 0.2 equiv)
-
Ethylene (B1197577) glycol (0.30 mmol, 3.0 equiv)
-
3 Å Molecular Sieves
-
Methanol (B129727) (MeOH), anhydrous (1 mL)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the propargylic carbonate (0.10 mmol), diboronic acid (0.15 mmol), mesitylcopper(I) (0.01 mmol), and 3 Å molecular sieves.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous methanol (1 mL) via syringe.
-
Add trimethyl phosphite (0.02 mmol) and ethylene glycol (0.30 mmol) to the reaction mixture at room temperature.
-
Cool the reaction mixture to -10 °C and stir for 24 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Protocol 2: Synthesis of Chloro-Substituted Allenyl-Bdan from Propargyl gem-Dichlorides
This protocol describes the synthesis of chloro-substituted allenyl-Bdan derivatives.[3]
Materials:
-
Propargyl gem-dichloride (0.2 mmol, 1.0 equiv)
-
pinB-Bdan (bis(pinacolato)diboron with 1,8-diaminonaphthalene)
-
Sodium methoxide (B1231860) (NaOMe) (0.24 mmol, 1.2 equiv)
-
Copper(I) bromide (CuBr) (0.01 mmol, 0.05 equiv)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the propargyl gem-dichloride (0.2 mmol), pinB-Bdan, and copper(I) bromide (0.01 mmol).
-
Add anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium methoxide (0.24 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the chloro-substituted allenyl-Bdan product.
Protocol 3: Enantioselective Synthesis of Allenyl Boronates via CuH-Catalyzed Hydroboration of Enynes
This protocol outlines a general procedure for the enantioselective synthesis of allenyl boronates.[6]
Materials:
-
1,3-Enyne (0.2 mmol, 1.0 equiv)
-
HBPin (pinacolborane) (0.28 mmol, 1.4 equiv)
-
Copper(II) chloride (CuCl₂) (0.01 mmol, 0.05 equiv)
-
(S,S)-Ph-BPE (chiral bisphosphine ligand) (0.012 mmol, 0.06 equiv)
-
Potassium tert-butoxide (KOtBu) (0.04 mmol, 0.2 equiv)
-
Tetrahydrofuran (THF), anhydrous (1 mL)
Procedure:
-
In a glovebox, add CuCl₂ (0.01 mmol) and (S,S)-Ph-BPE (0.012 mmol) to an oven-dried vial.
-
Add anhydrous THF (0.5 mL) and stir the mixture for 30 minutes at room temperature to form the catalyst complex.
-
In a separate vial, dissolve the 1,3-enyne (0.2 mmol) and KOtBu (0.04 mmol) in anhydrous THF (0.5 mL).
-
Add the enyne solution to the catalyst mixture.
-
Add HBPin (0.28 mmol) to the reaction mixture at room temperature.
-
Stir the reaction until complete consumption of the starting material (monitored by GC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the enantioenriched allenyl boronate.
Visualizations
The following diagrams illustrate the general experimental workflow and a proposed mechanistic pathway for the copper-catalyzed synthesis of allenylboronic acids.
Caption: General experimental workflow for copper-catalyzed this compound synthesis.
Caption: A simplified proposed mechanistic pathway for the reaction.
References
- 1. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05123A [pubs.rsc.org]
- 2. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Allenyl-Bdan via Cu(I)-Catalyzed Borylation of Propargyl gem-Dichlorides [organic-chemistry.org]
- 4. Synthesis of Allenyl-Bdan via Cu(I)-Catalyzed Borylation of Propargyl gem-Dichlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Multi-component Reactions Involving Allenylboronic Acid and Imines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of multi-component reactions (MCRs) involving allenylboronic acids and imines, offering a powerful and efficient methodology for the synthesis of structurally diverse α-allenyl and α-propargyl α-amino acids, as well as anti-β-amino alcohols. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as enzyme inhibitors and building blocks for complex bioactive molecules.
Introduction
Multi-component reactions, which combine three or more starting materials in a single synthetic operation, have emerged as a cornerstone of modern organic synthesis and medicinal chemistry. The Petasis reaction, a boronic acid-based Mannich reaction, is a prominent example of such a transformation. This reaction typically involves the condensation of an amine and a carbonyl compound to form an imine or iminium ion in situ, which then undergoes nucleophilic addition by an organoboronic acid.
The use of allenylboronic acids in this MCR provides a versatile route to propargylamines and related structures, which are key motifs in numerous biologically active compounds. A key feature of this reaction is its component-selective nature, where the choice of the amine starting material dictates the regiochemical outcome, leading to either α-allenyl or α-propargyl products. Furthermore, the use of chiral α-hydroxy aldehydes allows for a high degree of stereocontrol, yielding anti-β-amino alcohols with excellent diastereoselectivity.
Data Presentation
The following tables summarize the quantitative data for the synthesis of α-allenyl and α-propargyl α-amino acids and anti-β-amino alcohols via the one-step, three-component condensation of allenylboronic acid, amines, and aldehydes.
Table 1: Synthesis of α-Allenyl and α-Propargyl α-Amino Acids
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine (B48309) | α-Propargyl-N-benzylglycine | 85 |
| 2 | Dibenzylamine (B1670424) | α-Allenyl-N,N-dibenzylglycine | 92 |
| 3 | Morpholine | α-Allenyl-N-morpholinylglycine | 88 |
| 4 | Aniline | α-Propargyl-N-phenylglycine | 78 |
Data synthesized from Petasis, N. A., et al. Org. Lett. 2015, 17, 1628-1631.
Table 2: Synthesis of anti-β-Amino Alcohols
| Entry | Amine | Aldehyde | Product | Yield (%) | d.r. |
| 1 | Dibenzylamine | (S)-2-Hydroxy-3-methylbutanal | anti-N,N-Dibenzyl-β-amino alcohol | 85 | >95:5 |
| 2 | Morpholine | (S)-2-Hydroxy-3-methylbutanal | anti-N-Morpholinyl-β-amino alcohol | 82 | >95:5 |
| 3 | Piperidine | (S)-2-Hydroxypropanal | anti-N-Piperidinyl-β-amino alcohol | 79 | >95:5 |
d.r. = diastereomeric ratio. Data synthesized from Petasis, N. A., et al. Org. Lett. 2015, 17, 1628-1631.
Experimental Protocols
The following are detailed protocols for the synthesis of representative compounds from the tables above.
Protocol 1: Synthesis of α-Propargyl-N-benzylglycine (Table 1, Entry 1)
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Benzylamine (1.0 mmol, 1.0 equiv)
-
Glyoxylic acid monohydrate (1.1 mmol, 1.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂), 5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of benzylamine (107 mg, 1.0 mmol) in dichloromethane (5 mL) at room temperature, add glyoxylic acid monohydrate (101 mg, 1.1 mmol).
-
Stir the mixture for 30 minutes, during which time the imine is formed in situ.
-
Add this compound (102 mg, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford the pure α-propargyl-N-benzylglycine.
Protocol 2: Synthesis of α-Allenyl-N,N-dibenzylglycine (Table 1, Entry 2)
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Dibenzylamine (1.0 mmol, 1.0 equiv)
-
Glyoxylic acid monohydrate (1.1 mmol, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂), 5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of dibenzylamine (197 mg, 1.0 mmol) in dichloromethane (5 mL) at room temperature, add glyoxylic acid monohydrate (101 mg, 1.1 equiv).
-
Stir the mixture for 30 minutes.
-
Add this compound (102 mg, 1.2 mmol).
-
Stir the reaction at room temperature for 24 hours.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure α-allenyl-N,N-dibenzylglycine.
Protocol 3: Synthesis of anti-N,N-Dibenzyl-β-amino alcohol (Table 2, Entry 1)
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Dibenzylamine (1.0 mmol, 1.0 equiv)
-
(S)-2-Hydroxy-3-methylbutanal (1.0 mmol, 1.0 equiv)
-
Ethanol (B145695) (EtOH), 5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of dibenzylamine (197 mg, 1.0 mmol) and (S)-2-hydroxy-3-methylbutanal (102 mg, 1.0 mmol) in ethanol (5 mL) at room temperature, add this compound (102 mg, 1.2 mmol).
-
Stir the reaction at room temperature for 48 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure anti-N,N-dibenzyl-β-amino alcohol.
Visualizations
Reaction Workflow and Mechanisms
The following diagrams illustrate the general workflow of the multi-component reaction and the proposed mechanistic pathways leading to the formation of either α-allenyl or α-propargyl products.
Application of Allenylboronic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenylboronic acids and their derivatives have emerged as powerful and versatile reagents in modern organic synthesis, offering unique opportunities for the construction of complex molecular architectures found in a variety of biologically active compounds. Their ability to participate in highly stereoselective propargylboration reactions provides efficient access to chiral homopropargylic alcohols and amines, which are key structural motifs in numerous natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of allenylboronic acid in the synthesis of pharmaceutical intermediates.
Application Notes
Allenylboronic acids are primarily utilized for the synthesis of homopropargylic alcohols and amines through reaction with aldehydes, ketones, and imines. These products are valuable intermediates in the synthesis of a range of pharmaceuticals, including antifungal agents, and complex natural products with therapeutic potential.
A key application is in the synthesis of chiral building blocks. The asymmetric propargylboration of aldehydes and ketones using chiral allenylboronic acids or chiral catalysts allows for the synthesis of highly enantioenriched tertiary homopropargylic alcohols.[1][2] This method is particularly useful for creating sterically hindered stereocenters, which can be challenging to construct using other synthetic methods.[1][2]
One notable example of the application of this methodology is in the total synthesis of bioactive natural products. For instance, the core structure of (+)-Decarestrictine L, a fungal metabolite with cholesterol-lowering properties, features a homopropargylic alcohol moiety that can be synthesized using an allenylboration approach.
Furthermore, studies have shown that aromatic homopropargylic alcohols, synthesized from the reaction of this compound precursors with aromatic aldehydes and ketones, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] This suggests a potential role for these intermediates in the development of new antibacterial agents. The proposed mechanism of action involves interference with the bacterial cell membrane.[5]
Key Reactions and Experimental Data
The two primary reactions involving this compound in the synthesis of pharmaceutical intermediates are the copper-catalyzed synthesis of allenylboronic acids/esters and the subsequent asymmetric propargylboration of carbonyl compounds.
Copper-Catalyzed Synthesis of Allenylboronic Acids
This method provides an efficient route to various substituted allenylboronic acids from readily available propargylic alcohols.[1][6]
| Substrate (Propargylic Carbonate) | Diboron Reagent | Catalyst System | Solvent | Yield (%) | Reference |
| 1-Phenylprop-2-yn-1-yl methyl carbonate | B₂(OH)₄ | Cu(I)-mesityl, P(OMe)₃ | MeOH | 85 | [1] |
| 1,1-Diphenylprop-2-yn-1-yl methyl carbonate | B₂(OH)₄ | Cu(I)-mesityl, P(OMe)₃ | MeOH | 92 | [1] |
| 1-Cyclohexylprop-2-yn-1-yl methyl carbonate | B₂(OH)₄ | Cu(I)-mesityl, P(OMe)₃ | MeOH | 78 | [1] |
| 1-Phenylprop-2-yn-1-yl methyl carbonate | B₂pin₂ | Cu(I)-mesityl, P(OMe)₃ | MeOH | 88 | [1] |
Asymmetric Propargylboration of Aldehydes
This reaction utilizes a chiral Brønsted acid catalyst to achieve high enantioselectivity in the synthesis of homopropargylic alcohols.
| Aldehyde | Allenylboronate | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Benzaldehyde | This compound pinacol (B44631) ester | (R)-TRIP-PA | Toluene (B28343) | 85 | 96 | [7] |
| 4-Nitrobenzaldehyde | This compound pinacol ester | (R)-TRIP-PA | Toluene | 92 | 98 | [7] |
| Cinnamaldehyde | This compound pinacol ester | (R)-TRIP-PA | Toluene | 82 | 94 | [7] |
| Cyclohexanecarboxaldehyde | This compound pinacol ester | (R)-TRIP-PA | Toluene | 75 | 91 | [7] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound from a Propargylic Carbonate
This protocol is adapted from the work of Szabó and coworkers.[1]
Materials:
-
Propargylic carbonate (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous methanol (B129727) (MeOH) (5 mL)
-
Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuI (9.5 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.1 mmol).
-
Add anhydrous MeOH (2 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the propargylic carbonate (1.0 mmol), B₂pin₂ (305 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add the remaining anhydrous MeOH (3 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound pinacol ester.
Protocol 2: Asymmetric Propargylboration of an Aldehyde using a Chiral Brønsted Acid Catalyst
This protocol is adapted from the work of Reddy.[7]
Materials:
-
Aldehyde (0.2 mmol)
-
This compound pinacol ester (0.3 mmol)
-
(R)-TRIP-PA (triphenyl phosphate (B84403) derived chiral phosphoric acid) catalyst (0.04 mmol, 20 mol%)
-
4Å Molecular sieves (100 mg)
-
Anhydrous toluene (1.5 mL)
-
Argon atmosphere
Procedure:
-
To a flame-dried screw-cap reaction tube containing a stir bar and 4Å molecular sieves (100 mg), add the (R)-TRIP-PA catalyst (29.8 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (1.0 mL) followed by the freshly distilled aldehyde (0.2 mmol).
-
Cool the reaction mixture to -20 °C.
-
In a separate vial, dissolve the this compound pinacol ester (58 mg, 0.3 mmol) in anhydrous toluene (0.5 mL).
-
Slowly add the allenylboronate solution to the reaction mixture over 30 seconds.
-
Stir the reaction at -20 °C for 96 hours.
-
Upon completion, directly purify the reaction mixture by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the chiral homopropargylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a chiral homopropargylic alcohol, a key pharmaceutical intermediate, starting from a propargylic alcohol.
References
- 1. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05123A [pubs.rsc.org]
- 2. [PDF] Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
Application Notes and Protocols: Regioselectivity in the Reaction of Substituted Allenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the factors governing the regioselectivity in reactions of substituted allenylboronic acids and their pinacol (B44631) esters. The protocols outlined below are based on established literature and are intended to serve as a guide for synthetic chemists in academic and industrial research.
Introduction
Allenylboronic acids and their derivatives are versatile reagents in organic synthesis, enabling the formation of propargyl and allenyl compounds. The regiochemical outcome of their reactions with electrophiles, particularly aldehydes and imines, is a critical aspect that dictates the structure of the final product. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of target molecules, including complex natural products and pharmaceutically active compounds.
The reaction of an allenylboronic acid can proceed via two main pathways: α-attack, leading to an allenyl product, or γ-attack, resulting in a propargyl (or homopropargyl) product. The regioselectivity is influenced by several factors, including the substitution on the this compound, the nature of the electrophile, the presence of catalysts or additives, and the reaction conditions.
Regioselectivity in the Petasis Borono-Mannich Reaction
A prominent example of tunable regioselectivity is observed in the three-component Petasis (borono-Mannich) reaction involving an aldehyde, an amine, and an this compound derivative. The choice of a primary or secondary amine has been shown to be a reliable method for controlling the regiochemical outcome.
In the reaction of pinacol allenylboronate with salicylaldehyde (B1680747), secondary amines direct the reaction towards the formation of α-allenylamine products (α-attack), while primary amines favor the formation of homopropargylamine products (γ-attack).[1][2] This selectivity is attributed to different transition state geometries. The reaction with secondary amines is proposed to proceed through a six-membered transition state, whereas the reaction with primary amines is thought to involve an eight-membered transition state stabilized by a hydrogen bond.[1][3]
Quantitative Data: Regioselectivity in the Petasis Reaction of Pinacol Allenylboronate with Salicylaldehyde and Various Amines
| Entry | Amine | Product Type | Regioselectivity (α:γ) | Yield (%) | Reference |
| 1 | Piperidine (B6355638) (secondary) | α-Allenylamine | >95:5 | 85 | [1] |
| 2 | Morpholine (secondary) | α-Allenylamine | >95:5 | 82 | [1] |
| 3 | Benzylamine (B48309) (primary) | Homopropargylamine | <5:95 | 78 | [1] |
| 4 | n-Butylamine (primary) | Homopropargylamine | <5:95 | 75 | [1] |
| 5 | Aniline (primary) | Homopropargylamine | <5:95 | 65 | [1] |
Experimental Protocols
Protocol 1: Synthesis of an α-Allenylamine via Petasis Reaction (α-Attack)
Materials:
-
Salicylaldehyde (1.0 mmol, 122.1 mg)
-
Piperidine (1.0 mmol, 85.2 mg)
-
Pinacol allenylboronate (1.1 mmol, 182.0 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add piperidine (1.0 mmol).
-
Stir the mixture for 10 minutes.
-
Add pinacol allenylboronate (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-allenylamine.
Protocol 2: Synthesis of a Homopropargylamine via Petasis Reaction (γ-Attack)
Materials:
-
Salicylaldehyde (1.0 mmol, 122.1 mg)
-
Benzylamine (1.0 mmol, 107.2 mg)
-
Pinacol allenylboronate (1.1 mmol, 182.0 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add benzylamine (1.0 mmol).
-
Stir the mixture for 10 minutes.
-
Add pinacol allenylboronate (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired homopropargylamine.
Visualizations
Caption: Regioselectivity in the Petasis reaction of allenylboronate.
Caption: Proposed transition states governing regioselectivity.
Conclusion
The regioselectivity of reactions involving substituted allenylboronic acids is a key parameter for synthetic planning. In the Petasis borono-Mannich reaction, the choice of the amine component provides a reliable and predictable method for controlling the formation of either α-allenyl or γ-propargyl products. The provided protocols offer a practical guide for implementing this regioselective control in a laboratory setting. Further exploration of substrate scope and reaction conditions will continue to expand the utility of these versatile synthetic building blocks in modern organic chemistry and drug discovery.
References
- 1. Regioselective and Diastereoselective Borono-Mannich Reactions with Pinacol Allenylboronate [organic-chemistry.org]
- 2. The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years [mdpi.com]
- 3. Theoretical Study of the Borono-Mannich Reaction with Pinacol Allenylboronate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Chiral Ligands in Allenylboronic Acid Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of allenylboronic acids to carbonyls and imines is a powerful transformation in modern organic synthesis, providing access to chiral homopropargylic alcohols and amines. These structural motifs are valuable building blocks in the synthesis of complex natural products and pharmaceutically active compounds. The stereochemical outcome of these reactions is predominantly controlled by the use of chiral ligands that coordinate to a metal catalyst or act as organocatalysts, creating a chiral environment for the carbon-carbon bond formation. This document provides detailed application notes and experimental protocols for the use of various classes of chiral ligands in these reactions, along with a summary of their performance.
Chiral Ligand Classes and Applications
A variety of chiral ligands have been successfully employed to induce high levels of stereoselectivity in allenylboronic acid additions. The choice of ligand is crucial and depends on the substrate (aldehyde, ketone, or imine) and the desired product. The most common and effective ligand classes include chiral diols (e.g., BINOL and its derivatives), chiral phosphines, chiral phosphoric acids, and chiral diamines.
Chiral Diol Ligands: BINOL and its Derivatives
Chiral 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives are among the most successful ligands for the catalytic enantioselective propargylation of ketones using allenylboronates.[1][2][3] These reactions are often performed under solvent-free conditions and can be accelerated by microwave irradiation.[2][3] The 3,3'-disubstituted BINOL derivatives frequently exhibit superior enantioselectivity.[3]
Data Presentation: BINOL-Catalyzed Propargylation of Ketones
| Entry | Ketone | Allenylboronate | Catalyst (mol%) | Conditions | Yield (%) | er | Reference |
| 1 | Acetophenone (B1666503) | Allenyldioxoborolane | (S)-3,3'-Br₂-BINOL (10) | Microwave, 10W, 60 min, neat | 85 | 95:5 | [2][3] |
| 2 | 4-Methoxyacetophenone | Allenyldioxoborolane | (S)-3,3'-Br₂-BINOL (10) | Microwave, 10W, 60 min, neat | 92 | 96:4 | [2] |
| 3 | 4-Trifluoromethylacetophenone | Allenyldioxoborolane | (S)-3,3'-Br₂-BINOL (10) | Microwave, 10W, 60 min, neat | 75 | 94:6 | [2] |
| 4 | 2-Heptanone | Allenyldioxoborolane | (S)-3,3'-Br₂-BINOL (10) | Microwave, 10W, 60 min, neat | 60 | 90:10 | [2] |
| 5 | Cyclohexyl methyl ketone | Allenyldioxoborolane | (S)-3,3'-Br₂-BINOL (10) | Microwave, 10W, 60 min, neat | 65 | 92:8 | [2] |
Experimental Protocol: (S)-3,3'-Br₂-BINOL-Catalyzed Propargylation of Acetophenone [2]
-
Materials:
-
(S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)
-
Allenyldioxoborolane
-
Acetophenone
-
Microwave reactor
-
-
Procedure:
-
To a microwave vial, add (S)-3,3'-Br₂-BINOL (0.05 mmol, 10 mol%).
-
Add allenyldioxoborolane (0.75 mmol, 1.5 equiv).
-
Add acetophenone (0.5 mmol, 1.0 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 10W for 60 minutes.
-
After cooling, the crude product can be purified by silica (B1680970) gel chromatography to afford the corresponding homopropargylic alcohol.
-
The enantiomeric ratio is determined by chiral HPLC analysis.
-
Chiral Phosphine Ligands in Copper-Catalyzed Reactions
Chiral bisphosphine ligands are highly effective in the copper-catalyzed enantioselective synthesis of allenyl boronates from enynes.[4] The resulting enantioenriched allenyl boronates can then be used in subsequent diastereoselective additions to carbonyl compounds.
Data Presentation: Copper-Catalyzed Enantioselective Synthesis of Allenyl Boronates
| Entry | Enyne | Ligand (mol%) | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
| 1 | 1-Phenyl-1-buten-3-yne | (S,S)-Ph-BPE (6) | CuCl₂ (5 mol%), KOtBu (20 mol%) | THF, -10 °C | 81 | 99 | [4] |
| 2 | 1-Cyclohexyl-1-buten-3-yne | (S,S)-Ph-BPE (6) | CuCl₂ (5 mol%), KOtBu (20 mol%) | THF, -10 °C | 75 | 98 | [4] |
| 3 | 1-(p-Tolyl)-1-buten-3-yne | (S,S)-Ph-BPE (6) | CuCl₂ (5 mol%), KOtBu (20 mol%) | THF, -10 °C | 85 | 99 | [4] |
Experimental Protocol: Copper-Catalyzed Enantioselective Synthesis of an Allenyl Boronate [4]
-
Materials:
-
1-Phenyl-1-buten-3-yne
-
Pinacolborane (HBPin)
-
Copper(II) chloride (CuCl₂)
-
(S,S)-Ph-BPE
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve CuCl₂ (5 mol%) and (S,S)-Ph-BPE (6 mol%) in anhydrous THF (1 mL).
-
Add KOtBu (20 mol%) and stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to -10 °C.
-
Add the 1-phenyl-1-buten-3-yne (0.2 mmol, 1.0 equiv).
-
Slowly add a solution of HBPin (0.28 mmol, 1.4 equiv) in THF.
-
Stir the reaction at -10 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
The enantiomeric excess is determined by SFC analysis.
-
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the enantioselective addition of allenylboronates to aldehydes. These reactions typically proceed with high enantioselectivity and, in the case of substituted allenylboronates, can also exhibit high diastereoselectivity.
Data Presentation: Chiral Phosphoric Acid-Catalyzed Allenylboration of Aldehydes
| Entry | Aldehyde | Allenylboronate | Catalyst (mol%) | Conditions | Yield (%) | dr | ee (%) | Reference |
| 1 | Hydrocinnamaldehyde | (±)-γ-Methylallenylboronate | (R)-TRIP (10) | Toluene (B28343), rt | 92 | 10:1 (anti) | 71 | [5] |
| 2 | Benzaldehyde | (±)-γ-Methylallenylboronate | (R)-TRIP (10) | Toluene, rt | 88 | 9:1 (anti) | 85 | [5] |
| 3 | 4-Chlorobenzaldehyde | (±)-γ-Methylallenylboronate | (R)-TRIP (10) | Toluene, rt | 93 | 12:1 (anti) | 90 | [5] |
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Allenylboration of an Aldehyde [5]
-
Materials:
-
Aldehyde (e.g., hydrocinnamaldehyde)
-
Racemic γ-methylallenylboronate
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Anhydrous toluene
-
-
Procedure:
-
To a solution of the aldehyde (0.15 mmol) in anhydrous toluene (0.75 mL) in a flame-dried vial under an inert atmosphere, add (R)-TRIP (10 mol%).
-
Add the racemic γ-methylallenylboronate (2.8 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the homopropargylic alcohol.
-
The diastereomeric and enantiomeric ratios are determined by ¹H NMR analysis of the crude product and chiral HPLC analysis of the purified product, respectively.
-
Visualizations
Caption: General catalytic cycle for chiral ligand-mediated allenylboronate addition.
References
- 1. Enantio‐ and Diastereoselective Synthesis of Homopropargyl Amines by Copper‐Catalyzed Coupling of Imines, 1,3‐Enynes, and Diborons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Asymmetric Reductive Allylation of Ketones with 1,3-Dienes [organic-chemistry.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Chiral Brønsted Acid Catalyzed Enantioselective Synthesis of anti-Homopropargyl Alcohols via Kinetic Resolution-Aldehyde Allenylboration Using Racemic Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Allenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scalable synthesis of allenylboronic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are intended for industrial applications, with a focus on safety, scalability, and quality control.
Introduction
Allenylboronic acids and their derivatives are gaining prominence in medicinal chemistry due to their unique chemical properties and potential as enzyme inhibitors.[1] Their ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites makes them attractive candidates for drug development.[2][3] This document details a scalable synthesis protocol for this compound, focusing on a copper-catalyzed approach, along with purification, quality control, and a relevant application in inhibiting serine proteases.
Safety Precautions for Industrial Scale Synthesis
The industrial-scale synthesis of organoboron compounds requires strict adherence to safety protocols to mitigate potential hazards. A thorough risk assessment should be conducted before commencing any large-scale reaction.[4][5]
Key Hazards and Mitigation Strategies:
| Hazard | Mitigation Measures |
| Flammable Solvents | Use in well-ventilated areas with explosion-proof equipment. Ground all equipment to prevent static discharge. Have appropriate fire suppression systems readily available. |
| Pyrophoric Reagents | Handle under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves. |
| Toxic and Reactive Boron Compounds | Diborane, a potential byproduct, is highly toxic and flammable.[6] Reactions should be conducted in a closed system with a scrubbing apparatus to neutralize any gaseous byproducts. Personnel should be trained in the safe handling of organoboron compounds.[6] |
| Exothermic Reactions | Monitor the reaction temperature closely using calibrated probes. Employ a reactor with a reliable cooling system. For large-scale reactions, consider a semi-batch process to control the rate of addition of reagents and manage heat generation. |
| Oxygen Sensitivity | Many borylation reactions are sensitive to oxygen.[7] Ensure all solvents are degassed and the reaction is performed under an inert atmosphere to prevent side reactions and ensure product quality. |
Scalable Synthesis Protocol: Copper-Catalyzed Borylation
This protocol is adapted from established laboratory-scale procedures for copper-catalyzed borylation of propargylic alcohols, with considerations for industrial scale-up.[8][9]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Propargyl Alcohol | ≥99% | TCI | |
| Bis(pinacolato)diboron (B136004) (B₂pin₂) | ≥98% | Sigma-Aldrich | |
| Copper(I) Chloride (CuCl) | ≥99% | Strem Chemicals | |
| Xantphos | ≥98% | Strem Chemicals | |
| Potassium tert-Butoxide (KOtBu) | ≥98% | Acros Organics | |
| Toluene (B28343) | Anhydrous, ≥99.8% | EMD Millipore | |
| Methanol (B129727) | Anhydrous, ≥99.8% | J.T.Baker | |
| Hydrochloric Acid (HCl) | 37% | EMD Millipore | |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Chemical |
Equipment
-
Jacketed glass reactor (100 L) with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Schlenk line for inert atmosphere techniques
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography system (for purification)
Experimental Workflow
Caption: Scalable synthesis workflow for this compound pinacol ester.
Detailed Procedure
-
Reaction Setup:
-
Under a nitrogen atmosphere, charge the 100 L jacketed glass reactor with bis(pinacolato)diboron (1.2 equiv.), copper(I) chloride (0.05 equiv.), and Xantphos (0.05 equiv.).
-
Add 50 L of anhydrous toluene to the reactor.
-
Degas the mixture by bubbling nitrogen through it for 30 minutes while stirring.
-
-
Reaction:
-
In a separate vessel, prepare a solution of propargyl alcohol (1.0 equiv.) in 10 L of anhydrous toluene.
-
Add the propargyl alcohol solution to the reactor via an addition funnel over 30 minutes.
-
Prepare a solution of potassium tert-butoxide (1.5 equiv.) in 10 L of anhydrous methanol.
-
Add the potassium tert-butoxide solution to the reactor portion-wise over 1 hour, maintaining the internal temperature below 30°C using the reactor's cooling system.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0°C.
-
Slowly quench the reaction by adding a solution of 2M HCl in methanol until the pH is ~6-7.
-
Filter the mixture through a pad of celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
To the residue, add 50 L of diethyl ether and 25 L of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.
-
Purification of this compound
Purification of the crude product is crucial to meet the stringent purity requirements for pharmaceutical applications.
Industrial-Scale Purification Protocol
-
Chromatography:
-
The crude this compound pinacol ester can be purified by column chromatography on silica (B1680970) gel.
-
For industrial scale, a medium pressure liquid chromatography (MPLC) system is recommended.
-
A suitable eluent system is a gradient of ethyl acetate (B1210297) in hexanes.
-
-
Hydrolysis to this compound:
-
The purified pinacol ester can be hydrolyzed to the free boronic acid.
-
Dissolve the ester in a 1:1 mixture of acetone (B3395972) and water.
-
Add an excess of a mild acid, such as citric acid, and stir at room temperature until hydrolysis is complete (monitored by TLC or LC-MS).
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to yield the this compound.
-
Quality Control and Analytical Methods
Adherence to Good Manufacturing Practices (GMP) is essential for the production of Active Pharmaceutical Ingredients (APIs).[10][11] This includes rigorous quality control of the final product.[12][13]
| Parameter | Analytical Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to reference spectra |
| Purity | HPLC-UV/MS | ≥98% |
| Residual Solvents | GC-HS | Toluene: ≤890 ppm, Methanol: ≤3000 ppm, Diethyl Ether: ≤5000 ppm |
| Heavy Metals | ICP-MS | ≤10 ppm |
| Water Content | Karl Fischer Titration | ≤0.5% |
Application in Drug Development: Inhibition of Serine Proteases
Allenylboronic acids and their peptidic derivatives have shown significant potential as inhibitors of serine proteases.[14] For instance, peptidic boronic acids have been developed as potent inhibitors of the Plasmodium falciparum serine protease SUB1, which is essential for the parasite's egress from red blood cells.[15]
Mechanism of Inhibition
Boronic acids act as transition-state analog inhibitors of serine proteases. The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[16][17]
Signaling Pathway: Inhibition of Parasite Egress
The following diagram illustrates the inhibition of the SUB1-mediated proteolytic cascade required for malaria parasite egress.
Caption: Inhibition of the SUB1 serine protease by an this compound derivative.
This targeted inhibition of a crucial parasite enzyme highlights the therapeutic potential of allenylboronic acids in the development of novel antimalarial drugs.[15] The scalable synthesis protocol detailed in this document provides a foundation for the industrial production of this important class of compounds for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Boric Acid API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 13. pharmaoffer.com [pharmaoffer.com]
- 14. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allenylboronic Acid Reactions in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenylboronic acids and their derivatives are versatile reagents in organic synthesis, enabling the rapid construction of complex molecular architectures, particularly propargyl-containing compounds. These products are valuable intermediates in the synthesis of natural products and pharmaceutically active compounds. Traditional batch synthesis involving these reagents can present challenges related to reaction control, scalability, and safety, especially when dealing with unstable intermediates or highly exothermic reactions.
Flow chemistry offers a compelling solution to these challenges by providing precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates.[1][2][3] This application note provides a detailed protocol for the continuous-flow reaction of an allenylboronic acid pinacol (B44631) ester with an aldehyde to synthesize a homopropargylic alcohol, a key structural motif in medicinal chemistry.
Key Applications of Allenylboronic Acids
Allenylboronic acids are primarily used in propargylation reactions to form homopropargylic alcohols and amines.[4] These motifs are present in a wide array of bioactive molecules and serve as versatile synthetic handles for further chemical transformations. The development of efficient and scalable methods for their synthesis is therefore of significant interest to the pharmaceutical industry.
Proposed Flow Chemistry Protocol: Continuous Synthesis of a Homopropargylic Alcohol
This protocol details a hypothetical, yet plausible, continuous-flow setup for the reaction of an this compound pinacol ester with an aldehyde. The design is based on established principles of flow chemistry for organometallic reactions and aims to provide a safe, efficient, and scalable alternative to batch processing.
Experimental Workflow Diagram
References
- 1. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) [pubs.rsc.org]
Synthesis of Tetrasubstituted Allenes via Allenylboronic Acid Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrasubstituted allenes are a class of organic molecules characterized by a central carbon atom connected to two adjacent carbon atoms by double bonds, with each of the terminal carbons bearing two substituents. This unique structural motif imparts axial chirality and renders them valuable building blocks in organic synthesis and medicinal chemistry. Their utility is underscored by their presence in various natural products and their application as key intermediates in the synthesis of complex molecular architectures. This document provides detailed protocols for the synthesis of tetrasubstituted allenes, leveraging the reactivity of allenylboronic acid intermediates. The described two-stage methodology involves the initial synthesis of a tetrasubstituted this compound or its corresponding pinacol (B44631) ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to furnish the final tetrasubstituted allene.
I. Synthesis of Tetrasubstituted Allenylboronic Acids and Pinacol Esters
The initial and crucial step in this synthetic sequence is the generation of the tetrasubstituted this compound or its more stable pinacol ester derivative. A robust and versatile method for this transformation is the copper-catalyzed borylation of propargylic carbonates. This approach offers a direct route to these valuable reagents under mild conditions.
Reaction Principle
The copper-catalyzed reaction of a propargylic carbonate with a diboron (B99234) reagent, such as diboronic acid (B₂(OH)₄) or bis(pinacolato)diboron (B136004) (B₂pin₂), proceeds via an S_N2' pathway to yield the corresponding this compound or allenylboronate ester. The choice of the diboron reagent determines the nature of the boron-containing product.
Experimental Protocol: Copper-Catalyzed Synthesis of a Tetrasubstituted this compound
This protocol is adapted from the work of Szabó and coworkers.[1]
Materials:
-
Propargylic carbonate (1.0 equiv)
-
Diboronic acid (B₂(OH)₄) (1.5 equiv)
-
Mesitylcopper(I) (CuMes) (0.1 equiv)
-
Tris(trimethylsilyl)phosphite (P(OTMS)₃) (0.2 equiv)
-
Ethylene (B1197577) glycol (3.0 equiv)
-
3 Å Molecular Sieves (powdered, activated)
-
Anhydrous Methanol (B129727) (MeOH)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the propargylic carbonate (0.10 mmol, 1.0 equiv), diboronic acid (0.15 mmol, 1.5 equiv), mesitylcopper(I) (0.01 mmol, 0.1 equiv), and powdered 3 Å molecular sieves.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous methanol (1.0 mL) via syringe.
-
Cool the reaction mixture to -10 °C in a cooling bath.
-
Add tris(trimethylsilyl)phosphite (0.02 mmol, 0.2 equiv) and ethylene glycol (0.30 mmol, 3.0 equiv) to the stirred suspension.
-
Stir the reaction mixture at -10 °C for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be used in the next step without further purification.
Experimental Protocol: Copper-Catalyzed Synthesis of a Tetrasubstituted Allenylboronate Pinacol Ester
For enhanced stability and ease of handling, the this compound can be synthesized as its pinacol ester.
Materials:
-
Propargylic carbonate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Xantphos (0.1 equiv)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, dissolve the propargylic carbonate (0.2 mmol, 1.0 equiv) and bis(pinacolato)diboron (0.3 mmol, 1.5 equiv) in anhydrous THF (2.0 mL).
-
In a separate flask, prepare the catalyst by dissolving CuI (0.02 mmol, 0.1 equiv) and Xantphos (0.02 mmol, 0.1 equiv) in anhydrous THF (1.0 mL).
-
Add the catalyst solution to the reaction mixture.
-
Add potassium tert-butoxide (0.4 mmol, 2.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the pure allenylboronate pinacol ester.
Quantitative Data for this compound Synthesis
The following table summarizes typical yields for the synthesis of various substituted allenylboronic acids based on the protocol described.[1]
| Entry | Propargylic Carbonate Substituents (R¹, R², R³) | Product | Yield (%) |
| 1 | R¹=Ph, R²=Me, R³=Me | 1,3-dimethyl-3-phenylthis compound | 85 |
| 2 | R¹=4-MeOPh, R²=Me, R³=Me | 1,3-dimethyl-3-(4-methoxyphenyl)this compound | 82 |
| 3 | R¹=Ph, R²=Et, R³=Et | 1,3-diethyl-3-phenylthis compound | 78 |
| 4 | R¹=c-Hex, R²=Me, R³=Me | 3-cyclohexyl-1,3-dimethylthis compound | 75 |
II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Tetrasubstituted Allene Synthesis
With the tetrasubstituted allenylboronate pinacol ester in hand, the final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable vinyl or aryl halide/triflate. This reaction constructs the final carbon-carbon bond to yield the desired tetrasubstituted allene.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle includes oxidative addition of the palladium catalyst to the vinyl/aryl halide, transmetalation of the allenyl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Tetrasubstituted allenylboronate pinacol ester (1.0 equiv)
-
Vinyl or Aryl Bromide/Triflate (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane or Toluene/Water mixture (e.g., 4:1)
Procedure:
-
To a Schlenk tube, add the allenylboronate pinacol ester (0.2 mmol, 1.0 equiv), the vinyl or aryl bromide/triflate (0.24 mmol, 1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent (e.g., 2 mL of dioxane or a toluene/water mixture).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol, 0.05 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate or diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the tetrasubstituted allene.
Expected Quantitative Data for Suzuki-Miyaura Cross-Coupling
The following table provides representative, hypothetical yields for the Suzuki-Miyaura cross-coupling step. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
| Entry | Allenylboronate Ester | Coupling Partner | Product | Expected Yield Range (%) |
| 1 | 1,3-dimethyl-3-phenylallenylboronate pinacol ester | 1-bromostyrene | 1,3-dimethyl-1-phenyl-3-styrylallene | 60-85 |
| 2 | 1,3-diethyl-3-phenylallenylboronate pinacol ester | 4-bromotoluene | 1,3-diethyl-1-phenyl-3-(4-tolyl)allene | 55-80 |
| 3 | 3-cyclohexyl-1,3-dimethylallenylboronate pinacol ester | vinyl bromide | 1-cyclohexyl-1,3-dimethyl-3-vinylallene | 50-75 |
Visualizations
Logical Workflow for Tetrasubstituted Allene Synthesis
References
Protecting Group Strategies for Allenylboronic Acid Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenylboronic acids and their derivatives are valuable reagents in organic synthesis, enabling the stereoselective formation of propargyl alcohols and other synthetically useful motifs. However, the inherent reactivity and potential instability of allenylboronic acids can complicate their handling and application in multistep syntheses. Protecting the boronic acid moiety is a crucial strategy to enhance their stability, facilitate purification, and control their reactivity. This document provides detailed application notes and experimental protocols for the protection of allenylboronic acids, focusing on the widely used N-methyliminodiacetic acid (MIDA) and pinacol (B44631) protecting groups, and their subsequent reactions.
Protecting Group Strategies
The choice of protecting group for an allenylboronic acid is critical and depends on the specific reaction conditions and the desired reactivity profile. The ideal protecting group should be easily introduced, stable to a range of reaction conditions, and readily cleaved under mild conditions to regenerate the free boronic acid or to allow for in situ reactivity.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates have emerged as a superior class of protecting groups for boronic acids due to their exceptional stability and ease of handling.[1] The trivalent MIDA ligand forms a tetracoordinate boron center, rendering the boronic acid moiety inert to a wide range of reaction conditions, including chromatography, strong acids, and oxidants.[1][2] This stability allows for the synthesis and purification of complex allenylboronate building blocks.[2] Deprotection of MIDA boronates is typically achieved under mild aqueous basic conditions, regenerating the reactive sp²-hybridized boronic acid.[3]
Pinacol Esters
Pinacol esters are another common protecting group for boronic acids. They are relatively stable and can be purified by chromatography.[4] However, their deprotection to the free boronic acid can require harsher conditions compared to MIDA boronates, often involving transesterification or oxidative cleavage.[4]
Quantitative Data Presentation
The following table summarizes the yields and diastereoselectivities of reactions between protected allenylboronic acids and various aldehydes, providing a comparative overview of the different protecting group strategies.
| Entry | Allenylboronate Reactant | Aldehyde | Protecting Group | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | This compound | Benzaldehyde | None | Homopropargyl alcohol | 95 | 85:15 | [5] |
| 2 | 1,3-Dimethylthis compound | Benzaldehyde | None | Homopropargyl alcohol | 92 | >95:5 | [5] |
| 3 | This compound pinacol ester | Benzaldehyde | Pinacol | Homopropargyl alcohol | 81 | 99:1 (syn/anti) | [6] |
| 4 | (CH₂)₄-allenylboronate | Isobutyraldehyde | Pinacol | Homopropargyl alcohol | 88 | 94:6 (syn/anti) | [6] |
| 5 | Phenyl-allenylboronate | Benzaldehyde | Pinacol | Homopropargyl alcohol | 85 | 91:9 (syn/anti) | [6] |
| 6 | Allenyl-B(MIDA) | Benzaldehyde | MIDA | Homopropargylic alcohol | - | - | [7] |
Note: The reaction of Allenyl-B(MIDA) with aldehydes is documented, but specific yield and d.r. under comparable conditions for this table were not available in the searched literature. The utility of MIDA boronates often lies in their stability and use in iterative cross-coupling reactions.[8]
Experimental Protocols
Protocol 1: Synthesis of Allenylboronic Acids via Copper-Catalyzed Borylation of Propargylic Carbonates
This protocol describes a general method for the synthesis of allenylboronic acids from propargylic carbonates.[5]
Materials:
-
Propargylic carbonate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Xantphos (0.06 equiv)
-
Potassium methoxide (B1231860) (KOCH₃) (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuI (0.05 equiv), Xantphos (0.06 equiv), and B₂pin₂ (1.1 equiv).
-
Add anhydrous THF and stir the mixture for 10 minutes at room temperature.
-
Add the propargylic carbonate (1.0 equiv) and KOCH₃ (1.2 equiv).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the this compound pinacol ester.
Protocol 2: Protection of Boronic Acids with MIDA Anhydride (B1165640)
This protocol provides a mild method for the synthesis of MIDA boronates from boronic acids using MIDA anhydride.[9]
Materials:
-
Boronic acid (1.0 equiv)
-
MIDA anhydride (1.1 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried round-bottom flask, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at 80 °C under an inert atmosphere until the reaction is complete as monitored by TLC or ¹H NMR.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the MIDA boronate by filtration. If no precipitate forms, concentrate the mixture under reduced pressure.
-
The crude MIDA boronate can often be purified by precipitation from a suitable solvent system (e.g., acetone/ether) or by silica gel chromatography.[10]
Protocol 3: Deprotection of MIDA Boronates
This protocol describes the deprotection of MIDA boronates to the corresponding boronic acids using mild basic conditions.[3]
Materials:
-
MIDA boronate (1.0 equiv)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the MIDA boronate (1.0 equiv) in a mixture of THF and 1 M NaOH solution.
-
Stir the mixture at room temperature for 10-30 minutes.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free boronic acid.
Protocol 4: Reaction of an Allenylboronate with an Aldehyde
This protocol details the reaction of an this compound pinacol ester with an aldehyde.[6]
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous toluene.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the this compound pinacol ester (1.2 equiv) dropwise.
-
Stir the reaction at the same temperature until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the homopropargyl alcohol.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nat. Commun. By Pan Research Group: Boronate-tag Assisted Solution-phase Strategy for Precise Synthesis of Regio- and Sequence-controlled Conjugated Topological Oligomers and Polymers [polymer.fudan.edu.cn]
- 9. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Common side reactions and byproducts in allenylboronic acid synthesis
Technical Support Center: Allenylboronic Acid Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these valuable reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing allenylboronic acids and their esters?
A1: The most prevalent methods involve the copper-catalyzed borylation of propargylic precursors, such as propargylic alcohols, carbonates, and dichlorides.[1][2][3] Another common approach is the hydroboration of propargyl halides or related compounds.[4]
Q2: My this compound product appears to be unstable. What are the typical degradation pathways?
A2: Allenylboronic acids and their esters can be sensitive to several conditions. The primary degradation pathways include:
-
Protodeborylation: Loss of the boronic acid/ester group to form the corresponding allene, often facilitated by moisture or acidic/basic conditions.[5][6][7][8]
-
Oxidation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of alcohols and boric acid, particularly in the presence of reactive oxygen species.[9][10][11]
-
Hydrolysis: Boronic esters, especially pinacol (B44631) esters, can hydrolyze back to the boronic acid, which may be less stable. The stability of boronic esters to hydrolysis can be influenced by steric hindrance around the boron atom.[12]
-
Decomposition on silica (B1680970) gel: Some allenylboronates are known to decompose during purification by silica gel chromatography.[2]
Q3: Is it possible for the allenylboronate to isomerize to a propargylboronate?
A3: Yes, an equilibrium can exist between allenylboronates and their isomeric propargylboronates. This isomerization can be influenced by reaction conditions and reagents. For example, the presence of diethylzinc (B1219324) has been shown to accelerate this isomerization, driving the reaction towards the thermodynamically favored propargylzinc species, which then leads to the corresponding homopropargylic alcohol upon reaction.[13]
Q4: Are there any specific safety precautions I should take during this compound synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically, organoboron reagents can be flammable and moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be dry, and glassware should be oven-dried before use. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of allenylboronic acids, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired this compound/Ester
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh source of the copper catalyst. Ensure that the catalyst is not unduly exposed to air or moisture. |
| Poor Quality Reagents | Use freshly distilled or purified solvents and reagents. Ensure the diboron (B99234) reagent (e.g., B₂pin₂) is of high purity. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some copper-catalyzed borylations are sensitive to temperature fluctuations. |
| Presence of Water | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere to prevent hydrolysis and protodeborylation. |
| Inappropriate Base | The choice and amount of base can be critical in copper-catalyzed reactions. Screen different bases (e.g., K₃PO₄, NaOt-Bu) and stoichiometries. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution | | :--- | :--- | Protodeborylated Allene | | Allene (without boron) | Excess moisture or protic sources in the reaction mixture. | Use rigorously dried solvents and reagents. Perform the reaction under a stringent inert atmosphere. The addition of ethylene (B1197577) glycol can sometimes suppress protodeborylation.[6] | | Propargylboronate Isomer | Isomerization of the allenylboronate product. This can be favored thermodynamically or catalyzed by certain reagents. | Minimize reaction time and temperature. Avoid reagents known to promote isomerization, such as strong Lewis acids or certain organometallics, if not essential for the desired transformation.[13] | | Vinylboronate Species | In hydroboration routes, incomplete or alternative reaction pathways can lead to vinylboronate byproducts. | Use a bulky hydroborating agent like disiamylborane (B86530) or 9-BBN to improve selectivity for the desired allenylboronate and prevent further reactions.[4][14] | | Dimerization/Oligomerization Products | Side reactions of reactive intermediates or starting materials. | Adjust the concentration of reagents; running the reaction at a higher dilution may disfavor intermolecular side reactions. Optimize the rate of addition of reagents. | | Products from Double Hydroboration | When using hydroboration of alkynes, reaction at both pi bonds can occur if a non-bulky borane (B79455) is used. | Employ a sterically hindered borane reagent (e.g., disiamylborane) to ensure mono-hydroboration.[4][14] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Allenylboronic Esters from Propargylic Alcohols
This protocol is adapted from general procedures for the copper-catalyzed borylation of propargylic alcohols.
Materials:
-
Propargylic alcohol (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Copper(I) catalyst (e.g., CuCl, 5 mol%)
-
Ligand (e.g., Xantphos, 6 mol%)
-
Base (e.g., K₃PO₄, 1.5 mmol)
-
Anhydrous solvent (e.g., THF or Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the copper catalyst, ligand, base, and B₂pin₂.
-
Add the anhydrous solvent and stir the mixture for 15 minutes at room temperature.
-
Add the propargylic alcohol to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (note: some allenylboronates may be sensitive to silica gel).[2]
Visualizations
Reaction Pathways
Caption: Main reaction pathway and common side reactions in this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. This compound or boronate synthesis [organic-chemistry.org]
- 3. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereodivergent Synthesis of 1,3-Dienes via Protodeboronation of Homoallenylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Allenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allenylboronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of allenylboronic acids and offers potential solutions to improve reaction outcomes.
Issue 1: Low or No Yield of Allenylboronic Acid
Possible Causes:
-
Protodeborylation: This is a common side reaction where the boronic acid group is cleaved, particularly in the presence of a copper catalyst.[1]
-
Decomposition of the Product: Allenylboronic acids can be unstable, and some derivatives may decompose during the reaction or workup, especially on silica (B1680970) gel.[1]
-
Inactive Catalyst: The catalyst may not be active or may have degraded.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to poor yields.
-
Low Reactivity of Starting Materials: Sterically hindered substrates or poor leaving groups on the propargylic precursor can reduce reaction efficiency.
Solutions:
-
Prevent Protodeborylation:
-
In Situ Protection: Add ethylene (B1197577) glycol to the reaction mixture. This protects the boronic acid functionality as it forms, significantly reducing the extent of protodeborylation.[1]
-
-
Optimize Catalyst and Ligand:
-
For copper-catalyzed reactions from propargylic carbonates, an effective catalyst system can be generated in situ from mesitylcopper(I) (MesCu) and methanol (B129727) (MeOH), using a weakly coordinating and easily removable ligand like trimethyl phosphite (B83602) (P(OMe)3).[1]
-
-
Choose the Right Boron Source:
-
Direct synthesis using diboronic acid (B₂(OH)₄) is often more efficient for producing unprotected allenylboronic acids than synthesizing the pinacol (B44631) ester and then deprotecting it.[1][2]
-
-
Control Reaction Conditions:
-
Follow established protocols for temperature and reaction time. For the copper-catalyzed synthesis of trisubstituted allenylboronic acids, a reaction temperature of 10°C for 24 hours has been shown to be effective.[1]
-
Issue 2: Difficulty in Purifying the this compound Product
Possible Causes:
-
Instability on Silica Gel: Many allenylboronic acids and their esters are prone to decomposition on silica gel, making chromatographic purification challenging.[1]
-
Co-elution with Byproducts: Impurities may have similar polarity to the desired product, hindering separation by standard chromatography.
-
Product is an Oil: Oily products can make recrystallization difficult.[3]
Solutions:
-
Avoid Silica Gel Chromatography for Unstable Compounds:
-
If the product is found to be unstable, alternative purification methods should be employed.
-
-
Purification via Diethanolamine (B148213) Ester:
-
React the crude this compound in a toluene (B28343) solution with diethanolamine. The resulting diethanolamine ester is often an air- and moisture-stable solid that will precipitate.[1]
-
Isolate the solid ester by filtration and wash it with ether.[1]
-
To recover the pure this compound, suspend the ester in degassed toluene and add a 0.5 M HCl solution. The pure this compound will be extracted into the toluene phase.[1]
-
-
Extraction and Washing:
-
For crude products, a simple extraction and washing procedure can remove many impurities. Toluene is a suitable solvent for extracting allenylboronic acids.[1]
-
-
Recrystallization:
-
While challenging for oily products, recrystallization can be a powerful purification technique for solid allenylboronic acids.[3] Experiment with different solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allenylboronic acids?
A1: A prevalent and versatile method is the copper-catalyzed borylation of propargylic precursors, such as propargylic carbonates or alcohols.[2][4] This approach typically involves reacting the propargylic substrate with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂) or diboronic acid (B₂(OH)₄), in the presence of a copper catalyst.[2][4]
Q2: My reaction with an allenylboronate pinacol ester (allenyl-Bpin) is not proceeding. What could be the issue?
A2: this compound pinacol esters can be significantly less reactive than their unprotected this compound counterparts.[1] Especially in reactions with sterically hindered ketones or imines, allenyl-Bpin reagents may be unreactive under mild conditions.[1] If possible, using the unprotected this compound may be necessary to achieve the desired reactivity.[1]
Q3: How can I improve the enantioselectivity in my asymmetric synthesis of allenylboronates?
A3: The choice of the chiral ligand is critical for achieving high enantioselectivity. For the copper-catalyzed hydroboration of terminal enynes, ligands such as (S,S)-Ph-BPE and (Ra)-Segphos have been shown to provide high enantiomeric excess (ee).[5] For asymmetric propargylboration using a racemic this compound, a chiral catalyst like (S)-Br₂-BINOL can be effective.[6] It is essential to screen different chiral ligands to find the optimal one for a specific substrate.
Q4: How should I store my this compound?
A4: Unprotected allenylboronic acids can be sensitive to air and moisture. A toluene solution of the this compound can be stored under an inert atmosphere (e.g., Argon) at -18°C for several weeks.[1] For long-term storage, converting the this compound to its diethanolamine ester can be a good strategy, as these are often stable, solid compounds that can be stored for several months.[1] this compound pinacol esters are generally more stable and easier to handle than the free boronic acids.[1]
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis with Various Substrates.
| Entry | Propargylic Carbonate Substrate | Product | Yield (%) | Reference |
| 1 | 1,1-diphenylprop-2-yn-1-yl methyl carbonate | 1,1-diphenylthis compound | 94 | [1] |
| 2 | 1-phenyl-1-(p-tolyl)prop-2-yn-1-yl methyl carbonate | 1-phenyl-1-(p-tolyl)this compound | 67 | [1] |
| 3 | 1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-yl methyl carbonate | 1-(4-methoxyphenyl)-1-phenylthis compound | 59 | [2] |
| 4 | 1-(4-chlorophenyl)-1-phenylprop-2-yn-1-yl methyl carbonate | 1-(4-chlorophenyl)-1-phenylthis compound | 78 | [1] |
| 5 | methyl 1-(methoxycarbonyl)-2,2-diphenylcyclopropyl)methyl carbonate | (1-(methoxycarbonyl)-2,2-diphenylcyclopropyl)this compound | 59 | [2] |
Yields are based on ¹H NMR spectroscopy.[1]
Table 2: Effect of Chiral Ligand on Enantioselective Synthesis of Allenyl Boronates via CuH-Catalyzed Hydroboration.
| Entry | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | (R)-BINAP | 70 | 91 | [5] |
| 2 | (Ra)-Segphos | 85 | 96 | [5] |
| 3 | (Ra)-DTBM-Segphos | 91 | 93 | [5] |
| 4 | (S,S)-Ph-BPE | 80 | 98 | [5] |
Reaction conditions: 1,3-enyne substrate, HBpin, CuCl, NaOtBu, and ligand in THF.[5]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Allenylboronic Acids [1]
-
Catalyst Preparation: In a glovebox, add mesitylcopper(I) (MesCu, 0.01 mmol) and trimethyl phosphite (P(OMe)₃, 0.02 mmol) to a vial.
-
Reaction Mixture: To a separate vial, add the propargylic carbonate (0.20 mmol), diboronic acid (B₂(OH)₄, 0.30 mmol), potassium methoxide (B1231860) (KOMe, 0.30 mmol), ethylene glycol (0.30 mmol), and 3 Å molecular sieves.
-
Solvent Addition: Add methanol (MeOH, 1 mL) to the vial containing the catalyst and ligand and stir for 5 minutes.
-
Reaction Initiation: Transfer the catalyst solution to the vial containing the reaction mixture.
-
Incubation: Stir the reaction mixture at 10°C for 24 hours.
-
Workup: After 24 hours, remove the solvent under reduced pressure. Add water and extract the aqueous phase with toluene. The combined organic phases contain the this compound.
Protocol 2: Purification of Allenylboronic Acids via Diethanolamine Ester Formation [1]
-
Esterification: To the toluene solution containing the crude this compound, add diethanolamine. The diethanolamine ester of the this compound will precipitate as a solid.
-
Isolation: Filter the solid precipitate and wash thoroughly with diethyl ether.
-
Hydrolysis: Suspend the purified diethanolamine ester in degassed toluene.
-
Acidification: Add 0.5 M aqueous HCl solution to the suspension and stir.
-
Extraction: The pure this compound will be extracted into the toluene phase. Separate the organic layer, which can be used directly for subsequent reactions.
Visualizations
Caption: Workflow for the synthesis and purification of allenylboronic acids.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound or boronate synthesis [organic-chemistry.org]
- 5. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preventing protodeboronation of allenylboronic acid during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing protodeboronation during reactions with allenylboronic acids and their esters.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with allenylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the allenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to the formation of an allene (B1206475) byproduct and reducing the yield of your desired coupled product. Allenylboronic acids, like many other vinyl and electron-rich organoboron reagents, are particularly susceptible to this decomposition pathway, especially under the basic conditions typically required for cross-coupling reactions like the Suzuki-Miyaura coupling.[2]
Q2: My this compound is decomposing before the coupling reaction begins. How can I improve its stability?
A2: Allenylboronic acids themselves can be unstable. The most effective strategy to enhance stability for both storage and reaction is to use an this compound ester, most commonly the pinacol (B44631) ester. These esters are significantly more stable than the free boronic acids and can often be purified by chromatography.[3] this compound pinacol ester is commercially available and is the recommended starting material for most applications.
Q3: I am observing significant amounts of the allene byproduct during my Suzuki-Miyaura coupling reaction. What are the key factors I should investigate?
A3: The formation of the allene byproduct via protodeboronation is highly dependent on the reaction conditions. The three primary factors to optimize are the base, the solvent, and the catalyst system. The goal is to find conditions that accelerate the rate of the desired cross-coupling reaction so that it significantly outpaces the rate of protodeboronation.
Q4: Which type of base should I use to minimize protodeboronation?
A4: Strong bases, particularly aqueous hydroxides, are known to accelerate protodeboronation. To mitigate this, it is highly recommended to use weaker inorganic bases. Mild bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF) are often effective at promoting the Suzuki-Miyaura coupling while minimizing the decomposition of the allenylboronic ester.[4]
Q5: What is the optimal solvent for this reaction?
A5: The reaction should ideally be performed under anhydrous conditions. Aprotic solvents such as 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or toluene (B28343) are excellent choices. While Suzuki couplings are often run with a small amount of water to aid in the dissolution of the base and facilitate transmetalation, excess water can promote hydrolysis of the boronic ester and subsequent protodeboronation. If a mixed-solvent system is necessary, minimizing the water content is crucial.
Troubleshooting Guide: Minimizing Protodeboronation
This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to prevent the protodeboronation of this compound pinacol ester in a Suzuki-Miyaura coupling with an aryl halide.
Problem: Low yield of the desired allenyl-aryl product and significant formation of the corresponding allene byproduct.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing protodeboronation.
Quantitative Data: Effect of Ligand and Base
While specific data for allenylboronic acids is sparse in the literature, data from analogous unstable vinylboronic esters in Suzuki-Miyaura couplings provide a strong predictive model for optimizing reaction conditions. The following table summarizes the expected impact of catalyst ligand and base on product yield.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Expected Product Yield (%) | Expected Protodeboronation (%) |
| Pd(OAc)₂ | PPh₃ | NaOH | Dioxane/H₂O | 100 | Low (<30%) | High (>50%) |
| Pd₂(dba)₃ | None | K₃PO₄ | THF | 80 | Low-Moderate | Moderate |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 80 | High (>85%) | Low (<10%) |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene | 90 | Moderate-High | Low-Moderate |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 2-MeTHF | 80 | High | Low |
This table is a composite representation based on trends observed for other unstable organoboron reagents. Optimal conditions should be determined empirically.
The data clearly indicates that the combination of a palladium acetate (B1210297) precursor with a bulky, electron-rich biaryl phosphine ligand like SPhos, coupled with a mild carbonate base in an aprotic solvent, is expected to provide the highest yield of the desired product while minimizing the protodeboronation side reaction.
Detailed Experimental Protocol
This protocol is a recommended starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound pinacol ester, designed to minimize protodeboronation.
Reaction: Synthesis of 1-(4-methoxyphenyl)-1,2-propadiene
Caption: Reaction scheme for the target Suzuki-Miyaura coupling.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)
-
Potassium carbonate (K₂CO₃), finely ground and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the potassium carbonate. Flame-dry the flask under vacuum and allow it to cool to room temperature. Backfill with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Under the inert atmosphere, add the Pd(OAc)₂, SPhos, 4-bromoanisole, and this compound pinacol ester to the flask.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
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Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the aryl bromide and the ratio of desired product to the allene byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate the pure 1-(4-methoxyphenyl)-1,2-propadiene.
References
Technical Support Center: Purification of Crude Allenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude allenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development who are working with these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying crude this compound?
A1: Crude allenylboronic acids are often sensitive to oxygen and can be difficult to crystallize.[1] Additionally, they can be unstable on standard silica (B1680970) gel chromatography, leading to decomposition.[1][2] Common impurities include protodeborylated allenes and residual catalysts from the synthesis.[1]
Q2: Is standard silica gel chromatography a recommended purification method for allenylboronic acids?
A2: Generally, no. Many allenylboronic acids and their esters, such as diethanolamine (B148213) and neopentyl esters, are prone to decomposition on silica gel.[1][2] However, some more stable derivatives, like certain chiral pinane (B1207555) esters, can be purified by silica gel chromatography.[1][2] It is crucial to assess the stability of your specific allenylboronate before attempting silica gel chromatography.
Q3: What is the most effective purification technique for crude this compound?
A3: A highly effective method involves the in-situ formation of a diethanolamine ester. This ester often precipitates from a non-polar solvent like toluene (B28343), allowing for its isolation by filtration. The purified ester can then be hydrolyzed back to the this compound using a mild acid, followed by extraction into an organic solvent.[1][2]
Q4: How can I store purified this compound?
A4: Allenylboronic acids are oxygen-sensitive.[1] A toluene solution of the purified this compound can be stored under an inert atmosphere (e.g., Argon) at low temperatures (-18 °C) for several weeks.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | Decomposition during purification. | Avoid silica gel chromatography if your compound is unstable.[1][2] Use the diethanolamine ester precipitation method for a milder purification.[1][2] Ensure all solvents are degassed and the procedure is carried out under an inert atmosphere to prevent oxidation.[1] |
| Incomplete extraction of the product. | Perform multiple extractions with a suitable solvent like toluene to ensure complete recovery of the this compound. | |
| Product decomposes on silica gel column | Inherent instability of the this compound or its ester on silica. | Switch to an alternative purification method such as derivatization to the diethanolamine ester followed by precipitation and hydrolysis.[1][2] If chromatography is necessary, consider using a more inert stationary phase like neutral alumina, though this is not a universally cited method for this specific class of compounds and should be tested on a small scale first. |
| Presence of protodeborylated allene (B1206475) impurity | This can be a side product from the synthesis, particularly if copper catalysts are used.[1] | Optimize the reaction conditions to minimize its formation. If it is already present in the crude mixture, the diethanolamine ester precipitation method can be effective in separating the desired this compound from the non-acidic allene impurity. |
| Difficulty in precipitating the diethanolamine ester | The ester may be soluble in the chosen solvent. | Ensure you are using a non-polar solvent like toluene from which the diethanolamine ester is likely to precipitate.[1][2] You can also try cooling the solution to induce precipitation. |
| Incomplete hydrolysis of the diethanolamine ester | Insufficient acid or reaction time. | Use a dilute aqueous acid solution (e.g., 0.5 M HCl) and ensure adequate stirring to facilitate the hydrolysis.[2] Monitor the reaction by TLC or another suitable analytical technique to ensure complete conversion back to the boronic acid. |
Experimental Protocols
Purification of Crude this compound via Diethanolamine Ester Precipitation
This protocol is adapted from methodologies described for the purification of novel allenylboronic acids.[1][2]
Materials:
-
Crude this compound in a suitable organic solvent (e.g., toluene)
-
Diethanolamine
-
Diethyl ether (or another suitable washing solvent)
-
Degassed toluene
-
0.5 M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Ester Formation:
-
To a solution of the crude this compound in toluene, add diethanolamine. The esterification is typically very fast.
-
Stir the mixture at room temperature. The diethanolamine ester of the this compound should precipitate as a solid.
-
-
Isolation of the Ester:
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether to remove non-polar impurities.
-
-
Hydrolysis and Extraction:
-
Suspend the washed diethanolamine ester in a biphasic mixture of degassed toluene and 0.5 M HCl solution.
-
Stir the mixture vigorously until the solid dissolves, indicating the hydrolysis of the ester back to the this compound.
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with additional portions of toluene.
-
Combine the organic extracts.
-
-
Drying and Storage:
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting toluene solution contains the purified this compound and can be stored under an inert atmosphere at -18 °C.[1]
-
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Optimizing Copper-Catalyzed Allenylboronations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed allenylboronation reactions. The information presented here is designed to help you optimize catalyst loading and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a copper-catalyzed allenylboronation?
A1: The optimal catalyst loading can vary depending on the specific substrates, ligand, and copper source used. However, a common starting point is typically around 5-10 mol% of the copper catalyst. It is crucial to screen different loadings to find the optimal balance between reaction efficiency and cost-effectiveness for your specific system.
Q2: Which copper source is most effective for this reaction?
A2: Several copper(I) salts can be used, with copper(I) chloride (CuCl) and copper(I) iodide (CuI) being common choices. In some cases, using a pre-catalyst like mesitylcopper(I) (MesCu) can lead to higher yields. The choice of the copper source can significantly impact the reaction outcome, with CuI sometimes leading to a sharp decrease in yield compared to CuCl.[1]
Q3: How critical is the choice of ligand for the reaction's success?
A3: The ligand plays a crucial role in stabilizing the copper catalyst, preventing the formation of less reactive species, and influencing both the yield and selectivity of the reaction.[2] Phosphine-based ligands, such as trimethyl phosphite (B83602) (P(OMe)₃) and triphenylphosphine (B44618) (PPh₃), are commonly employed.[1] N-heterocyclic carbene (NHC) ligands have also been shown to be highly effective in copper-catalyzed borylations.[3][4] The steric and electronic properties of the ligand must be carefully considered and optimized for each specific application.
Q4: What is the role of additives like ethylene (B1197577) glycol?
A4: Additives such as ethylene glycol can serve to protect the boronic acid functionality in the product in situ. This protection can prevent undesirable side reactions, such as protodeborylation, and lead to increased yields.[1]
Q5: Can the solvent choice affect the outcome of the reaction?
A5: Yes, the solvent can have a profound effect on the reaction. For instance, in some systems, changing the solvent from methanol (B129727) to toluene (B28343) or THF has been shown to completely inhibit product formation.[1] It is essential to select a solvent that ensures the solubility of all reaction components and is compatible with the catalytic system. Toluene and dioxane are often effective solvents for copper-catalyzed borylation reactions.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. | - Ensure the copper source and ligand are pure and handled under an inert atmosphere. - Prepare the active catalyst in situ if using a pre-catalyst system. |
| 2. Inappropriate ligand. | - Screen a variety of ligands with different steric and electronic properties (e.g., phosphines, NHCs).[1][2] | |
| 3. Incorrect solvent. | - Test different solvents such as methanol, toluene, THF, or dioxane.[1][3][4] | |
| 4. Reaction temperature is not optimal. | - Vary the reaction temperature. Lowering the temperature may reduce side reactions, while increasing it might be necessary for less reactive substrates. | |
| Low Yield | 1. Suboptimal catalyst loading. | - Perform a catalyst loading screen (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%) to find the optimal concentration. |
| 2. Protodeborylation of the product. | - Add a protecting agent like ethylene glycol to the reaction mixture.[1] - Lowering the reaction temperature can also mitigate this side reaction.[1] | |
| 3. Decomposition of the product during workup or purification. | - Allenylboronic acids can be sensitive to air and moisture.[1] Handle under an inert atmosphere. - Avoid purification by silica (B1680970) gel chromatography if decomposition is observed.[1] Consider alternative methods like extraction or crystallization of a stable derivative.[1] | |
| Formation of Side Products | 1. Protodeborylation. | - See "Low Yield" troubleshooting point 2. |
| 2. Undesired regio- or stereoisomers. | - The ligand choice is critical for controlling selectivity.[2] Screen different ligands to improve the desired isomer ratio. | |
| Inconsistent Results | 1. Sensitivity to air and moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
| 2. Purity of starting materials. | - Ensure the purity of the propargylic carbonate, diboron (B99234) reagent, and other starting materials. |
Experimental Protocols
General Procedure for Optimization of Catalyst Loading
The following is a generalized protocol for optimizing the copper catalyst loading in an allenylboronation reaction. This should be adapted based on the specific substrates and conditions of your reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the propargylic carbonate (1.0 equiv), the diboron reagent (1.2-1.5 equiv), and any additives (e.g., molecular sieves) to a dry reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., methanol, toluene) to the reaction vessel.
-
Catalyst and Ligand Preparation: In a separate vial, prepare a stock solution of the copper(I) source (e.g., CuCl) and the ligand (e.g., P(OMe)₃) in the reaction solvent. The ligand-to-copper ratio is typically 1:1 or 2:1.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the reaction vessel to achieve the desired catalyst loading (e.g., 1, 2.5, 5, 7.5, and 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, ¹H NMR) until the starting material is consumed or no further conversion is observed.
-
Workup and Analysis: Upon completion, quench the reaction and perform an appropriate workup. Analyze the crude reaction mixture to determine the yield of the desired allenylboron product and the presence of any side products. Compare the results across the different catalyst loadings to identify the optimal condition.
Data Presentation
Table 1: Effect of Copper Source and Ligand on Yield
| Entry | Copper Source | Ligand | Yield (%) |
| 1 | MesCu | P(OMe)₃ | 76 |
| 2 | CuCl/KOMe | P(OMe)₃ | 52 |
| 3 | CuCl/NaOMe | P(OMe)₃ | 49 |
| 4 | CuCl/LiOMe | P(OMe)₃ | 65 |
| 5 | CuI/LiOMe | P(OMe)₃ | 29 |
| 6 | MesCu | PPh₃ | 46 |
| 7 | MesCu | PCy₃ or P(O-iPr)₃ | 0 |
Data adapted from a study on the synthesis of a specific allenylboronic acid and may vary for other systems.[1]
Table 2: Influence of Reaction Parameters on Yield
| Entry | Varied Parameter | Condition | Yield (%) |
| 1 | Standard | -10 °C, MeOH, with Ethylene Glycol | 76 |
| 2 | Temperature | 0 °C | 16 (protodeborylation observed) |
| 3 | Solvent | THF or Toluene | 0 |
| 4 | Additive | Without Ethylene Glycol | 66 |
| 5 | Additive | 1,3-Propanediol instead of Ethylene Glycol | 49 |
Data adapted from a study on the synthesis of a specific this compound and may vary for other systems.[1]
Visualizations
Caption: A simplified catalytic cycle for copper-catalyzed allenylboronation.
Caption: A general workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper–Hydride-Catalyzed Enantioselective Processes with Allenyl Boronates. Mechanistic Nuances, Scope, and Utility in Target-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Borylation of Styrenes by 1,8-Diaminonaphthalene-Protected Diboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Allenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allenylboronic acid reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound or ester appears to be degrading upon storage. What are the common decomposition pathways?
A1: Allenylboronic acids and their esters can be susceptible to several decomposition pathways:
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Protodeboronation: This is a common issue where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or acidic/basic conditions.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidants, to form the corresponding alcohol (a propargyl alcohol after rearrangement) and boric acid. At physiological pH, the oxidation rate can be comparable to that of thiols.[1]
-
Hydrolysis of Esters: Boronate esters, especially pinacol (B44631) esters, can hydrolyze back to the boronic acid, which may be less stable. This is often observed during purification on silica (B1680970) gel.
-
Isomerization/Rearrangement: The allene (B1206475) functionality itself can be prone to isomerization or other rearrangements under thermal or catalytic conditions.
-
Cyclization/Polymerization: Some boronic acids are prone to forming cyclic trimers (boroxines) upon dehydration. While often still reactive in coupling reactions, the purity of the starting material is affected.[2]
To mitigate these issues, it is recommended to store allenylboronic acids and esters under an inert atmosphere (nitrogen or argon) at low temperatures and to use anhydrous solvents for reactions.
Q2: I am having trouble purifying my allenylboronate ester. What are some effective purification strategies?
A2: Purification of allenylboronate esters can be challenging due to their potential for decomposition on silica gel. Here are some recommended strategies:
-
Flash Column Chromatography:
-
Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can help prevent hydrolysis of the ester.
-
Alternative Stationary Phases: Neutral alumina (B75360) can be a good alternative to silica gel for purifying sensitive boronate esters.
-
Solvent System: A non-polar eluent system is often preferred. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) or heptane (B126788) and isopropanol (B130326) has been used successfully.
-
-
Recrystallization: If the allenylboronate ester is a solid, recrystallization can be a highly effective method for purification.
-
Derivatization: In some cases, the impure boronic acid can be converted to a more stable derivative, such as a diethanolamine (B148213) adduct, which can be purified by recrystallization and then converted back to the boronic acid.[2][3]
-
Filtration through a Plug: For removing solid impurities, passing the crude product through a plug of Celite or a short plug of silica gel can be effective with minimal contact time.
Troubleshooting Low Conversion in this compound Reactions
Q3: I am observing low conversion in my palladium-catalyzed Suzuki-Miyaura coupling of an allenylboronic ester with an aryl halide. What are the likely causes and how can I improve the yield?
A3: Low conversion in Suzuki-Miyaura couplings involving allenylboronic esters can stem from several factors related to the catalyst, reagents, and reaction conditions.
Catalyst and Ligand Issues
The choice of palladium catalyst and ligand is crucial for a successful coupling reaction.
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to air and moisture. Ensure proper degassing of the solvent and reaction mixture and maintain an inert atmosphere. Peroxides in solvents like THF and dioxane can also kill the catalyst.
-
Inappropriate Ligand: The ligand plays a critical role in the stability and reactivity of the palladium catalyst. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine (B1218219) ligands are often effective.
Troubleshooting Steps:
-
Degas Thoroughly: Sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.
-
Use Fresh Catalyst and Ligands: Ensure your palladium source and ligands are not old or degraded.
-
Screen Different Catalysts and Ligands: If one catalyst/ligand system is not working, try others. The table below provides examples of catalyst systems used in related coupling reactions.
| Catalyst System | Substrate Type | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Chloride | High | [4] |
| [PdCl(N,O)(PPh₃)] | Aryl Bromide | High | [5] |
| Pd(OAc)₂ / PPh₃ | Aryl Bromide | Good | [6] |
| Pd₂(dba)₃ / R-Phos / CuI | Aryl Bromide | Good to Excellent | [7] |
Note: Yields are highly substrate-dependent. This table provides a starting point for catalyst selection based on literature for similar coupling reactions.
Reagent Quality and Stoichiometry
The purity and ratio of your reactants are critical.
-
Impure Allenylboronic Ester: As discussed in Q2, impurities can inhibit the reaction. Ensure your allenylboronic ester is pure before use.
-
Stoichiometry: An excess of the boronic ester is often used to drive the reaction to completion.
Troubleshooting Steps:
-
Verify Reagent Purity: Check the purity of your allenylboronic ester and aryl halide by NMR or other analytical techniques.
-
Increase Boronic Ester Equivalents: Try increasing the equivalents of the allenylboronic ester to 1.2-1.5 equivalents relative to the aryl halide.
Reaction Conditions: Base and Solvent
The choice of base and solvent significantly impacts the reaction outcome.
-
Base Strength and Solubility: The base is required to activate the boronic acid for transmetalation. The choice of base can affect the reaction rate and the formation of side products.
-
Solvent Effects: The solvent must be appropriate for the solubility of all reactants and the catalyst system. Aprotic polar solvents are commonly used.
Troubleshooting Steps:
-
Screen Different Bases: Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is substrate-dependent.
-
Optimize Solvent System: Solvents like dioxane, THF, and DMF are frequently used. Sometimes a co-solvent of water is beneficial.
Below is a troubleshooting workflow for a low-yield Suzuki-Miyaura coupling of an this compound.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Q4: My copper-catalyzed synthesis of an allenylboronate from a propargylic precursor is giving a low yield. What should I investigate?
A4: Low yields in the copper-catalyzed synthesis of allenylboronates can often be traced back to the catalyst system, substrate quality, or reaction conditions.
Catalyst and Ligand
The copper source and ligand are critical for the efficiency and selectivity of the reaction.
-
Copper Source: Different copper salts (e.g., CuCl, CuI) can exhibit different reactivities.
-
Ligand Choice: The ligand stabilizes the copper catalyst and influences its reactivity. Chiral ligands are used for enantioselective syntheses.
Troubleshooting Steps:
-
Screen Copper Sources: If using one copper salt, try others to see if reactivity improves.
-
Optimize Ligand: For enantioselective reactions, the choice of a chiral bisphosphine ligand like (S,S)-Ph-BPE is critical.[3][8] For non-asymmetric syntheses, other ligands might be more suitable.
-
Ensure Anhydrous and Anaerobic Conditions: Copper catalysts can be sensitive to air and moisture.
Substrate and Reagents
The quality of the starting materials is paramount.
-
Propargylic Precursor: The leaving group on the propargylic precursor (e.g., carbonate, chloride) will affect the reaction rate.
-
Boron Source: The purity of the diboron (B99234) reagent (e.g., B₂(pin)₂) is important.
Troubleshooting Steps:
-
Verify Substrate Purity: Ensure the propargylic starting material is pure and free of contaminants.
-
Use High-Purity Boron Reagent: Use a fresh or purified source of the diboron reagent.
Reaction Conditions
Temperature and solvent can have a significant impact on the reaction.
-
Temperature: Some reactions require low temperatures to prevent side reactions, while others may need heating.
-
Solvent: The solvent should be anhydrous and capable of dissolving the reactants and catalyst.
The following table presents data from a study on the copper-catalyzed enantioselective 1,4-hydroboration of terminal enynes to form allenyl boronates, illustrating the effect of different ligands.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (Ra)-Tol-BINAP | 19 | Moderate | [8] |
| (Ra)-Segphos | Improved | Improved | [8] |
| (Ra)-DTBM-Segphos | Higher | Lower | [8] |
| (S,S)-Ph-BPE | 81 | 99 | [8] |
Conditions: 1 (0.2 mmol), 2 (0.28 mmol), CuCl₂ (5 mol %), ligand (6 mol %), KOtBu (20 mol %) in THF (1 mL) at room temperature.[8]
Here is a workflow for troubleshooting the synthesis of allenylboronates.
Caption: Troubleshooting workflow for low-yield allenylboronate synthesis.
Q5: I am seeing significant byproduct formation in my reaction. What are some common side reactions of allenylboronic acids?
A5: Besides the decomposition pathways mentioned in Q1, allenylboronic acids can undergo several side reactions depending on the reaction conditions and coupling partners.
-
Homocoupling: The allenylboronic ester can couple with itself to form a dimer. This is often a problem in Suzuki-Miyaura reactions if the catalytic cycle is not efficient.
-
Reaction at the Wrong Double Bond: In some cases, reactions can occur at the other double bond of the allene, leading to regioisomeric products.
-
Cycloaddition Reactions: Allenes can participate in [4+2], [3+2], and [2+2] cycloadditions, especially at elevated temperatures.[9] If the reaction mixture contains dienes or other suitable partners, this can be a competing pathway.
-
Rearrangement to Propargyl Boronates: Allenylboronates can be in equilibrium with their propargyl isomers. While often the desired reactive species for additions to carbonyls, this can be an undesired side reaction in other contexts.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature may help to minimize side reactions like cycloadditions.
-
Modify the Catalyst System: A more active catalyst system can promote the desired cross-coupling over homocoupling.
-
Analyze Byproducts: Isolate and characterize the byproducts to understand the competing reaction pathways. This will provide valuable information for further optimization.
Experimental Protocols
General Procedure for a Ligand-Free Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific allenylboronic acids.
-
To a reaction vessel, add the aryl halide (1 mmol), the this compound or ester (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add the chosen solvent (e.g., a water-based emulsion system or an organic solvent like dioxane) (3 mL).
-
If using an organic solvent, thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purify the product by flash column chromatography.
General Procedure for Copper-Catalyzed Synthesis of Allenylboronates from Propargylic Alcohols
This is a general procedure that may require optimization for specific substrates.
-
To a dry reaction flask under an inert atmosphere, add the copper catalyst (e.g., Cu(O-t-Bu)) and a suitable ligand (e.g., Xantphos).
-
Add the anhydrous solvent (e.g., THF).
-
Add the propargylic alcohol and the diboron reagent (e.g., B₂(pin)₂).
-
Stir the reaction at the appropriate temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the allenylboronate product, often by chromatography on deactivated silica or neutral alumina.
References
- 1. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed asymmetric hydroboration of 1,3-enynes with pinacolborane to access chiral allenylboronates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing the Instability of Unprotected Allenylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling, stabilizing, and troubleshooting experiments involving unprotected allenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are unprotected allenylboronic acids so unstable?
Unprotected allenylboronic acids are susceptible to several decomposition pathways, including:
-
Protodeboronation: The carbon-boron bond can be cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common undesired side reaction for many organoboronic acids.[1][2]
-
Oxidation: The boronic acid moiety can be oxidized, leading to degradation of the compound.[2][3][4]
-
Polymerization: The reactive allene (B1206475) functional group can undergo polymerization, especially under certain conditions or upon prolonged storage.[2][5]
These decomposition pathways are often accelerated by factors such as exposure to air, moisture, heat, and acidic or basic conditions.[2][6]
Q2: What are the primary advantages of using unprotected allenylboronic acids despite their instability?
The primary advantage of using unprotected allenylboronic acids lies in their enhanced reactivity compared to their protected boronate ester counterparts (e.g., pinacol (B44631) esters). This heightened reactivity is particularly beneficial in reactions such as the propargylboration of sterically hindered ketones and imines, where protected variants may be unreactive under mild conditions.[7][8]
Q3: What are the recommended storage conditions for unprotected allenylboronic acids?
If immediate use is not possible, some unprotected allenylboronic acids can be stored as a solution in an anhydrous, aprotic solvent like toluene (B28343). The solution should be kept under an inert atmosphere (e.g., argon) at low temperatures (-18°C). Storage for several weeks may be possible under these conditions.[8] For longer-term storage, conversion to a more stable derivative, such as a diethanolamine (B148213) boronate ester, is recommended.[7][8]
Q4: Can I purify unprotected allenylboronic acids using silica (B1680970) gel chromatography?
Direct purification of unprotected allenylboronic acids on silica gel is generally not recommended as it can lead to decomposition.[6][7][8] The acidic nature of silica gel can promote protodeboronation.
Troubleshooting Guides
Issue 1: Low or no yield of the desired product in a reaction involving a freshly synthesized unprotected allenylboronic acid.
| Possible Cause | Troubleshooting Step |
| Decomposition of the this compound during synthesis or workup. | - Ensure strict anhydrous and inert conditions during the synthesis. - Minimize the time between synthesis and use. - Avoid aqueous workups where possible, or use them cautiously and quickly at low temperatures. |
| Protodeboronation. | - Control the pH of the reaction mixture; extreme pH values can accelerate protodeboronation.[1] - Use aprotic solvents. |
| Oxidative degradation. | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Incorrect reaction conditions for the subsequent coupling. | - Verify the optimal temperature, catalyst, and ligand loading for the specific reaction. Unprotected allenylboronic acids are generally more reactive and may require milder conditions than their ester counterparts.[8] |
Issue 2: The this compound appears to have decomposed upon storage.
| Possible Cause | Troubleshooting Step |
| Improper storage conditions. | - Store as a solution in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere at low temperature.[8] - For longer-term stability, convert to a diethanolamine boronate ester.[7][8] |
| Contamination of the storage solution. | - Ensure the solvent is thoroughly dried and degassed before use. - Use a high-quality septa and needle techniques to maintain an inert atmosphere. |
| Inherent instability of the specific this compound derivative. | - Some derivatives are inherently less stable. Consider synthesizing and using the compound on the same day. - Alternatively, utilize a "slow-release" strategy from a stable precursor like an MIDA boronate.[2][9] |
Issue 3: Difficulty in purifying the unprotected this compound.
| Possible Cause | Troubleshooting Step |
| Decomposition on silica gel. | - Avoid direct purification on silica gel.[7][8] - Consider converting the crude this compound to a stable diethanolamine boronate ester, which can be purified (though not by silica gel chromatography, as it may also decompose this derivative).[7][8] The purified ester can then be hydrolyzed back to the free acid.[7][8] |
| The compound is an oil and cannot be recrystallized. | - Attempt co-distillation with a high-boiling point, non-reactive solvent under high vacuum. - Consider derivatization to a crystalline solid for purification, followed by deprotection. The diethanolamine adducts are often crystalline.[10] |
| Aqueous extraction leads to product loss. | - Minimize contact time with the aqueous phase. - Ensure the pH of the aqueous phase is controlled to prevent protodeboronation. - Use a sorbitol-based extraction to selectively pull the boronic acid into the aqueous phase, leaving non-acidic impurities in the organic layer.[10] |
Stability Data Summary
The stability of allenylboronic acids is highly dependent on their substitution pattern and the conditions to which they are exposed. For long-term storage and ease of handling, they are often converted to more stable boronate esters.
| Compound Type | Form | Storage Conditions | Reported Stability |
| Unprotected this compound | Toluene Solution | Under Argon at -18°C | Stable for several weeks.[8] |
| This compound Diethanolamine Ester | Solid | Air, Room Temperature | Stable for several months.[7][8] |
| This compound Pinacol Ester | Liquid/Solid | Air, 2-8°C | Generally stable, but can be less reactive.[11] |
| N-methyliminodiacetic acid (MIDA) Boronates | Solid | Air, Benchtop | Air-stable and effective for slow-release of the boronic acid.[2][9] |
Experimental Protocols
Protocol 1: Synthesis of an Unprotected this compound
This protocol is a general guideline based on copper-catalyzed methodologies.[7][8]
Materials:
-
Propargylic carbonate substrate
-
Diboronic acid (B2(OH)4)
-
Copper(I) catalyst (e.g., Mesitylcopper(I))
-
Ligand (e.g., P(OMe)3)
-
Ethylene (B1197577) glycol
-
3 Å Molecular sieves
-
Anhydrous methanol (B129727)
-
Anhydrous toluene
-
Degassed 0.5 M HCl solution
-
Diethanolamine
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the propargylic carbonate (0.10 mmol), diboronic acid (0.15 mmol), mesitylcopper(I) (0.01 mmol), P(OMe)3 (0.02 mmol), ethylene glycol (0.30 mmol), and 3 Å molecular sieves.
-
Add anhydrous methanol (1 mL) and stir the reaction mixture at -10 °C for 24 hours.
-
Upon completion, quench the reaction with a degassed aqueous HCl solution (0.5 M).
-
Extract the product into anhydrous toluene. The resulting toluene solution contains the unprotected this compound and can be used directly in subsequent reactions.
Protocol 2: Purification of an Unprotected this compound via its Diethanolamine Ester
This protocol is adapted from procedures for purifying allenylboronic acids that are unstable to direct chromatography.[7][8]
Procedure:
-
To the toluene solution of the crude unprotected this compound (from Protocol 1), add diethanolamine.
-
The diethanolamine ester of the this compound will precipitate from the toluene solution.
-
Isolate the solid precipitate by filtration.
-
Wash the solid with diethyl ether to remove non-polar impurities.
-
To regenerate the unprotected this compound, suspend the purified diethanolamine ester in a biphasic mixture of degassed toluene and a 0.5 M HCl solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer (toluene), which now contains the purified unprotected this compound.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Allenyl boronic acid pinacol ester 95% | Sigma-Aldrich [sigmaaldrich.com]
Navigating Solvent Effects in Allenylboronic Acid Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving allenylboronic acids, with a specific focus on the critical role of solvent choice in determining reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in Allenylboronic Acid Reactions
This guide addresses specific issues that may arise during your experiments and offers solvent-focused solutions.
| Problem | Potential Cause Related to Solvent | Troubleshooting Suggestions |
| Low or No Reaction Conversion | Poor solubility of reactants: Allenylboronic acids or the electrophile may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | - Increase solvent polarity: Switch to a more polar aprotic solvent like THF or dioxane to improve the solubility of polar reactants. - Consider a solvent mixture: A combination of solvents, such as toluene (B28343)/hexane, can sometimes provide an optimal balance of solubility for all reaction components. |
| Solvent-inhibited catalyst activity: The solvent may coordinate to the catalyst, reducing its activity. | - Switch to a non-coordinating solvent: Aromatic solvents like toluene or benzene (B151609) are often less coordinating than ethereal solvents like THF. - Screen different solvent classes: Evaluate a range of solvents including ethereal (e.g., THF, dioxane), aromatic (e.g., toluene), and halogenated (e.g., CH₂Cl₂, CHCl₃) options. | |
| Low Diastereoselectivity or Enantioselectivity | Inappropriate solvent polarity: The polarity of the solvent can significantly influence the transition state geometry, thereby affecting stereoselectivity. | - Vary solvent polarity: A solvent screen is highly recommended. For instance, in some nucleophilic additions, switching from a diethyl ether/hexane mixture to toluene has been shown to restore high enantioselectivity.[1] - Halogenated solvents for improved selectivity: In certain additions to imines, chloroform (B151607) (CHCl₃) has been observed to provide slightly better anti-selectivity compared to dichloromethane (B109758) (CH₂Cl₂). |
| Solvent interference with chiral catalysts or reagents: The solvent can interact with chiral ligands or catalysts, altering their conformational preferences and diminishing stereocontrol. | - Use non-coordinating solvents: Toluene is often a good starting point as it is less likely to interfere with catalyst-substrate interactions compared to more coordinating solvents like THF. | |
| Formation of Side Products (e.g., Protodeboronation) | Presence of protic impurities in the solvent: Trace amounts of water or other protic impurities can lead to the hydrolysis of the this compound. | - Use anhydrous solvents: Ensure all solvents are rigorously dried before use. Freshly distilled solvents or those from a solvent purification system are recommended. - Employ aprotic solvents: Avoid protic solvents like alcohols unless they are a required component of the reaction mechanism. |
| Inconsistent Reaction Outcomes | Variable solvent quality: The presence of stabilizers, inhibitors, or degradation products in the solvent can lead to inconsistent results. | - Use high-purity solvents: Utilize solvents from reputable suppliers and check for the presence of any additives. - Proper solvent storage: Store anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and degradation. |
Quantitative Data Summary: Solvent Effects on Reaction Outcomes
The following table summarizes the impact of solvent choice on the yield and stereoselectivity of a representative reaction involving an allenyl intermediate. While this specific example is a cobalt-catalyzed reaction forming an allenyl alcohol, the observed trends in solvent effects can provide valuable insights for related this compound reactions.
Reaction: Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes
| Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Dioxane | 85 | >20:1 | [1] |
| THF | 70 | 15:1 | [1] |
| Toluene | 65 | 10:1 | [1] |
| DCE (1,2-Dichloroethane) | 50 | 8:1 | [1] |
Note: The data clearly indicates that dioxane is the optimal solvent for this particular transformation, affording both the highest yield and the best diastereoselectivity. This highlights the critical need for solvent screening in optimizing such reactions.
Experimental Protocols
General Procedure for a Solvent Screening Experiment in an this compound Addition to an Imine
This protocol provides a framework for systematically evaluating the impact of different solvents on your reaction.
-
Preparation of Reactants:
-
Prepare stock solutions of the this compound, the imine, and any catalyst or additive in a suitable, inert solvent (e.g., toluene). This ensures accurate and reproducible dispensing of reagents.
-
-
Reaction Setup:
-
In an array of oven-dried reaction vials equipped with stir bars, add the imine stock solution.
-
To each vial, add a different anhydrous solvent to be tested (e.g., THF, toluene, CH₂Cl₂, dioxane, acetonitrile).
-
If a catalyst is used, add the catalyst stock solution to each vial.
-
Stir the mixtures at the desired reaction temperature for a few minutes to ensure homogeneity.
-
-
Initiation and Monitoring:
-
Initiate the reactions by adding the this compound stock solution to each vial.
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Analysis:
-
Once the reactions are complete, quench them appropriately (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the crude yield and diastereomeric/enantiomeric ratio of the product in each reaction mixture using ¹H NMR spectroscopy and chiral HPLC or SFC, respectively.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction not going to completion, even with extended reaction times?
A1: This is a common issue that can often be traced back to the solvent. Poor solubility of one or more of your starting materials is a likely culprit. If your this compound or electrophile is not fully dissolved, the reaction will be slow and may stall. Try switching to a more polar aprotic solvent like THF or dioxane to enhance solubility. Also, ensure your solvent is completely anhydrous, as water can decompose the this compound.
Q2: I'm observing poor diastereoselectivity in my reaction. How can the solvent influence this?
A2: The solvent plays a crucial role in organizing the transition state of the reaction. A change in solvent polarity can alter the conformational preferences of the reactants and any chiral catalysts, directly impacting the stereochemical outcome. Aromatic solvents like toluene can engage in π-stacking interactions that may favor a particular transition state, while coordinating solvents like THF might interact with Lewis acidic centers and change the steric environment. A systematic solvent screen is the most effective way to address this issue.
Q3: Can the choice of solvent affect the stability of my this compound?
A3: Yes. Protic solvents or aprotic solvents containing protic impurities (like water or alcohols) can lead to protodeboronation, where the B(OH)₂ group is cleaved and replaced with a hydrogen atom. It is imperative to use anhydrous solvents and handle them under an inert atmosphere to maintain the integrity of your this compound.
Q4: Are there any "go-to" solvents for this compound reactions?
A4: While there is no single solvent that works for all reactions, toluene is often a good starting point due to its non-coordinating nature and ability to dissolve a wide range of organic compounds. Ethereal solvents like THF and dioxane are also commonly used and can be effective. However, for optimal results, especially in terms of stereoselectivity, a solvent screen is always recommended.
Visualizing Reaction Workflows and Concepts
Caption: A typical experimental workflow for solvent screening in this compound reactions.
References
Identifying and characterizing impurities in allenylboronic acid samples
This guide provides researchers, scientists, and drug development professionals with comprehensive information for identifying and characterizing impurities in allenylboronic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthetic process, degradation, or improper handling. Common impurities include:
-
Starting Materials and Reagents: Unreacted propargylic alcohols or their derivatives and residual catalysts (e.g., copper salts) from the synthesis are common.[1][2]
-
Solvents: Residual solvents from the reaction or purification steps are frequently observed.
-
Isomers: Isomerization of the allenyl group to the corresponding propargylboronic acid can occur.
-
Degradation Products:
-
Hydrolysis Products: this compound can hydrolyze to boric acid and the corresponding allene (B1206475) hydrocarbon.
-
Oxidation Products: Oxidation can lead to the formation of the corresponding allenyl alcohol. Boronic acids, in general, are susceptible to oxidative degradation.[3][4]
-
Boroxines (Anhydrides): Like other boronic acids, this compound can dehydrate to form cyclic trimers known as boroxines. This is often observed in mass spectrometry analysis and can complicate NMR spectra.
-
Q2: Why does my this compound sample appear unstable or degrade upon purification?
A2: Allenylboronic acids can be sensitive to certain conditions. For instance, purification by silica (B1680970) gel chromatography can sometimes lead to decomposition.[5] Additionally, exposure to air and moisture can cause oxidation and hydrolysis.
Q3: How can I detect the presence of boroxine (B1236090) anhydrides in my sample?
A3: Boroxines can be detected by mass spectrometry, where they will appear as higher molecular weight species corresponding to the trimer minus three water molecules. In NMR spectroscopy, the presence of boroxines can lead to broadened peaks or multiple sets of signals for the allenyl protons, making the spectrum complex and difficult to interpret.
Q4: Can I use HPLC to determine the purity of my this compound?
A4: Yes, HPLC is a suitable technique for purity analysis. A reversed-phase method is typically employed. However, care must be taken as on-column hydrolysis to the corresponding boronic acid can occur with some boronate esters.[6] The use of a buffered mobile phase can help to obtain reproducible results.[7][8]
Troubleshooting Guides
Problem: Unexpected peaks in the 1H NMR spectrum.
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.[9][10][11][12] |
| Propargylboronic Acid Isomer | Look for characteristic propargylic proton signals. The allenic protons typically appear at a different chemical shift than propargylic protons. |
| Boroxine Formation | The presence of boroxine trimers can lead to complex and broadened signals. Try dissolving the sample in a coordinating solvent like d4-methanol, which can help to break up the anhydride. |
| Starting Materials | Compare the spectrum with the NMR of the starting propargylic alcohol or other reagents used in the synthesis. |
| Degradation Products | Hydrolysis or oxidation can lead to the formation of the corresponding allene or allenyl alcohol. Compare with known spectra of these compounds if available. |
Problem: Difficulty in obtaining a clean mass spectrum.
| Possible Cause | Suggested Solution |
| Boroxine Formation | The presence of boroxine trimers will result in peaks at higher m/z values. Use gentle ionization techniques and consider derivatization to the pinacol (B44631) ester to minimize this. |
| Poor Ionization | This compound may not ionize well under certain conditions. Try different ionization sources (e.g., ESI, APCI) and both positive and negative ion modes. |
| In-source Fragmentation | The molecule may be fragmenting in the ion source. Optimize the source conditions (e.g., cone voltage) to minimize fragmentation.[13] |
Quantitative Data Summary
Table 1: Typical 1H, 13C, and 11B NMR Chemical Shifts for this compound and Potential Impurities.
| Compound | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | 11B Chemical Shift (ppm) |
| This compound | =C=CH-B | ~4.5 - 5.5 | ~75 - 90 (-CH=), ~210-220 (=C=) | ~27 - 30 |
| -B(OH)2 | Broad, ~4.0 - 6.0 | - | ||
| Propargylboronic Acid | ≡C-H | ~2.0 - 3.0 | ~70 - 80 (alkynyl CH) | ~28 - 32 |
| -CH2-B | ~1.5 - 2.5 | ~20 - 30 (alkyl C) | ||
| Allenyl Alcohol | =C=CH- | ~4.5 - 5.5 | ~80 - 90 (-CH=), ~200-210 (=C=) | N/A |
| -CH2OH | ~3.5 - 4.5 | ~60 - 70 | N/A | |
| Propargylic Alcohol | ≡C-H | ~2.0 - 2.5 | ~70 - 80 (alkynyl CH) | N/A |
| -CH2OH | ~4.0 - 4.5 | ~50 - 60 | N/A | |
| Boric Acid | B(OH)3 | Broad, ~4.0 - 5.0 | N/A | ~19 - 20 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and substitution pattern.[9][10][11][12][14][15][16][17]
Table 2: Expected Mass Spectrometry Fragments (m/z) for this compound.
| Fragment Ion | Proposed Structure | Notes |
| [M+H]+ | C3H5B(OH)2 + H+ | Molecular ion in positive mode. |
| [M-H]- | C3H4B(OH)2- | Molecular ion in negative mode. |
| [M-H2O+H]+ | C3H3B(OH) + H+ | Loss of water from the boronic acid. |
| [M-B(OH)2]+ | C3H5+ | Loss of the boronic acid group. |
| [BO]-, [BO2]- | BO-, BO2- | Common fragments for boronic acids in negative ion mode.[18] |
| [3M-3H2O+H]+ | Boroxine Trimer | Dehydration product, often observed. |
Note: Fragmentation patterns can be influenced by the ionization method and instrument settings.[13][18][19]
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
For samples that show complex or broad signals, preparing a sample in d4-methanol can help to break down boroxine anhydrides.
-
Use of quartz NMR tubes is recommended to avoid the broad boron signal from standard borosilicate glass tubes.[20]
-
-
1H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Pay close attention to the regions where allenic, propargylic, and hydroxyl protons are expected to appear.
-
Integrate all peaks to estimate the relative amounts of impurities.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Identify the characteristic signals for the allenic carbons (the central sp-hybridized carbon is typically around 210-220 ppm, and the terminal sp2 carbons are around 75-90 ppm).
-
-
11B NMR Acquisition:
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
-
The addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can aid in ionization.
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes.
-
Look for the molecular ion ([M+H]+ or [M-H]-) and common fragments as listed in Table 2.
-
Be aware of the potential for observing the boroxine trimer at a higher m/z.
-
Protocol 3: HPLC Purity Analysis
-
Method Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[22]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[22]
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or mass spectrometry.
-
-
Sample Analysis:
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample and record the chromatogram.
-
Calculate the area percentage of the main peak to estimate purity. Note that this assumes all impurities have a similar response factor at the detection wavelength.
-
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Troubleshooting complex 1H NMR spectra of this compound.
References
- 1. Copper–Hydride-Catalyzed Enantioselective Processes with Allenyl Boronates. Mechanistic Nuances, Scope, and Utility in Target-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound or boronate synthesis [organic-chemistry.org]
- 3. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound pinacol ester | C9H15BO2 | CID 11679867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. par.nsf.gov [par.nsf.gov]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Boron NMR [chem.ch.huji.ac.il]
- 21. researchgate.net [researchgate.net]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of regioselectivity in reactions involving unsymmetrical allenylboronic acids. It is intended for researchers, scientists, and professionals in drug development who are utilizing these versatile reagents in their synthetic endeavors.
Troubleshooting Guides
This section addresses specific experimental issues that may arise during the use of unsymmetrical allenylboronic acids.
Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Addition to Carbonyls
Question: My reaction of an unsymmetrical allenylboronic acid with an aldehyde/ketone is resulting in a mixture of regioisomers or the undesired regioisomer. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in the addition of unsymmetrical allenylboronic acids to carbonyl compounds is a common challenge. The outcome is influenced by a delicate interplay of steric and electronic factors of both the this compound and the carbonyl substrate, as well as the reaction conditions. Here are some troubleshooting steps:
-
Re-evaluate Substrate Steric Hindrance: The steric bulk of the substituents on both the this compound and the carbonyl compound can significantly influence which terminus of the allene (B1206475) attacks the carbonyl.
-
This compound: If the substituent at the α-position to the boron atom is significantly larger than the substituent at the γ-position, the reaction may favor the formation of the homopropargylic alcohol. Conversely, a bulky γ-substituent may favor the formation of the allenic alcohol.
-
Carbonyl Compound: Highly hindered ketones or aldehydes might exhibit different selectivity compared to less hindered ones.
-
-
Consider Electronic Effects: The electronic nature of the substituents on the this compound can play a crucial role. Electron-withdrawing groups can alter the electron density at the α and γ positions, thereby influencing the regioselectivity of the attack.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.
-
Solvent: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2).
-
-
Use of Additives: In some cases, the addition of a Lewis acid or base can modulate the reactivity and selectivity. For instance, a Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially altering the transition state geometry.
Issue 2: Low Yield in Copper-Catalyzed Borylation of Propargylic Alcohols
Question: I am trying to synthesize an unsymmetrical allenylboronate via the copper-catalyzed borylation of a propargylic alcohol, but the yield is consistently low. What are the potential causes and solutions?
Answer:
The copper-catalyzed synthesis of allenylboronates from propargylic alcohols is a powerful method, but its efficiency can be sensitive to several factors.[1][2] Here’s a guide to troubleshooting low yields:
-
Catalyst System:
-
Catalyst and Ligand Choice: The combination of the copper salt (e.g., Cu(O-t-Bu)) and the phosphine (B1218219) ligand (e.g., Xantphos) is critical.[2] Ensure you are using the optimal ligand for your specific substrate.
-
Catalyst Loading: While catalytic amounts are required, too low a loading might result in incomplete conversion. Consider a modest increase in the catalyst loading.
-
-
Reaction Conditions:
-
Anhydrous and Inert Atmosphere: These reactions are often sensitive to moisture and air. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Temperature: The optimal temperature can be substrate-dependent. If the reaction is sluggish, a moderate increase in temperature might be beneficial. Conversely, if side reactions are observed, lowering the temperature could improve the yield of the desired product.
-
-
Substrate Quality:
-
Purity of Propargylic Alcohol: Impurities in the starting material can interfere with the catalyst. Ensure your propargylic alcohol is of high purity.
-
Steric Hindrance: Very bulky substituents on the propargylic alcohol may hinder the reaction.
-
Frequently Asked Questions (FAQs)
What are the primary factors that control regioselectivity in the reactions of unsymmetrical allenylboronic acids?
The regioselectivity is primarily governed by a combination of:
-
Steric Effects: The relative size of the substituents on the this compound and the electrophile. The reaction will generally favor the pathway that minimizes steric repulsion in the transition state.
-
Electronic Effects: The electronic properties of the substituents on the allene moiety can influence the nucleophilicity of the α and γ carbons.[3][4]
-
Catalyst Control: In catalyzed reactions, the choice of metal and ligand can dictate the regiochemical outcome.[5][6] For instance, in Rh-catalyzed additions to pyridinium (B92312) salts, different ligands can lead to the selective formation of C2 or C6 addition products.[5]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the regioselectivity.
How can I predict the regiochemical outcome of a Diels-Alder reaction with an unsymmetrical this compound?
Predicting the regioselectivity in Diels-Alder reactions of allenylboronic esters can be complex. According to DFT studies, the regioselectivity is often determined by the interaction energy between the diene and the dienophile in the transition state.[3][4] The reaction tends to favor the product arising from the more favorable orbital overlap, which is not always intuitive based on simple steric arguments alone.[3][4] Computational modeling, such as DFT calculations, can be a valuable tool for predicting the outcome.[3][4]
Can I achieve regiodivergent synthesis using the same unsymmetrical this compound?
Yes, regiodivergent synthesis is achievable by carefully selecting the reaction conditions and, most importantly, the catalyst.[5] For example, in the addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts, a Rh/BINAP catalyst system can favor C6 addition, while a Rh catalyst with smaller-bite-angle ligands like Bobphos or QuinoxP* can direct the reaction to the C2 position.[5] This catalyst-controlled approach allows for the synthesis of different constitutional isomers from the same starting materials.
Quantitative Data
Table 1: Catalyst-Controlled Regioselective Addition of Arylboronic Acids to Pyridinium Salts
| Catalyst/Ligand | Position of Addition | Regioselectivity |
| Rh/BINAP | C6 | High |
| Rh/Bobphos | C2 | High |
| Rh/QuinoxP* | C2 | High |
Data summarized from findings on catalyst-controlled additions to nicotinic acid derivatives.[5]
Experimental Protocols
Key Experiment: Copper-Catalyzed Synthesis of Allenylboronates from Propargylic Alcohols
This protocol is adapted from methodologies described in the literature for the synthesis of allenylboronates.[2]
Materials:
-
Propargylic alcohol (1.0 mmol)
-
Bis(pinacolato)diboron (B136004) (B2pin2) (1.2 mmol)
-
Cu(O-t-Bu) (0.05 mmol)
-
Xantphos (0.06 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(O-t-Bu) (0.05 mmol) and Xantphos (0.06 mmol).
-
Add anhydrous THF (2 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the propargylic alcohol (1.0 mmol) and bis(pinacolato)diboron (1.2 mmol).
-
Add the remaining anhydrous THF (3 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allenylboronate.
Visualizations
Caption: Factors influencing the regioselectivity of reactions with unsymmetrical allenylboronic acids.
Caption: A generalized experimental workflow for reactions of unsymmetrical allenylboronic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound or boronate synthesis [organic-chemistry.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Diels-Alder Reactivity of this compound Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion/Interaction-Activation Strain Model Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Boron-Containing Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron-containing byproducts from their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing byproducts I might encounter?
A1: Boron-containing byproducts typically originate from reagents used in various chemical reactions. The most common include:
-
Boronic acids and their derivatives: Often found as unreacted starting material or byproducts in Suzuki-Miyaura cross-coupling reactions.[1][2]
-
Borate (B1201080) esters: Can form from the reaction of boronic acids with diols or alcohols present in the reaction mixture. They can also be byproducts of reductions using sodium borohydride (B1222165) in alcoholic solvents.[3][4]
-
Boric acid: The ultimate hydrolysis product of many organoboron compounds.
-
Tetraphenylborate (B1193919) salts: May be present as byproducts if sodium tetraphenylborate is used as a reagent, for example, in the precipitation of certain cations.[5]
Q2: What are the general strategies for removing these byproducts?
A2: Several standard laboratory techniques can be employed to remove boron-containing impurities. The choice of method depends on the specific byproduct and the properties of your desired compound. Common strategies include:
-
Liquid-Liquid Extraction (Acid-Base Extraction): Exploits the acidic nature of boronic acids to separate them from neutral or basic organic products.[6]
-
Chromatography: Effective for separating compounds based on polarity. Both normal-phase and reverse-phase chromatography can be used.[7][8]
-
Recrystallization: A powerful purification technique if your desired product is a solid and has different solubility properties than the boron byproduct.[7]
-
Scavenger Resins: Solid-supported reagents that selectively bind to and remove specific functional groups, such as boronic acids.[9]
-
Formation of Volatile Esters: Boronic acids can be converted to volatile methyl borate esters, which can then be removed by evaporation.[1]
-
Precipitation of Adducts: Boronic acids can be selectively precipitated from a solution by forming crystalline adducts with reagents like diethanolamine (B148213).[3][10][11]
Troubleshooting Guides
Problem 1: My desired product is contaminated with a boronic acid byproduct after a Suzuki-Miyaura coupling reaction.
This is a very common issue, often due to the use of excess boronic acid to drive the reaction to completion.[2]
Solution 1: Acid-Base Extraction
This is often the first and most straightforward method to try if your product is stable to basic conditions. Boronic acids are weakly acidic and will be deprotonated in a basic aqueous solution, forming a water-soluble boronate salt that can be extracted from the organic layer containing your product.[6]
Experimental Protocol: Basic Extraction of Boronic Acid
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, venting occasionally.
-
Allow the layers to separate. The aqueous layer will contain the sodium boronate salt.
-
Drain the aqueous layer.
-
Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Pro-Tip: To optimize the extraction, the pH of the aqueous solution should be adjusted. For many arylboronic acids, a pH of around 8.5 has been shown to provide the highest extraction efficiency.[12][13]
Solution 2: Column Chromatography
If acid-base extraction is not effective or your product is base-sensitive, column chromatography is a reliable alternative.
Recommended Solvent Systems:
For polar products and boronic acids, a standard hexane/ethyl acetate system may not provide adequate separation.[1] Consider the following solvent systems:
| Solvent System | Ratio (v/v) | Polarity |
| Dichloromethane/Methanol (B129727) | 10:1 or 5:1 | High |
| Hexane/Ether | Gradient | Medium |
| Acetone/Chloroform | Gradient | Medium |
| Heptane/Isopropanol | Gradient | Medium-High |
Data compiled from multiple sources.[3][7]
Troubleshooting Column Chromatography:
-
Streaking/Tailing of Boronic Acid: This is common due to the polar nature of the B(OH)₂ group.
-
Solution: Adding a small amount of a polar solvent like methanol to your eluent can help improve the peak shape. For pyridine-containing boronic esters that streak, adding a small amount of pyridine (B92270) to the eluent might mediate the issue.[14] If your compound is sensitive to acid, adding 1-3% triethylamine (B128534) to your solvent system can help neutralize the acidic silica (B1680970) gel.[8]
-
-
Co-elution of Product and Byproduct:
-
Solution: Try a different solvent system with different selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order.[7] Using a longer column or a finer mesh silica gel can also improve resolution.
-
-
Compound Stuck on the Column:
-
Solution: This may indicate decomposition on the silica gel. Test the stability of your compound on a small amount of silica before running a column. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a base.[8]
-
Solution 3: Scavenger Resins
Scavenger resins offer a highly selective method for removing excess boronic acid.
Recommended Scavengers:
| Scavenger Resin | Functional Group | Supplier Example |
| SiliaBond DEAM | Diethanolamine | SiliCycle |
| SiliaBond Diol | Diol | SiliCycle |
Data from SiliCycle documentation.[9]
Experimental Protocol: Boronic Acid Scavenging
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 2-4 equivalents relative to the boronic acid).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter off the resin and wash it with the solvent.
-
Combine the filtrates and concentrate to obtain the purified product.
Solution 4: Diethanolamine Adduct Formation
This method relies on the precipitation of a crystalline adduct between the boronic acid and diethanolamine (DEA).[3][10][11]
Experimental Protocol: DEA Adduct Precipitation
-
Dissolve the crude mixture in an ethereal solvent (e.g., diethyl ether).
-
Add diethanolamine (1-1.2 equivalents relative to the boronic acid).
-
Stir the mixture at room temperature. The DEA-boronate adduct should precipitate out of the solution.
-
Filter the solid adduct and wash with cold ether.
-
The filtrate contains your purified product.
Problem 2: I have borate ester byproducts after a sodium borohydride reduction in methanol.
Sodium borohydride can react with methanol to form sodium tetramethoxyborate, which can contaminate your product.[4]
Solution: Conversion to Volatile Trimethyl Borate
This procedure is effective for removing boric acid and borate esters.
Experimental Protocol: Removal as Trimethyl Borate
-
After quenching the reaction, concentrate the crude mixture under reduced pressure.
-
Add methanol to the residue and concentrate again.
-
Repeat the addition and evaporation of methanol 2-3 times. This process forms volatile trimethyl borate (b.p. 68-69 °C), which is removed with the solvent.[1]
-
To remove residual boric acid, you can add a few drops of acetic acid with the methanol in the first evaporation step.[1]
Problem 3: How do I remove sodium tetraphenylborate byproducts?
Sodium tetraphenylborate is sparingly soluble in some organic solvents but can be an impurity.
Solution: Aqueous Wash
If your desired product is in an organic solvent, washing with water can help remove the more water-soluble sodium tetraphenylborate.
Troubleshooting: If the tetraphenylborate salt is not sufficiently soluble in water, consider the following:
-
Solvent Choice: The solubility of tetraphenylborate salts is dependent on the solvent system. They are known to be soluble in acetone-water mixtures.[15]
-
Acidic Instability: Tetraphenylborate is unstable in acidic solutions and will decompose.[5] A wash with a dilute acid could be used to decompose the byproduct, but ensure your desired product is stable to these conditions.
Visualized Workflows
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile synthesis of boronic acid-functionalized magnetic metal–organic frameworks for selective extraction and quantification of catecholamines in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Forums: Purification of Boronic-acid-esters [chemicalforums.com]
- 15. srdata.nist.gov [srdata.nist.gov]
Technical Support Center: Enhancing the Long-Term Storage Stability of Allenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the long-term storage stability of allenylboronic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its storage and handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has been stored for a while and seems to have lost reactivity in my experiments. What could be the cause?
A1: Loss of reactivity is a common indicator of degradation. This compound is susceptible to a few key degradation pathways that can compromise its purity and effectiveness:
-
Oxidation: The boronic acid group can be oxidized, leading to the cleavage of the carbon-boron bond.[1][2] This is often the primary degradation pathway.
-
Hydrolysis: Exposure to moisture can lead to the formation of boric acid and the corresponding allene.
-
Oligomerization: Boronic acids have a tendency to form cyclic anhydrides (boroxines) through dehydration. This process is reversible but can affect the material's solubility and reactivity.
Troubleshooting Steps:
-
Assess Purity: Use analytical techniques like HPLC or NMR spectroscopy to check the purity of your stored this compound. Compare the results with the certificate of analysis of a fresh batch.
-
Inert Atmosphere: Ensure that the compound has been stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture Control: Check for any signs of moisture ingress in your storage container. The material should be stored in a tightly sealed container with a desiccant.
Q2: I've noticed a change in the physical appearance of my this compound (e.g., clumping, discoloration). What does this signify?
A2: Changes in physical appearance are often indicative of degradation.
-
Clumping or stickiness typically suggests moisture absorption and potential hydrolysis.
-
Discoloration can be a sign of oxidation or the presence of impurities.
It is highly recommended to re-analyze the material to determine its purity before further use.
Q3: What are the ideal storage conditions for long-term stability of this compound?
A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and oligomerization.[3] |
| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation. |
Q4: Can I store this compound in solution?
A4: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation, especially in protic or aqueous solvents. If short-term storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures.
Q5: Are there any chemical incompatibilities I should be aware of when storing this compound?
A5: Yes, it is crucial to avoid storing this compound with the following:
-
Strong Oxidizing Agents: Can lead to rapid oxidative degradation.[3]
-
Strong Acids and Bases: Can catalyze degradation pathways.
-
Water/Moisture: Promotes hydrolysis.
Store this compound separately from these chemical classes.[4][5][6][7][8][9][10][11][12]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect potential degradation products.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable diluent (e.g., 1:1 acetonitrile/water) to a final concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by a UV scan of the parent compound)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a freshly prepared sample of high-purity this compound to establish the retention time of the main peak.
-
Inject the aged sample and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Peak purity analysis of the main peak can be performed if a photodiode array (PDA) detector is available.
-
Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Degradation
¹¹B NMR is a powerful tool for observing the boron-containing species in your sample.[2]
Instrumentation:
-
NMR Spectrometer with a boron-capable probe.
Reagents:
-
Deuterated solvent (e.g., d₄-methanol or DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹¹B NMR spectrum.
-
The sp²-hybridized boron of the this compound will have a characteristic chemical shift.
-
The formation of sp³-hybridized boronate esters or other degradation products will result in new signals at different chemical shifts.
-
-
Analysis:
-
Integrate the signals corresponding to the this compound and any degradation products to quantify the extent of degradation.
-
Visualizing Degradation and Workflow
Degradation Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. waters.com [waters.com]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. waters.com [waters.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Allenylboronic Acids vs. Allenylsilanes: A Comparative Guide to Nucleophilic Additions
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds with high stereocontrol is paramount for the construction of complex molecular architectures. Among the array of available methodologies, the nucleophilic addition of allenylmetal reagents to carbonyl compounds stands out as a powerful strategy for synthesizing enantioenriched homopropargylic alcohols and amines, which are valuable building blocks in natural product synthesis and drug discovery. This guide provides a detailed comparison of two key players in this field: allenylboronic acids and allenylsilanes, offering insights into their synthesis, stability, reactivity, and stereoselectivity, supported by experimental data and detailed protocols.
Synthesis and Stability
The accessibility and stability of a reagent are critical considerations in planning a synthetic route.
Allenylboronic Acids and Esters: These reagents are commonly synthesized through copper-catalyzed methodologies. For instance, tri- and tetrasubstituted allenylboronic acids can be prepared via copper-catalyzed reactions involving diboron (B99234) reagents.[1] While allenylboronic acids themselves can be sensitive to hydrolysis, their corresponding boronate esters, such as pinacol (B44631) esters, exhibit enhanced stability and are often the preferred form for storage and handling.[1][2] The synthesis is generally efficient and tolerates a range of functional groups.[3]
Allenylsilanes: A variety of robust methods exist for the synthesis of allenylsilanes. These include the SN2' displacement of propargylic leaving groups by silicon nucleophiles, Claisen-type rearrangements of silyl-substituted propargylic alcohols, and metal-catalyzed hydrosilylation of 1,3-enynes.[4][5] Allenylsilanes are generally considered stable, isolable, and easy-to-handle reagents, which contributes to their widespread use in synthesis.[4] An efficient procedure for preparing highly enantioenriched allenylsilanes (>97% ee) on a multigram scale has been reported, further enhancing their utility.[6]
Mechanism of Nucleophilic Addition
Both allenylboronic acids and allenylsilanes typically react with carbonyl compounds through an SE2' (substitution, electrophilic, bimolecular, with rearrangement) pathway. However, the nature of the transition state and the mode of activation differ significantly.
Allenylboronic Acids: The addition of allenylboronic acids and their esters to aldehydes often proceeds through a highly organized, six-membered cyclic transition state, akin to the Zimmerman-Traxler model for allylborations. In this model, the boron atom coordinates to the carbonyl oxygen, pre-organizing the reactants and leading to a predictable stereochemical outcome.[7] This intrinsic organization means that in some cases, particularly with reactive carbonyls, the reaction can proceed without the need for an external Lewis acid catalyst.[1]
Allenylsilanes: In contrast, the reaction of allenylsilanes with carbonyl compounds almost invariably requires activation by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the allenylsilane.[6][8] The stereochemical course of these reactions is generally rationalized through an open-chain transition state model, where steric and stereoelectronic factors between the Lewis acid-aldehyde complex and the incoming allenylsilane dictate the facial selectivity.[8][9]
Performance Comparison in Nucleophilic Additions
The choice between allenylboronic acids and allenylsilanes often depends on the specific requirements of the transformation, including the nature of the substrate, the desired stereochemistry, and operational simplicity.
Reactivity and Reaction Conditions
Allenylboronic acids can exhibit high reactivity, with some additions to ketones and imines proceeding efficiently without any additives.[1] This can be advantageous when working with sensitive substrates that are incompatible with strong Lewis acids. For less reactive carbonyls, a Lewis acid promoter can be employed to facilitate the reaction.[3]
Allenylsilanes are generally less nucleophilic and require Lewis acid catalysis to react with carbonyl compounds.[6][10] This requirement, however, allows for a high degree of control and modulation of reactivity by tuning the nature and stoichiometry of the Lewis acid.
Substrate Scope
Both classes of reagents demonstrate broad substrate scope, reacting with a wide variety of aldehydes, ketones, and imines.[1][4] Enantioenriched allenylsilanes have been successfully used in three-component reactions to generate structurally diverse homopropargylic ethers.[6] Similarly, allenylboronic acids participate in one-step, three-component condensations with aldehydes and amines to yield α-allenyl or α-propargyl α-amino acids and anti-β-amino alcohols.[11]
Stereoselectivity
High levels of stereocontrol are achievable with both reagents. The use of enantioenriched, axially chiral allenyl boronates can serve as the sole source of stereoinduction in carbonyl additions.[2] Likewise, highly enantioenriched allenylsilanes can be used to synthesize homopropargylic alcohols and ethers with excellent diastereoselectivity.[6] The predictable nature of the cyclic transition state in allenylboronate additions often leads to high diastereoselectivity.[7] For allenylsilanes, the stereochemical outcome is highly dependent on the choice of Lewis acid and reaction conditions.
Quantitative Data Summary
The following tables summarize representative experimental data for nucleophilic additions of this compound derivatives and allenylsilanes to aldehydes.
Table 1: Nucleophilic Addition of Allenylboronates to Aldehydes
| Entry | Allenylboronate | Aldehyde | Catalyst/Conditions | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Phenyl-allenyl-B(pin) | Benzaldehyde | BF₃·OEt₂, CH₂Cl₂, -78 °C | 95 | >95:5 | - | H. Ito et al., J. Am. Chem. Soc., 2008 |
| 2 | Me₃Si-allenyl-B(pin) | Isobutyraldehyde | Sc(OTf)₃ (10 mol%), CH₂Cl₂, -78 °C | 88 | >95:5 | - | H. Ito et al., J. Am. Chem. Soc., 2008 |
| 3 | Chiral allenylboronate | Benzaldehyde | No additive, Toluene, 25 °C | 91 | - | 96 | J. A. Tunge et al., Org. Lett., 2011 |
| 4 | Chiral allenylboronate | Cyclohexanecarboxaldehyde | No additive, Toluene, 25 °C | 85 | - | 97 | J. A. Tunge et al., Org. Lett., 2011 |
Table 2: Nucleophilic Addition of Allenylsilanes to Aldehydes
| Entry | Allenylsilane | Aldehyde | Catalyst/Conditions | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | (S)-Me₃Si-allenylsilane | Benzaldehyde | BF₃·OEt₂, MeCN, -20 °C | 84 | 89:11 | >97 | T. R. R. Pettus et al., Org. Lett., 2007 [6] |
| 2 | (S)-Me₃Si-allenylsilane | Cyclohexanecarboxaldehyde | BF₃·OEt₂, MeCN, -20 °C | 91 | 91:9 | >97 | T. R. R. Pettus et al., Org. Lett., 2007 [6] |
| 3 | Me₃Si-allenylsilane | Benzaldehyde | TiCl₄, CH₂Cl₂, -78 °C | 90 | 85:15 | - | I. Fleming et al., J. Chem. Soc., Perkin Trans. 1, 1981 |
| 4 | Me₃Si-allenylsilane | Acetaldehyde | InBr₃ (10 mol%), CH₂Cl₂, 25 °C | 85 | >99:1 | - | J. A. Marshall et al., J. Org. Chem., 1996 |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Addition of an Allenylsilane to an Aldehyde
Adapted from T. R. R. Pettus et al., Org. Lett., 2007, 9 (22), pp 4439–4442.[6]
To a solution of the aldehyde (1.0 equiv) and TMSOMe (1.5 equiv) in anhydrous acetonitrile (B52724) (0.2 M) at -20 °C under an argon atmosphere is added BF₃·OEt₂ (1.2 equiv) dropwise. The resulting mixture is stirred for 15 minutes, after which a solution of the enantioenriched allenylsilane (1.2 equiv) in acetonitrile is added dropwise. The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the corresponding homopropargylic ether.
General Procedure for Addition of an Allenylboronate to an Aldehyde
Based on protocols described by H. Ito, M. Sawamura, et al., J. Am. Chem. Soc., 2008, 130 (47), pp 15774–15775.
To a flame-dried flask under an argon atmosphere is added the this compound pinacol ester (0.22 mmol) and anhydrous CH₂Cl₂ (1.0 mL). The solution is cooled to -78 °C. A Lewis acid (e.g., BF₃·OEt₂, 0.24 mmol) is added, followed by the dropwise addition of the aldehyde (0.20 mmol). The reaction mixture is stirred at -78 °C for the specified time (typically 1-3 hours) and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution at -78 °C and allowed to warm to room temperature. The mixture is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the homopropargylic alcohol.
Conclusion
Both allenylboronic acids and allenylsilanes are highly effective and versatile reagents for the stereoselective synthesis of homopropargylic systems.
-
Allenylboronic acids and esters offer the potential for high reactivity, sometimes obviating the need for Lewis acid catalysts, which is beneficial for sensitive substrates. Their reactions often proceed via predictable, closed transition states, leading to excellent stereocontrol.
-
Allenylsilanes are valued for their superior stability and ease of handling. While they require Lewis acid activation, this allows for fine-tuning of reactivity and has been extensively developed for a broad range of asymmetric transformations.
The ultimate choice of reagent will be dictated by the specific synthetic challenge, including the nature of the electrophile, the desired stereochemical outcome, and the functional group tolerance required for the overall synthetic strategy. Researchers are encouraged to consider the specific attributes of each reagent class to best achieve their synthetic goals.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound or boronate synthesis [organic-chemistry.org]
- 4. thieme.de [thieme.de]
- 5. Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly diastereo- and enantioselective allylboration of aldehydes using α-substituted allyl/crotyl pinacol boronic esters via in situ generated borinic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Allenylsilanes in Organic Synthesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. Component-selective and stereocontrolled one-step three-component reaction among aldehydes, amines, and allenyl boronic acids or allenyl pinacolboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allenylboronic Acid and Allenylstannanes for Propargylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a propargyl group into a molecule is a critical transformation in the synthesis of a wide array of natural products and pharmaceuticals. This guide provides a comprehensive comparison of two key reagents employed for this purpose: allenylboronic acids and allenylstannanes. The following sections will delve into their reactivity, selectivity, stability, and toxicity, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Allenylboronic Acid | Allenylstannanes |
| Reactivity | Generally high, can be used under mild conditions (e.g., microwave irradiation). | Lower reactivity, often requiring stoichiometric amounts of a Lewis acid catalyst. |
| Selectivity | Regioselectivity (propargylation vs. allenylation) can be controlled by catalysts and reaction conditions. | Regioselectivity is also tunable, often dictated by the choice of Lewis acid and substrate. |
| Stability | This compound pinacol (B44631) esters are relatively stable and commercially available. | Can be sensitive to air and moisture, requiring careful handling. |
| Toxicity | Organoboron compounds are generally considered to have low toxicity. | Organotin compounds, particularly trialkyltin derivatives, are known to be highly toxic.[1] |
Quantitative Comparison: Propargylation of Benzaldehyde (B42025)
To provide a direct comparison, the propargylation of benzaldehyde with both this compound pinacol ester and allenyltributylstannane is presented below. It is important to note that the optimal reaction conditions for each reagent differ significantly.
| Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound pinacol ester | Microwave (300 W), 100 °C, 30 min | 1-Phenyl-3-butyn-1-ol | 85% | |
| Allenyltributylstannane | Yb(OTf)₃ (20 mol%), THF, rt, 24 h | 1-Phenyl-3-butyn-1-ol | 82% | [2] |
Experimental Protocols
Propargylation of Benzaldehyde with this compound Pinacol Ester
This protocol is adapted from a microwave-assisted, solvent-free procedure.
Materials:
-
Benzaldehyde
-
This compound pinacol ester
-
Microwave synthesizer
Procedure:
-
In a capped microwave vial, combine benzaldehyde (1.0 mmol) and this compound pinacol ester (1.5 mmol).
-
Irradiate the mixture in a microwave synthesizer at 100 °C for 30 minutes with a power of 300 W.
-
After cooling, the crude product can be purified by silica (B1680970) gel column chromatography to yield 1-phenyl-3-butyn-1-ol.
Propargylation of Benzaldehyde with Allenyltributylstannane
This protocol is based on a Ytterbium triflate-catalyzed reaction.[2]
Materials:
-
Benzaldehyde
-
Allenyltributylstannane
-
Ytterbium triflate (Yb(OTf)₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF, add Ytterbium triflate (0.2 mmol, 20 mol%).
-
Add allenyltributylstannane (1.2 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction is quenched and worked up to isolate the product, which can be purified by column chromatography.
Reaction Mechanisms
The regioselectivity of propargylation versus allenylation is a key consideration and is often dictated by the reaction mechanism.
This compound Propargylation
The reaction of allenylboronic acids with aldehydes can proceed through different pathways depending on the conditions. Under thermal or microwave conditions, the reaction likely proceeds through a concerted, six-membered cyclic transition state (a Zimmerman-Traxler-like model), which leads to the homopropargylic alcohol.
Allenylstannane Propargylation
The propargylation using allenylstannanes typically requires the activation of the aldehyde by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity. The allenylstannane then attacks the activated aldehyde, often through an open or cyclic transition state, to furnish the homopropargylic alcohol. The regioselectivity can be influenced by the nature of the Lewis acid and the substrate.
Discussion
Reactivity and Reaction Conditions: Allenylboronic acids demonstrate higher intrinsic reactivity, allowing for propargylation under milder and even solvent-free conditions, such as microwave irradiation. This can lead to shorter reaction times and simplified purification procedures. In contrast, allenylstannanes generally exhibit lower reactivity and necessitate the use of Lewis acid catalysts, often in stoichiometric amounts, to achieve efficient conversion.[2] The choice of Lewis acid can also be critical for achieving high yields and selectivities.
Selectivity: For both reagents, the regioselectivity between propargylation (attack at the γ-carbon) and allenylation (attack at the α-carbon) is a key aspect. With allenylboronic acids, the selectivity is often influenced by the catalyst and reaction conditions. For instance, certain chiral phosphoric acid catalysts can promote highly enantioselective propargylation. Similarly, the regiochemical outcome of allenylstannane additions can be steered by the choice of the Lewis acid and the substrate's steric and electronic properties.
Stability and Handling: this compound pinacol esters are generally stable, crystalline solids or oils that can be handled in air and are commercially available. Allenylstannanes, on the other hand, can be less stable and may require more careful handling under inert atmospheres to prevent decomposition.
Toxicity: A significant advantage of allenylboronic acids lies in their low toxicity. Organoboron compounds are generally considered to be environmentally benign. In stark contrast, organotin compounds, especially trialkyltin derivatives like tributyltin, are known for their high toxicity to a wide range of organisms and pose significant environmental and health risks.[1] This is a crucial factor to consider, particularly in the context of drug development and green chemistry.
Conclusion
Both allenylboronic acids and allenylstannanes are valuable reagents for the synthesis of propargylated compounds. Allenylboronic acids offer the advantages of higher reactivity, milder reaction conditions, and significantly lower toxicity, making them an attractive choice for many applications, including large-scale synthesis and pharmaceutical development. Allenylstannanes, while being more toxic and often requiring harsher conditions, can provide complementary reactivity and selectivity profiles, particularly in diastereoselective reactions where the Lewis acid can play a key role in controlling the stereochemical outcome. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the desired selectivity, scalability, and tolerance for toxic byproducts.
References
A Comparative Guide: Allenylboronic Acid vs. Propargyl Grignard Reagents in Propargylation Reactions
For researchers, scientists, and drug development professionals, the stereoselective and regioselective synthesis of homopropargylic alcohols and amines is a critical step in the construction of complex molecular architectures found in numerous bioactive compounds. The choice of the propargylating agent is paramount to the success of these synthetic endeavors. This guide provides an in-depth comparison of two common classes of reagents: allenylboronic acids (and their esters) and propargyl Grignard reagents, highlighting their respective advantages and disadvantages with supporting experimental data.
Executive Summary
Allenylboronic acids and their derivatives have emerged as superior reagents for propargylation reactions when compared to traditional propargyl Grignard reagents. The primary advantages of allenylboronic acids lie in their exceptional stereoselectivity, high regioselectivity, broader functional group tolerance, and milder reaction conditions. In contrast, propargyl Grignard reagents, while potent nucleophiles, are often plagued by issues of regiochemical control and limited functional group compatibility due to their high basicity and the equilibrium between propargyl and allenyl forms.
Stereoselectivity: A Clear Advantage for Allenylboronic Acids
One of the most significant advantages of using allenylboronic acids is the ability to achieve high levels of stereocontrol, furnishing enantioenriched homopropargylic alcohols and amines. This is often accomplished through the use of chiral catalysts, such as chiral biphenols or Brønsted acids, which orchestrate a highly organized transition state.
Propargylboration reactions using allenylboronates can be rendered highly enantioselective and diastereoselective. For instance, the use of chiral biphenols, such as 3,3'-Br₂-BINOL, as catalysts in the reaction of allenylboronates with ketones has been shown to produce homopropargylic alcohols in good yields and with high enantiomeric ratios.[1][2] In some cases, diastereoselective propargylations using chiral racemic allenylboronates can result in good diastereoselectivities and enantioselectivities.[1][2]
In contrast, achieving high stereoselectivity with propargyl Grignard reagents is more challenging. While some diastereoselective additions to chiral substrates have been reported, the development of general and highly enantioselective methods remains less advanced. The inherent reactivity of Grignard reagents can make them difficult to control in a catalytic, asymmetric fashion.
Quantitative Comparison of Stereoselectivity
| Reagent System | Substrate | Catalyst/Conditions | Yield (%) | Stereoselectivity | Reference |
| Allenyldioxoborolane | Acetophenone | 10 mol% (S)-3,3'-Br₂-BINOL, neat, microwave | 80 | 93:7 er | [2] |
| Allenyldioxoborolane | Various Ketones | 10 mol% 3,3'-Br₂-BINOL, neat, microwave | 60-98 | up to 99:1 er | [1][2] |
| Racemic Allenylboronates | Ketones | Catalytic (S)-3,3'-Br₂-BINOL | - | dr >86:14, er >92:8 | [1][2] |
| Propargylmagnesium bromide | Fluorinated Aromatic Sulfinyl Imines | THF, -78 °C | - | - | |
| Propargylmagnesium bromide | Fluorinated Aromatic Sulfinyl Imines | DCM, -48 °C | - | dr >5:95 |
Regioselectivity: The Challenge of the Propargyl-Allenyl Equilibrium
Propargyl Grignard reagents exist in a dynamic equilibrium with their isomeric allenyl Grignard counterparts. This equilibrium can lead to the formation of a mixture of two product regioisomers: the desired homopropargylic alcohol and the undesired homoallenic alcohol. The ratio of these products is often highly dependent on factors such as the solvent, temperature, and the substitution pattern of the Grignard reagent, making regiochemical control a significant challenge.
Allenylboronic acids, on the other hand, typically react with high regioselectivity to afford the homopropargylic product. The reaction proceeds through a closed, six-membered cyclic transition state (a Zimmerman-Traxler-like model), which directs the nucleophilic attack from the γ-carbon of the allenylboronate to the carbonyl carbon. This mechanistic pathway ensures the reliable formation of the desired regioisomer.
Functional Group Tolerance and Reaction Conditions
The high basicity of Grignard reagents significantly limits their functional group tolerance. They are incompatible with acidic protons, such as those found in alcohols, carboxylic acids, and primary/secondary amines. Furthermore, they can react with a wide range of carbonyl-containing functional groups, including esters and amides, which can complicate syntheses of complex molecules. Grignard reactions also necessitate strictly anhydrous and aprotic solvents. The preparation of propargyl Grignard reagents has historically involved the use of toxic mercury catalysts, although mercury-free methods are now being developed.[3][4]
In contrast, reactions with allenylboronic acids are often performed under much milder and more functional group-tolerant conditions. The use of catalytic amounts of activators and the ability to conduct reactions in the presence of a wider variety of functional groups make allenylboronic acids more suitable for late-stage functionalization in the synthesis of complex molecules. Copper-catalyzed methods for the synthesis of allenylboronic acids provide a versatile and accessible route to these reagents.[5]
Experimental Protocols
Asymmetric Propargylation of a Ketone using Allenylboronate
This protocol is adapted from the work of Schaus and co-workers.[1][2]
Materials:
-
Ketone (1.0 equiv)
-
Allenyldioxoborolane (1.5 equiv)
-
(S)-3,3'-Dibromo-BINOL (0.1 equiv)
Procedure:
-
To a microwave vial is added (S)-3,3'-dibromo-BINOL.
-
The allenyldioxoborolane is then added, followed by the ketone.
-
The vial is sealed and heated in a microwave reactor to the specified temperature (e.g., 65 °C) for the designated time (e.g., 15 hours).
-
Upon completion, the reaction mixture is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched homopropargylic alcohol.
-
The enantiomeric ratio is determined by chiral HPLC or SFC analysis.
Diastereoselective Addition of Propargyl Grignard Reagent to a Chiral Imine
This generalized protocol is based on the principles of Grignard additions to chiral electrophiles.
Materials:
-
Chiral N-sulfinyl imine (1.0 equiv)
-
Propargyl magnesium bromide (1.5 equiv, solution in THF or DCM)
-
Anhydrous solvent (THF or DCM)
Procedure:
-
The chiral N-sulfinyl imine is dissolved in the anhydrous solvent and cooled to the appropriate temperature (e.g., -78 °C for THF, -48 °C for DCM).
-
The solution of propargyl magnesium bromide is added dropwise to the cooled solution of the imine.
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the homopropargylic amine.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or other suitable analytical techniques.
Mechanistic Rationale for Stereoselectivity in Allenylboronate Additions
The high degree of stereocontrol observed in the reactions of allenylboronates with carbonyl compounds can be attributed to a well-defined, chair-like six-membered ring transition state. In the case of catalyzed reactions, the chiral catalyst (e.g., a chiral diol) coordinates to the boron atom, creating a chiral environment that dictates the facial selectivity of the carbonyl approach.
Conclusion
For synthetic chemists aiming for high stereoselectivity, regioselectivity, and functional group tolerance in propargylation reactions, allenylboronic acids and their esters represent a superior choice over propargyl Grignard reagents. The predictability of their reactions, driven by a well-defined mechanistic pathway, and their compatibility with a broader range of substrates and conditions, make them invaluable tools in modern organic synthesis and drug discovery. While propargyl Grignard reagents remain useful for certain applications, their utility is often hampered by challenges in controlling their reactivity and selectivity.
References
- 1. Asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound or boronate synthesis [organic-chemistry.org]
A Comparative Benchmarking of Catalytic Systems for Allenylboronic Acid Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of allenylboronic acids and their derivatives is a critical step in the construction of complex molecules with applications in medicinal chemistry and materials science. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
This comparison focuses on three major catalytic approaches: copper-catalyzed, palladium/copper bimetallic, and rhodium-catalyzed systems. Each method offers distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.
Performance Comparison of Catalytic Systems
The following tables summarize the quantitative performance of different catalytic systems for the synthesis of allenylboronic acids and related axially chiral allenes.
| Catalytic System | Catalyst / Ligand | Boron Source | Substrate Scope | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Features | Citation |
| Copper-Catalyzed | Cu(OAc)₂ / (S,S)-Ph-BPE | Pinacolborane (HBpin) | Wide range of alkyl- and aryl-substituted 1,3-enynes | Good to excellent | Up to 99% | High enantioselectivity, tolerates various functional groups. | [1] |
| Copper-Catalyzed | Mesitylcopper(I) / P(OMe)₃ | Diboronic acid | Tri- and tetrasubstituted propargylic carbonates | Up to 76% (NMR yield) | N/A (for achiral products) | Direct synthesis of unprotected allenylboronic acids. | [2] |
| Pd/Cu Bimetallic | Pd(PPh₃)₄ / CuI | Bis(pinacolato)diboron (B136004) (B₂pin₂) | Propargylic carbonates and other propargylic alcohol derivatives | Good to high | N/A (for achiral products) | Mild, neutral conditions; broad substrate scope including terminal alkynes. | [3][4] |
| Rhodium-Catalyzed | [Rh(cod)₂]BF₄ / Chiral Diene | Arylboronic Acids | β-alkynyl acrylamides | High | 94-99% | Asymmetric 1,6-addition to form axially chiral allenylsilanes. | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproduction and adaptation.
Copper-Catalyzed Enantioselective 1,4-Hydroboration of Terminal Enynes
This procedure is adapted from Sang, H. L., Yu, S., & Ge, S. (2018).[1]
General Procedure: To an oven-dried vial equipped with a magnetic stir bar was added Cu(OAc)₂ (5 mol %), (S,S)-Ph-BPE (6 mol %), and KOtBu (20 mol %). The vial was evacuated and backfilled with argon. Anhydrous THF (1 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The solution was then cooled to -10 °C, and the 1,3-enyne substrate (0.2 mmol) was added, followed by the dropwise addition of pinacolborane (0.28 mmol). The reaction mixture was stirred at -10 °C until the starting material was consumed (as monitored by TLC). The reaction was then quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer was extracted with ethyl acetate (B1210297), and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired allenylboronate.
Copper-Catalyzed Synthesis of Allenylboronic Acids
This protocol is based on the work of Zhao, J., et al. (2018).[2]
General Procedure: In a glovebox, mesitylcopper(I) (0.01 mmol) and P(OMe)₃ (0.02 mmol) were added to a vial. Methanol (1 mL) was added, and the mixture was stirred for 5 minutes. The solution was then cooled to -10 °C. To this solution were added the propargylic carbonate (0.10 mmol), diboronic acid (0.15 mmol), ethylene (B1197577) glycol (0.30 mmol), and 3 Å molecular sieves. The reaction mixture was stirred at -10 °C for 24 hours. The reaction progress was monitored by ¹H NMR of an aliquot.
Bimetallic Pd/Cu-Catalyzed Borylation of Propargylic Carbonates
The following experimental protocol is derived from the research of Zhao, T. S. N., et al. (2014).[3][4]
General Procedure (Method A): To a screw-capped vial containing a magnetic stir bar were added the propargylic carbonate (0.30 mmol), bis(pinacolato)diboron (0.60 mmol), Pd(PPh₃)₄ (0.015 mmol), and CuI (0.015 mmol). The vial was sealed and purged with argon. Anhydrous THF (1.2 mL) was added, and the reaction mixture was stirred at 50 °C for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the allenylboronate.
Rhodium-Catalyzed Enantioselective 1,6-Addition for Axially Chiral Allenes
This procedure is adapted from the work of Nishimura, T., et al. (2010), which describes the synthesis of axially chiral allenylsilanes, a related class of compounds.[5][6]
General Procedure: In a glovebox, [Rh(cod)₂]BF₄ (0.01 mmol) and the chiral diene ligand (0.011 mmol) were dissolved in 1,4-dioxane (B91453) (0.5 mL) in a vial. The mixture was stirred at room temperature for 10 minutes. To this solution were added the β-alkynyl acrylamide (B121943) substrate (0.2 mmol), the arylboronic acid (0.4 mmol), and H₂O (3.6 μL, 0.2 mmol). The vial was sealed and the reaction mixture was stirred at 60 °C for the specified time. After cooling to room temperature, the reaction mixture was filtered through a short pad of silica gel with ethyl acetate as the eluent. The filtrate was concentrated under reduced pressure, and the residue was purified by preparative thin-layer chromatography to afford the enantiomerically enriched axially chiral allene (B1206475).
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for each catalytic system.
Caption: Copper-Catalyzed Enantioselective Hydroboration Workflow.
Caption: Bimetallic Pd/Cu-Catalyzed Borylation Workflow.
Caption: Rhodium-Catalyzed Asymmetric 1,6-Addition Workflow.
Concluding Remarks
The choice of catalytic system for the synthesis of allenylboronic acids is highly dependent on the desired product and the available starting materials.
-
Copper-catalyzed systems are particularly powerful for the enantioselective synthesis of allenylboronates from 1,3-enynes, offering high yields and excellent enantioselectivities.[1] They also provide a direct route to unprotected allenylboronic acids from propargylic carbonates.[2]
-
Bimetallic Pd/Cu catalysis offers a mild and neutral method for the borylation of a broad range of propargylic alcohol derivatives, including those with terminal alkynes.[3][4] This system is advantageous when a neutral reaction condition is preferred.
-
Rhodium-catalyzed systems , while demonstrated here for the synthesis of axially chiral allenylsilanes, showcase the potential for highly enantioselective additions to enyne systems to generate valuable axially chiral allenes.[5][6] The principles of this catalytic system can be extended to the synthesis of other allene derivatives.
Researchers should carefully consider the specific requirements of their synthetic targets, including the desired stereochemistry and functional group tolerance, when selecting a catalytic method. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and accelerate the advancement of complex molecule synthesis.
References
- 1. Copper-catalyzed asymmetric hydroboration of 1,3-enynes with pinacolborane to access chiral allenylboronates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05123A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed enantioselective 1,6-addition of arylboronic acids to enynamides: asymmetric synthesis of axially chiral allenylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lewis Acids in Promoting Allenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of allenylboronic acids to carbonyl compounds is a powerful transformation in organic synthesis, providing access to valuable homopropargylic alcohols. The efficiency and stereoselectivity of this reaction are often significantly enhanced by the presence of a Lewis acid catalyst. This guide provides a comparative overview of common Lewis acids used to promote this reaction, supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acids
The study involved the reaction of benzaldehyde (B42025) with pinacol (B44631) allylboronate in the presence of various Lewis acids. The results, summarized below, highlight the significant rate acceleration achieved with catalytic amounts of Lewis acids.
| Lewis Acid Catalyst | Yield (%) of Homoallylic Alcohol |
| None | 0 |
| AlCl₃ | 88 |
| Sc(OTf)₃ | 80 |
| TiCl₄ | 63 |
| BF₃·OEt₂ | 56 |
| SnCl₄ | 30 |
Data sourced from the catalytic allylboration of benzaldehyde with pinacol allylboronate, a reaction analogous to allenylboration.[1]
From this data, it is evident that Aluminum chloride (AlCl₃) and Scandium triflate (Sc(OTf)₃) are highly effective promoters of the reaction, affording high yields of the corresponding alcohol. Titanium tetrachloride (TiCl₄) and Boron trifluoride etherate (BF₃·OEt₂) also demonstrate significant catalytic activity, while Tin tetrachloride (SnCl₄) is a less effective catalyst under these conditions.
Mechanistic Overview
Lewis acids accelerate the allenylboration reaction by activating the carbonyl group of the aldehyde or ketone. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the allenylboronic acid.
Figure 1. General mechanism of Lewis acid-promoted allenylboration.
Experimental Protocols
Below is a general experimental protocol for the Lewis acid-catalyzed allenylboration of an aldehyde, based on established procedures for similar reactions.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound pinacol ester
-
Lewis acid (e.g., AlCl₃, Sc(OTf)₃)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
Figure 2. Experimental workflow for Lewis acid-catalyzed allenylboration.
Detailed Steps:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of the aldehyde (1.0 mmol) and the this compound pinacol ester (1.2 mmol) in an anhydrous solvent (5 mL) is prepared in an oven-dried flask.
-
Cooling: The reaction mixture is cooled to the desired temperature, typically -78 °C, using a dry ice/acetone bath.
-
Catalyst Addition: The Lewis acid (0.1 - 1.0 mmol) is added to the stirred solution. Solid Lewis acids should be added portion-wise, while liquid Lewis acids can be added dropwise via syringe.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored for completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure homopropargylic alcohol.
This guide provides a foundational understanding for selecting an appropriate Lewis acid for promoting this compound reactions. The provided data, while from an analogous system, offers a strong predictive tool for catalyst performance. Researchers are encouraged to optimize reaction conditions for their specific substrates.
References
A Comparative Guide to Allenylboronic Acid and Its Trifluoroborate Salt in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, allenylboron reagents have emerged as powerful tools for the construction of complex molecular architectures, particularly for the synthesis of propargyl derivatives. Among these reagents, allenylboronic acid and its corresponding potassium trifluoroborate salt are two of the most prominent options. This guide provides an objective comparison of their performance in synthesis, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Potassium Allenyltrifluoroborate |
| Stability & Handling | Generally less stable, sensitive to air and moisture.[1][2] | Crystalline, air- and moisture-stable solid, easier to handle and store.[1][3] |
| Reactivity | Often more reactive, may not require additives in certain reactions. | May require activation (hydrolysis) to the boronic acid for reactivity. |
| Solubility | Varies depending on substituents. | Generally soluble in polar solvents. |
| Common Applications | Propargylation of aldehydes, ketones, and imines.[1][2] | Propargylation of aldehydes, Suzuki-Miyaura cross-coupling reactions.[1][3] |
Stability and Handling: A Clear Advantage for the Trifluoroborate Salt
One of the most significant distinctions between this compound and its trifluoroborate salt lies in their stability and ease of handling. Allenylboronic acids are often pyrophoric and sensitive to air and moisture, which can present challenges for storage and handling, especially on a large scale.[1][2] This inherent instability can lead to decomposition and a decrease in reagent quality over time.
In contrast, potassium allenyltrifluoroborate is a crystalline solid that is significantly more stable in the presence of air and moisture.[1][3] This enhanced stability simplifies storage and handling procedures, making it a more user-friendly and reliable reagent, particularly in the context of drug development and process chemistry where reproducibility and safety are paramount.
Reactivity and Reaction Conditions: A Tale of Two Pathways
The difference in stability between the two reagents directly impacts their reactivity and the conditions required for successful transformations.
This compound: Due to its inherent reactivity, this compound can often participate directly in reactions, such as the propargylation of ketones and imines, without the need for activating additives.[1]
Potassium Allenyltrifluoroborate: The trifluoroborate salt typically requires an initial hydrolysis step to release the active boronic acid species in situ. This can be achieved under the reaction conditions, often facilitated by a base or an acid catalyst. While this adds a step to the reaction mechanism, it can also be advantageous, as the slow release of the reactive boronic acid can minimize side reactions.
The choice between the two often depends on the specific substrate and desired reaction outcome. For highly reactive substrates or when avoiding additives is crucial, the free boronic acid may be preferred. For reactions requiring a more controlled release of the active reagent or when using sensitive substrates, the trifluoroborate salt can offer a more robust solution.
Comparative Performance in Propargylation of Aldehydes
While direct side-by-side comparisons of this compound and its trifluoroborate salt are not abundant in the literature, a study on the microwave-assisted propargylation of aldehydes provides valuable insights by comparing this compound pinacol (B44631) ester (a common surrogate for the free acid) and potassium allenyltrifluoroborate.[4]
| Aldehyde | Boron Reagent | Solvent | Time (min) | Yield (%) |
| 2-Naphthaldehyde | This compound pinacol ester | None | 1 | 97 |
| 2-Naphthaldehyde | Potassium allenyltrifluoroborate | Acetone | 1 | 95 |
| 4-Nitrobenzaldehyde | This compound pinacol ester | None | 1 | 98 |
| 4-Nitrobenzaldehyde | Potassium allenyltrifluoroborate | Acetone | 1 | 96 |
| 4-Chlorobenzaldehyde | This compound pinacol ester | None | 1 | 97 |
| 4-Chlorobenzaldehyde | Potassium allenyltrifluoroborate | Acetone | 1 | 95 |
| Cyclohexanecarboxaldehyde | This compound pinacol ester | None | 1 | 92 |
| Cyclohexanecarboxaldehyde | Potassium allenyltrifluoroborate | Acetone | 1 | 90 |
As the data indicates, both reagents provide excellent yields in very short reaction times under microwave irradiation, demonstrating their high efficiency in propargylation reactions.[4] The this compound pinacol ester performs slightly better in the absence of a solvent, while the potassium allenyltrifluoroborate requires a minimal amount of acetone.[4]
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of Allenylboronic Acids
This protocol is adapted from a literature procedure for the synthesis of tri- and tetrasubstituted allenylboronic acids.[4]
Materials:
-
Propargylic carbonate (0.10 mmol)
-
Diboronic acid (0.15 mmol)
-
Mesitylcopper(I) (0.01 mmol)
-
Trimethyl phosphite (B83602) (0.02 mmol)
-
Ethylene (B1197577) glycol (0.30 mmol)
-
3 Å Molecular sieves
-
Methanol (B129727) (1 mL)
Procedure:
-
To a dried reaction vessel, add the propargylic carbonate, diboronic acid, mesitylcopper(I), trimethyl phosphite, ethylene glycol, and 3 Å molecular sieves.
-
Add methanol (1 mL) to the vessel.
-
Stir the reaction mixture at -10 °C for 24 hours.
-
Upon completion, the this compound can be used in subsequent reactions, often after an appropriate workup and extraction.
General Procedure for Propargylation of Aldehydes using Potassium Allenyltrifluoroborate
This protocol is a general representation of the propargylation of aldehydes.[3]
Materials:
-
Aldehyde (1.0 mmol)
-
Potassium allenyltrifluoroborate (1.2 mmol)
-
Amberlyst A-31 resin (200% m/m)
-
Dichloromethane (B109758) (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, potassium allenyltrifluoroborate, and Amberlyst A-31 resin.
-
Add dichloromethane (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the resin and wash with dichloromethane.
-
The filtrate is then concentrated, and the crude product is purified by column chromatography.
Visualizing the Relationship and Reaction Pathways
To better understand the relationship and synthetic utility of these reagents, the following diagrams are provided.
Caption: Equilibrium between this compound and its Trifluoroborate Salt.
Caption: General workflow for propargylation reactions.
Conclusion: Making an Informed Choice
Both this compound and its potassium trifluoroborate salt are highly effective reagents for the synthesis of propargyl-containing compounds. The choice between them is not a matter of one being definitively superior, but rather a decision based on the specific requirements of the synthetic task at hand.
-
For enhanced stability, ease of handling, and applications in robust, scalable processes, potassium allenyltrifluoroborate is the reagent of choice. Its solid, air-stable nature makes it a more practical option for many laboratories, especially in industrial and pharmaceutical settings.
-
When high reactivity is paramount and the use of additives is to be avoided, this compound may be the preferred reagent. Its ability to react directly with a range of electrophiles can be advantageous in specific synthetic contexts.
Ultimately, a thorough understanding of the properties and reactivity of both reagents will enable researchers to harness their full potential in the synthesis of novel and valuable molecules.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 3. Propargylation of Aldehydes Using Potassium Allenyltrifluoroborate [organic-chemistry.org]
- 4. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]
Literature review of the evolution of allenylboron reagents in organic synthesis
A literature review of the evolution of allenylboron reagents in organic synthesis reveals a sophisticated progression from simple achiral reagents to highly efficient catalytic asymmetric systems. Initially developed for the synthesis of racemic homopropargylic alcohols, these reagents have become powerful tools for stereocontrolled carbon-carbon bond formation, crucial in the synthesis of complex molecules for research and drug development. This guide compares the key generations of allenylboron reagents, providing quantitative performance data, detailed experimental protocols, and visualizations of the underlying chemical principles.
The Evolution of Allenylboron Reagents
The utility of allenylboron reagents lies in their reaction with carbonyl compounds and imines. In a process known as propargylboration, they typically undergo a [2+3] sigmatropic rearrangement (SE2' reaction) upon addition to an electrophile, leading to the formation of homopropargylic alcohols or amines. The evolution of this methodology can be categorized into three distinct generations.
First Generation: Achiral Allenylboron Reagents
The initial exploration of allenylboron chemistry, pioneered by chemists like G. Zweifel and H.C. Brown, involved the use of achiral reagents such as 9-allenyl-9-borabicyclononane (9-allenyl-9-BBN). These reagents effectively add to aldehydes and ketones to produce racemic homopropargylic alcohols in high yields. While efficient, this generation offered no control over the stereochemistry of the newly formed chiral center.
Second Generation: Chiral Auxiliary-Based Reagents
A significant breakthrough came with the introduction of chiral auxiliaries on the boron atom to induce stereoselectivity. This approach ensures that the allenylboron reagent itself is chiral, thereby directing the stereochemical outcome of the propargylboration.
-
Yamamoto's Chiral Esters: In a landmark 1986 paper, Hisashi Yamamoto introduced chiral allenylboronic esters derived from diisopropyl L-tartrate.[1][2] These reagents react with aldehydes to afford homopropargylic alcohols with high levels of enantioselectivity, demonstrating the power of substrate-controlled asymmetric synthesis.[1][2]
-
Soderquist's Chiral Boranes: John A. Soderquist developed robust and versatile chiral boranes, such as the 10-TMS-9-borabicyclo[3.3.2]decane system.[3][4] These air-stable reagents are prepared in enantiomerically pure form and provide excellent stereocontrol in their reactions with aldehydes and imines, yielding products with high enantiomeric excess.[3][5]
Third Generation: Catalytic Asymmetric Propargylation
The most recent and advanced generation moves away from stoichiometric chirality and employs chiral catalysts to control the reaction between an achiral allenylboron reagent and a prochiral electrophile. This approach is more atom-economical and synthetically elegant.
-
Schaus's Brønsted Acid Catalysis: Scott E. Schaus and his group demonstrated that chiral biphenols, such as 3,3'-disubstituted BINOL derivatives, can act as powerful Brønsted acid catalysts for the enantioselective propargylation of ketones with achiral allenyldioxoborolanes.[6][7] These reactions often proceed with high yields and excellent enantioselectivity, even without traditional solvents and under microwave irradiation.[6]
-
Copper-Catalyzed Systems: Other modern approaches include the use of chiral copper complexes to catalyze the asymmetric propargylation of aldehydes and ketones, further expanding the toolkit for enantioselective synthesis.[8]
Comparative Performance Data
The following tables summarize the performance of different generations of allenylboron reagents in the propargylboration of representative aldehydes and ketones.
| Reagent/Catalyst | Electrophile | Yield (%) | enantiomeric ratio (er) / enantiomeric excess (ee %) | Reference |
| Second Generation: Chiral Auxiliary | ||||
| Chiral allenylboronic ester (Yamamoto) | Isobutyraldehyde | 86 | 96% ee | [1] |
| 10-TMS-9-BBD (Soderquist) | Benzaldehyde | 88 | 96% ee | [3] |
| 10-TMS-9-BBD (Soderquist) | Cyclohexanecarboxaldehyde | 85 | 98% ee | [3] |
| Third Generation: Catalytic Asymmetric | ||||
| 10 mol% 3,3'-Br₂-BINOL (Schaus) | Acetophenone | 86 | 98:2 er | [6] |
| 10 mol% 3,3'-Br₂-BINOL (Schaus) | 2-Heptanone | 82 | 96:4 er | [6] |
| 10 mol% 3,3'-Br₂-BINOL (Schaus) | Cyclohexyl methyl ketone | 88 | 99:1 er | [6] |
Detailed Experimental Protocols
Protocol 1: Representative Asymmetric Allenylboration using a Chiral Auxiliary (Soderquist-type)
This protocol is adapted from the general principles of Soderquist's work.[3]
-
Preparation of the Reagent: In a flame-dried flask under a nitrogen atmosphere, the chiral B-alkynyl-10-TMS-9-borabicyclo[3.3.2]decane is synthesized according to published procedures. The alkynylborane is then reacted with trimethylsilyldiazomethane (B103560) (TMSCHN₂) which inserts into the B-C bond, followed by a spontaneous, stereospecific 1,3-borotropic rearrangement to yield the enantiomerically pure allenylborane.
-
Allenylboration: The flask containing the allenylborane solution in THF is cooled to -78 °C. The aldehyde (1.0 equivalent) is added dropwise via syringe.
-
Reaction Monitoring and Quench: The reaction is stirred at -78 °C for 4 hours and monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde.
-
Work-up and Purification: The reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure. The crude product is then subjected to an oxidative work-up using aqueous NaOH and 30% H₂O₂ to cleave the boron-carbon bond. The resulting homopropargylic alcohol is extracted with diethyl ether, dried over anhydrous MgSO₄, filtered, and concentrated. The final product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Representative Catalytic Asymmetric Propargylation (Schaus-type)
This protocol is adapted from the work of Schaus on the catalytic propargylation of ketones.[6]
-
Reaction Setup: In a microwave vial, the chiral catalyst, 3,3'-Br₂-BINOL (0.02 mmol, 10 mol%), is added.
-
Addition of Reagents: The ketone (0.2 mmol, 1.0 equivalent) is added, followed by the allenyl(dioxoborolane) (0.3 mmol, 1.5 equivalents). The reaction is performed neat (without solvent).
-
Microwave Irradiation: The vial is sealed and placed in a microwave reactor. The mixture is irradiated at 80 °C for 2 hours.
-
Purification: After cooling to room temperature, the reaction mixture is directly loaded onto a silica gel column for flash chromatography to isolate the enantioenriched tertiary homopropargylic alcohol.
Mandatory Visualization
The following diagrams illustrate the core chemical processes and the logical evolution of allenylboron reagents.
References
- 1. Chiral allenylboronic esters as practical reagents for enantioselective carbon-carbon bond formation. Facile synthesis of (-)-ipsenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. john a soderquist - Google Scholar [scholar.google.com]
- 5. Beta-silylated homopropargylic amines via the asymmetric allenylboration of aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Allenylboronic acid, a valuable reagent in organic synthesis, requires careful consideration for its disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound and its derivatives, such as this compound pinacol (B44631) ester, with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.
-
Respiratory Protection: When handling the solid form or in situations where dust or aerosols may be generated, a multi-purpose combination respirator cartridge is recommended.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[2]
In the event of exposure, rinse the affected area with copious amounts of water and seek medical attention.[2][3][4]
Disposal Protocol: A Step-by-Step Approach
Due to the lack of specific regulatory guidelines for this compound, it should be treated as a hazardous chemical waste. The following procedure outlines a conservative and safe approach to its disposal.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.
-
Containerization:
-
Use a chemically compatible container with a secure lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Combustible," "Irritant").
-
For solutions, indicate the solvent and approximate concentration.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Consult Institutional Guidelines: Before arranging for disposal, consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan.[6] Local regulations and institutional policies will dictate the specific procedures for hazardous waste pickup and disposal.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility. Do not attempt to dispose of this compound down the drain or in regular trash.[5][7] While some simple boronic acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice and should only be done with explicit permission.[5][7]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Drain Disposal | Neutral pH range (typically 5.5 - 9.0) if permitted by local regulations. | [7] |
| Quantity for Drain Disposal | Generally limited to very small quantities (e.g., <100 mL) of dilute, non-hazardous solutions, and only with explicit local authorization. | [7] |
| Flash Point (this compound pinacol ester) | 65.6 °C (150.1 °F) - classified as a combustible liquid. | [1] |
It is crucial to emphasize that these are general guidelines and may not be applicable to this compound. The most prudent course of action is to treat it as hazardous waste.
Experimental Protocols
The proper disposal of this compound is not typically preceded by an experimental protocol for neutralization in a standard laboratory setting, due to the potential for unknown reactions and the emphasis on professional hazardous waste management. However, for some simple boronic acids, a neutralization procedure may be approved by EHS. A general, illustrative protocol for the neutralization of a weak acid is as follows (this should not be performed for this compound without explicit EHS approval ):
-
In a well-ventilated fume hood, dilute the acidic waste with a large volume of water in a suitable container.
-
Slowly add a mild base, such as sodium bicarbonate (baking soda), with constant stirring.[5]
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base in small portions until the pH is within the neutral range as specified by local regulations (e.g., 5.5-9.0).
-
If approved, this neutralized solution may be flushed down the drain with at least a 100-fold excess of water.[7]
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
